molecular formula Rf39 B13386994 rutherfordium

rutherfordium

Cat. No.: B13386994
M. Wt: 10417.7 g/mol
InChI Key: HMGALKMTDLUGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rutherfordium (Rf), with atomic number 104, is a synthetic superheavy element that does not occur in nature and must be produced in particle accelerators . It is named after the pioneering physicist Ernest Rutherford . As a radioactive metal, all known isotopes of this compound are unstable; the most stable isotope has a half-life of approximately 1.3 hours . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use. The primary research value of this compound lies in fundamental scientific studies to explore the limits of the periodic table and investigate nuclear structure and stability . Its synthesis and analysis contribute to the advancement of nuclear chemistry and physics. Positioned in Group 4 of the periodic table, this compound is predicted to be a heavier homolog of hafnium and zirconium . Chemical experiments have confirmed that it forms volatile tetrachlorides (RfCl₄) and behaves similarly to its group congeners in solution, which helps validate theoretical models and understand the influence of relativistic effects on the properties of heavy elements . This compound is produced through nuclear fusion reactions, such as bombarding a californium-249 target with carbon-12 ions . Due to its short half-life and the minute quantities in which it is produced, its applications are confined to specialized scientific research, and it requires sophisticated methods for rapid transport and chemical characterization .

Properties

Molecular Formula

Rf39

Molecular Weight

10417.7 g/mol

IUPAC Name

rutherfordium

InChI

InChI=1S/39Rf

InChI Key

HMGALKMTDLUGQG-UHFFFAOYSA-N

Canonical SMILES

[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf]

Origin of Product

United States

Foundational & Exploratory

A Tale of Two Labs: The Contentious Discovery of Rutherfordium (Element 104)

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis and identification of element 104, later named rutherfordium (Rf), was a landmark achievement in nuclear science, pushing the boundaries of the periodic table into the realm of the transactinide elements. However, the discovery was fraught with controversy, with competing claims from two of the world's leading nuclear research centers: the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union, and the Lawrence Berkeley Laboratory (LBL) in Berkeley, California, USA. This in-depth technical guide delves into the history of this discovery, presenting the experimental protocols, quantitative data, and the ultimate resolution of the "Transfermium Wars" for element 104.

The Dubna Claim: Spontaneous Fission and Volatile Chlorides (1964-1966)

In 1964, a team of scientists at the JINR in Dubna, led by Georgy Flerov, announced the first synthesis of an isotope of element 104.[1][2] Their approach involved bombarding a plutonium-242 target with a beam of neon-22 ions.[1][2][3]

Experimental Protocol: Dubna

The Dubna team's initial experiments focused on detecting the spontaneous fission of the newly formed isotope. The reaction products were passed through a thermochromatographic column after being converted to chlorides.[4] This technique separates chemical compounds based on their volatility. The expectation was that the chloride of element 104 would be more volatile than the chlorides of the actinide elements.

Dubna_Workflow Pu242 Plutonium-242 Target Reaction Nuclear Reaction (Fusion-Evaporation) Pu242->Reaction Ne22 Neon-22 Ion Beam (113-115 MeV) Ne22->Reaction Products Reaction Products Reaction->Products Chlorination Conversion to Chlorides (with ZrCl4) Products->Chlorination Thermochromatography Thermochromatography Column Chlorination->Thermochromatography Detection Spontaneous Fission Track Detectors Thermochromatography->Detection

The Dubna group initially reported the detection of an isotope with a spontaneous fission half-life of approximately 0.3 seconds, which they assigned to 260Rf.[4][5][6] However, this half-life measurement was later revised to 0.1 seconds, casting some doubt on the initial chemical experiments.[6] Later work was unable to confirm an isotope of this compound with a 0.3-second half-life.[4]

The Berkeley Counter-Claim: Alpha Decay and Genetic Relationships (1969)

In 1969, a team at the Lawrence Berkeley Laboratory, led by Albert Ghiorso, reported the synthesis of isotopes of element 104 using a different experimental approach.[1][3] They bombarded a californium-249 target with carbon-12 and carbon-13 ions.[2][3]

Experimental Protocol: Berkeley

The Berkeley team's methodology was centered on the detection of alpha decay and the establishment of a genetic link to known daughter and granddaughter isotopes. This "daughter milking" technique provided a clear signature for the new element.

Berkeley_Workflow Cf249 Californium-249 Target Reaction Nuclear Reaction (Fusion-Evaporation) Cf249->Reaction C_Ions Carbon-12/13 Ion Beam C_Ions->Reaction Recoils Recoiling Nuclei Reaction->Recoils Detector_System Alpha Spectrometry Detector System Recoils->Detector_System Daughter_Detection Daughter Nuclei Detection (Milking) Detector_System->Daughter_Detection

The Berkeley group identified two isotopes of element 104: 257Rf, with a half-life of 4 to 5 seconds, and 259Rf, with a half-life of 3 to 4 seconds.[5] They were able to measure the alpha particle energies and identify the known nobelium daughter isotopes, providing strong evidence for their claim.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial experiments conducted at Dubna and Berkeley.

Dubna Experiments (1964-1966)
Target 242Pu
Projectile 22Ne
Beam Energy 113-115 MeV
Isotope Claimed 260Rf
Reported Half-Life ~0.3 s (later revised to ~0.1 s)
Decay Mode Spontaneous Fission
Berkeley Experiments (1969)
Target 249Cf
Projectiles 12C, 13C
Isotopes Identified 257Rf, 259Rf
Half-Lives 257Rf: 4-5 s259Rf: 3-4 s
Decay Mode Alpha Decay

Decay Chains

The Berkeley team's identification of the daughter products was crucial to their claim. The decay chains for the isotopes they synthesized are as follows:

Decay_Chains cluster_257 Decay of Rf-257 cluster_259 Decay of Rf-259 Rf257 257Rf No253 253No Rf257->No253 α-decay Rf259 259Rf No255 255No Rf259->No255 α-decay

The Naming Controversy and IUPAC Resolution

The competing claims led to a prolonged and often heated dispute over the discovery and the naming of element 104. The Dubna group proposed the name "kurchatovium" (Ku) in honor of Igor Kurchatov, the head of Soviet nuclear research.[2][4] The Berkeley team suggested "this compound" (Rf) in honor of Ernest Rutherford, a pioneer of nuclear physics.[4]

To resolve this and other disputes over the discovery of transactinide elements, the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) formed the Transfermium Working Group (TWG). In 1992, the TWG concluded that both the Dubna and Berkeley laboratories had provided contemporaneous evidence for the synthesis of element 104 and that the credit for the discovery should be shared.[4]

After further debate, in 1997, IUPAC officially named element 104 "this compound" (Rf).[2][7]

The discovery of this compound was a testament to the ingenuity and perseverance of the scientists at both Dubna and Berkeley. While the path to its official recognition was contentious, the competing experiments ultimately provided a more complete and robust understanding of this new, superheavy element.

References

Unraveling the Core of a Superheavy Element: A Technical Guide to the Ground State Electron Configuration of Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the atomic heart of rutherfordium (Rf), this technical guide synthesizes the latest theoretical and experimental findings to elucidate the ground state electron configuration of this superheavy element. Addressed to researchers, scientists, and professionals in drug development, this document details the profound influence of relativistic effects on this compound's atomic structure and chemical behavior, providing a foundational understanding for future explorations in the realm of transactinide chemistry.

Predicted Ground State Electron Configuration

This compound, with an atomic number of 104, is the first transactinide element and the heaviest known member of Group 4 in the periodic table.[1] Its ground state electron configuration is predicted and widely accepted to be [Rn] 5f¹⁴ 6d² 7s² .[1][2][3][4][5] This configuration places it as the heavier homologue of zirconium (Zr) and hafnium (Hf), suggesting similar chemical properties.[1][3][6]

High-level ab initio calculations confirm this configuration.[1] Theoretical studies also point to a low-lying excited state, [Rn] 5f¹⁴ 6d¹ 7s² 7p¹, with an excitation energy of only 0.3–0.5 eV.[1][2] Early predictions, based on calculations that overestimated relativistic effects, suggested alternative configurations such as 6d¹ 7s² 7p¹ or even 7s² 7p², which would have implied chemical behavior more akin to lead than hafnium.[2][7] However, more sophisticated computational methods and experimental evidence have since refuted these initial hypotheses.[2][7]

The Decisive Role of Relativistic Effects

For superheavy elements like this compound, the high nuclear charge causes inner-shell electrons to move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in quantum mechanical calculations to accurately predict their electronic structure and chemical properties.

Two primary relativistic effects are at play:

  • Direct Relativistic Effect: This effect stems from the relativistic mass increase of electrons traveling at high velocities. This leads to the contraction and energetic stabilization of orbitals with low angular momentum, particularly the s and p orbitals. In this compound, the 7s orbital is significantly stabilized.[1]

  • Indirect Relativistic Effect: The contraction of the s and p orbitals provides more effective shielding of the nuclear charge from the outer d and f orbitals. Consequently, these higher angular momentum orbitals are destabilized and expand radially.[1]

In this compound, the strong relativistic stabilization of the 7s orbital and the destabilization of the 6d orbitals are crucial in determining its [Rn] 5f¹⁴ 6d² 7s² ground state configuration.[1] These effects also have tangible chemical consequences. For instance, due to these competing effects, Rf⁺ and Rf²⁺ ions are predicted to lose 6d electrons before 7s electrons, a behavior opposite to that of its lighter congeners.[2][6]

Experimental Verification

Direct spectroscopic measurement of this compound's electron configuration is not currently feasible due to its short half-life and the minuscule quantities in which it can be produced. Therefore, its electron configuration is inferred from its chemical properties, which have been studied in atom-at-a-time experiments. These experiments compare the chemical behavior of this compound with its homologues in Group 4 (Zr and Hf) and other elements.

Experimental Protocols

3.1.1 Gas-Phase Chemistry: Isothermal Chromatography

The formation of a volatile tetrachloride is a hallmark of Group 4 elements. Gas-phase chromatography experiments have been crucial in demonstrating that this compound conforms to this trend.

  • Isotope Production: The short-lived isotope ²⁶¹ᵐRf (half-life ~78 seconds) is typically produced in a particle accelerator via a nuclear fusion reaction, for example, by bombarding a curium-248 (B1219616) target with oxygen-18 ions.

  • Transport and Halogenation: The resulting this compound atoms recoil from the target and are transported by a gas jet (e.g., a helium aerosol) to a reaction chamber. Here, they are reacted with a chlorinating agent (e.g., ZrCl₄ vapor) at high temperatures to form this compound tetrachloride (RfCl₄).

  • Isothermal Chromatography: The now volatile RfCl₄ is carried through a chromatography column with a temperature gradient. The deposition temperature of RfCl₄ is measured and compared to that of HfCl₄, which is studied under identical conditions.

  • Detection: The deposited atoms are identified by detecting their characteristic alpha decay or spontaneous fission.

  • Inference: Experiments have shown that RfCl₄ is more volatile than HfCl₄, which is consistent with theoretical predictions that relativistic effects would increase the covalency of the Rf-Cl bond.[2] This behavior strongly supports this compound's placement in Group 4 and, by extension, its 6d² 7s² valence configuration.[7]

3.1.2 Aqueous-Phase Chemistry: Ion-Exchange Chromatography

Aqueous-phase experiments further corroborate this compound's identity as a Group 4 element by studying its complexation behavior in acidic solutions.

  • Production and Transport: As in gas-phase experiments, a short-lived this compound isotope is produced and rapidly transported to the chemical separation apparatus.

  • Dissolution and Complexation: The this compound atoms are dissolved in a strong acid, such as nitric acid (HNO₃) or hydrochloric acid (HCl), often containing a complexing agent like hydrofluoric acid (HF). In these solutions, Group 4 elements are expected to form stable tetravalent ions (e.g., Rf⁴⁺) and anionic complexes (e.g., [RfF₆]²⁻).

  • Ion-Exchange Chromatography: The solution is passed through an ion-exchange resin column. The elution behavior (how quickly it passes through the column) of this compound is compared with that of its homologues, Zr and Hf, and with trivalent actinides.

  • Automated Systems: These experiments are typically performed using automated rapid chemistry systems like ARCA II (Automated Rapid Chemistry Apparatus) to handle the short-lived nuclides.

  • Detection: The eluent is collected in fractions, and the presence of this compound is determined by alpha spectroscopy.

  • Inference: Conclusive studies, notably by the Japan Atomic Energy Research Institute, have shown that this compound elutes from cation-exchange resins along with Zr and Hf, and adsorbs onto anion-exchange resins from HF solutions, forming anionic fluoride (B91410) complexes.[2][8] This behavior is characteristic of Group 4 elements and distinct from the trivalent actinides, confirming that this compound has a stable +4 oxidation state, consistent with a 6d² 7s² valence configuration.[1]

Summary of Atomic and Physical Properties

The following table summarizes key quantitative data for the this compound atom, derived from both theoretical calculations and experimental observations.

PropertyValue
Atomic Number 104
Ground State Electron Configuration [Rn] 5f¹⁴ 6d² 7s²
Term Symbol ³F₂ (tentative)
Most Stable Isotope ²⁶⁷Rf
Half-life of ²⁶⁷Rf ~48 minutes
Valence Electrons 6d² 7s²
Primary Oxidation State +4
First Ionization Energy (calculated) ~6.0 eV (6.02 ± 0.04 eV)
Atomic Radius (predicted) ~150 pm
Ionic Radius of Rf⁴⁺ (calculated) 76 pm
Density (predicted) ~17 g/cm³

Visualizing the Workflow

The following diagram illustrates the general workflow for the production and chemical analysis of this compound to infer its electron configuration.

Rutherfordium_Workflow cluster_production 1. Isotope Production cluster_separation 2. Rapid Separation & Transport cluster_analysis 3. Chemical Analysis (Atom-at-a-time) cluster_gas Gas-Phase Chemistry cluster_aqueous Aqueous-Phase Chemistry cluster_detection 4. Detection & Inference target Target (e.g., ²⁴⁸Cm, ²⁴⁹Cf) recoil Recoiling Rf Atoms target->recoil Ejection projectile Projectile Beam (e.g., ¹⁸O, ¹²C) accelerator Particle Accelerator projectile->accelerator accelerator->target Nuclear Fusion Reaction gasjet Gas-Jet Transport (He/Aerosol) recoil->gasjet thermochrom Gas Thermochromatography (Volatility of RfCl₄) gasjet->thermochrom ionexchange Ion-Exchange Chromatography (Complexation of Rf⁴⁺) gasjet->ionexchange detector Alpha/Fission Detector thermochrom->detector ionexchange->detector inference Inference of Chemical Properties (Homologous to Group 4) detector->inference config Confirmation of [Rn] 5f¹⁴ 6d² 7s² Electron Configuration inference->config

Workflow for this compound Chemical Property Determination.

Conclusion

The ground state electron configuration of this compound, [Rn] 5f¹⁴ 6d² 7s², is firmly established through a combination of advanced relativistic quantum chemical calculations and sophisticated atom-at-a-time chemical experiments. These studies collectively confirm its position as a Group 4 element. The profound influence of relativistic effects on its electronic structure not only explains its observed properties but also highlights the complex physics governing the superheavy elements, paving the way for further investigation into the limits of the periodic table.

References

Unveiling the Enigmatic Nature of Rutherfordium: A Theoretical Exploration of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rutherfordium (Rf), a synthetic transactinide element with atomic number 104, occupies a critical position in the periodic table, marking the beginning of the 6d transition series. Due to its extreme instability and the minuscule quantities in which it can be produced, experimental determination of its physical properties remains a formidable challenge. Consequently, our understanding of this elusive element is predominantly shaped by sophisticated theoretical predictions rooted in the principles of relativistic quantum chemistry. This technical guide provides an in-depth overview of the theoretically predicted physical properties of this compound, the computational methodologies employed for these predictions, and the profound influence of relativistic effects on its behavior.

Theoretical Predictions of this compound's Physical Properties

Theoretical models predict that this compound is a solid under standard conditions.[1] Its physical characteristics are anticipated to be similar to other group 4 elements, particularly its lighter congener, hafnium.[2][3] However, significant deviations arise due to strong relativistic effects.[2]

Atomic and Nuclear Characteristics

The ground state electron configuration of this compound is predicted to be [Rn] 5f¹⁴ 6d² 7s².[2] Relativistic effects lead to a stabilization of the 7s orbitals and a destabilization of the 6d orbitals.[2] This has significant implications for its ionization and chemical behavior. Unlike its lighter homologs, it is predicted that for Rf⁺ and Rf²⁺ ions, 6d electrons are removed before 7s electrons.[2]

Seventeen isotopes of this compound have been synthesized, with mass numbers ranging from 252 to 270 (excluding 264 and 269).[1] The most stable known isotope is ²⁶⁷Rf, with a half-life of approximately 1.3 hours.[4]

Tabulated Physical Properties

The following tables summarize the key theoretically predicted physical properties of this compound. These values are derived from various computational models and provide the most current understanding of the element's expected characteristics.

PropertyPredicted Value
Phase at STPSolid[1]
Crystal StructureHexagonal Close-Packed (hcp)[1][5]
Density (near r.t.)~17 g/cm³[1][5], 17.9 g/cm³[6], 23.2 g/cm³[3]
Melting Point2100 °C (2400 K)[1][7][8]
Boiling Point5500 °C (5800 K)[1][7][8]
Atomic Radius (empirical)~150 pm[1][2]
Ionization EnergiesPredicted Value (kJ/mol)
1st580[1], 581[9]
2nd1390[1], 1380[9]
3rd2300[1][9]

Methodologies for Theoretical Prediction

The prediction of the physical properties of superheavy elements like this compound is a testament to the power of modern computational chemistry. These "in silico" experiments rely on a sophisticated theoretical framework that accounts for the extreme relativistic effects present in such heavy nuclei.

Core Theoretical Approaches
  • Relativistic Quantum Chemistry : Due to the high nuclear charge of this compound, its inner electrons travel at speeds approaching a significant fraction of the speed of light. This necessitates the use of relativistic quantum mechanics, as the non-relativistic Schrödinger equation is insufficient. The Dirac equation, a relativistic wave equation, forms the foundation of these calculations.[10][11]

  • Density Functional Theory (DFT) : DFT is a widely used computational method that maps the many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential. It is particularly valuable for studying the structural and electronic properties of heavy elements.[6][12] For this compound, relativistic DFT (RDFT) is employed, often using two-component or four-component Hamiltonians to incorporate relativistic effects.[7][8]

  • Ab Initio Methods : These methods solve the quantum mechanical equations from first principles, without empirical parameters. For high accuracy, methods like Coupled Cluster (e.g., CCSD, CCSD(T)) are used.[13] These are computationally intensive but provide very accurate results for atomic and molecular properties.

  • Macroscopic-Microscopic Model : This model is specifically used for predicting nuclear properties such as mass, decay energies, and half-lives. It combines a macroscopic liquid-drop model with microscopic shell corrections.[1]

Computational Workflow for Predicting Physical Properties

The theoretical "experiment" to determine a physical property of this compound, such as its crystal structure and density, follows a structured workflow.

G cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis and Prediction A Define Atomic System (this compound, Z=104) B Select Theoretical Method (e.g., Relativistic DFT) A->B Input C Choose Basis Set and Pseudopotential B->C Input D Perform Self-Consistent Field (SCF) Calculation C->D Input E Optimize Geometry (for crystal structure) D->E F Calculate Total Energy for different structures (hcp, bcc, etc.) E->F G Determine Ground State Structure (lowest energy) F->G Comparison H Calculate Lattice Parameters and Atomic Volume G->H I Predict Density (ρ = m/V) H->I

A simplified workflow for the theoretical prediction of this compound's crystal structure and density.

Protocol for a Relativistic DFT Calculation of Crystal Structure:

  • System Definition : The input for the calculation begins with defining the atomic system, in this case, a single this compound atom or a unit cell for a crystal.

  • Method Selection : A suitable relativistic quantum chemical method is chosen, for instance, DFT with a generalized gradient approximation (GGA) functional.

  • Basis Set and Pseudopotential : A basis set, which is a set of mathematical functions used to build the molecular orbitals, is selected. For heavy elements like this compound, effective core potentials or pseudopotentials are often used to replace the core electrons, reducing computational cost while maintaining accuracy.

  • Self-Consistent Field (SCF) Calculation : The calculation starts with an initial guess for the electron density and iteratively solves the Kohn-Sham equations until the density and energy converge to a self-consistent solution.

  • Geometry Optimization : To determine the most stable crystal structure, the geometry of the unit cell is optimized. This involves calculating the forces on the atoms and adjusting their positions to minimize the total energy of the system.

  • Comparative Energy Calculations : To predict the crystal structure, total energy calculations are performed for various candidate crystal structures (e.g., hexagonal close-packed, body-centered cubic).

  • Analysis : The structure with the lowest total energy is predicted to be the ground state crystal structure. From the optimized lattice parameters of this structure, the atomic volume can be calculated.

  • Density Prediction : The density is then calculated using the predicted atomic mass and the calculated atomic volume.

The Role of Relativistic Effects

Relativistic effects are paramount in determining the properties of this compound and other superheavy elements. These effects arise from the high velocity of electrons in the strong electrostatic field of the massive nucleus.[11]

Key relativistic effects include:

  • Contraction of s and p orbitals : Due to the relativistic mass increase of electrons near the nucleus, s and p orbitals contract and are stabilized.

  • Expansion and destabilization of d and f orbitals : The contraction of inner orbitals leads to increased shielding of the nuclear charge, causing the outer d and f orbitals to expand and become energetically destabilized.

These effects directly influence this compound's predicted properties:

  • Ionization Energies : The stabilization of the 7s electrons makes them more difficult to remove than would be expected from non-relativistic calculations.

  • Atomic Radius : The interplay between the contraction of inner shells and the expansion of the valence 6d orbitals results in a predicted atomic radius of around 150 pm.[1]

  • Chemical Properties : Relativistic effects were initially predicted to potentially make this compound behave more like lead than hafnium. However, more advanced calculations have confirmed its placement in group 4, though with modified reactivity compared to its lighter congeners.[2][3]

Conclusion

The physical properties of this compound, while not yet experimentally measured in bulk, have been extensively predicted through the application of advanced relativistic quantum chemical methods. These theoretical investigations provide a crucial framework for understanding the behavior of superheavy elements and the profound impact of relativistic effects at the upper end of the periodic table. The computational methodologies outlined in this guide represent the cutting edge of theoretical chemistry, enabling the exploration of matter under the most extreme conditions and pushing the boundaries of our knowledge of the chemical elements. Future experimental efforts, guided by these theoretical predictions, will be essential to ultimately confirm and refine our understanding of the enigmatic element this compound.

References

A Technical Guide to the Nuclear Synthesis of Rutherfordium Isotopes in Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of rutherfordium (Rf), a synthetic, radioactive element with atomic number 104. Due to its existence solely through artificial production in particle accelerators and its short half-life, the study of this compound offers unique insights into the behavior of superheavy elements.[1][2][3] This document details the experimental protocols, presents key data in a structured format, and visualizes the complex nuclear processes involved in the creation of its isotopes.

Principles of this compound Synthesis

The synthesis of this compound, like other superheavy elements, is achieved through nuclear fusion reactions in particle accelerators.[3] This involves bombarding a heavy target nucleus with a lighter projectile nucleus. The two primary methods employed are "hot fusion" and "cold fusion," distinguished by the excitation energy of the compound nucleus formed.[4][5]

  • Hot Fusion: These reactions utilize heavier projectiles and actinide targets (e.g., plutonium, californium), resulting in a compound nucleus with high excitation energy.[1][5][6] This excess energy is dissipated through the emission of multiple neutrons (typically 3 to 5).[4][7]

  • Cold Fusion: In contrast, cold fusion reactions involve lighter projectiles and targets near the doubly magic lead-208 (B76376) or bismuth-209.[5][6][8] This results in a compound nucleus with lower excitation energy, leading to the emission of fewer neutrons (typically 1 or 2).[6]

The choice of reaction type significantly influences the resulting this compound isotope and its production cross-section.

Experimental Protocols for this compound Isotope Production

The production and identification of this compound isotopes are complex processes requiring specialized equipment, including particle accelerators, target systems, and sophisticated detection apparatuses.

Particle Acceleration

Heavy-ion accelerators, such as cyclotrons and linear accelerators, are used to accelerate projectile ions to the required energies to overcome the Coulomb barrier of the target nucleus.[9] The beam energy is a critical parameter that must be precisely controlled to maximize the cross-section for a specific reaction channel.

Target and Projectile Combinations

The selection of target and projectile nuclei is fundamental to the synthesis of a desired this compound isotope. The table below summarizes some of the key reactions that have been successfully employed.

Separation and Detection of Synthesis Products

Following the nuclear reaction, the newly formed this compound atoms must be rapidly separated from the unreacted target material and other reaction byproducts. This is often achieved using gas-jet transport systems coupled with chemical separation techniques like thermochromatography or automated rapid ion-exchange chromatography.[3][10][11]

Detection of the short-lived this compound isotopes is typically accomplished by measuring their characteristic alpha decay or spontaneous fission events.[7][11] This requires sensitive detector arrays that can correlate the position and time of decay events to identify the parent and daughter nuclei.

Quantitative Data on this compound Isotopes

The following tables summarize the key quantitative data for various this compound isotopes, including their decay properties and the nuclear reactions used for their synthesis.

IsotopeHalf-lifeDecay Mode(s)
²⁵³Rf 9.9(12) msSF (83%), α (17%)
²⁵⁴Rf 22.9(10) µsSF
²⁵⁵Rf ~1.6 sα, SF
²⁵⁶Rf ~6.7 msSF, α
²⁵⁷Rf 4-5 sα, SF
²⁵⁸Rf 14.7(+1.2-1.0) msSF, α
²⁵⁹Rf 2.5(+0.4-0.3) sα, SF, EC
²⁶⁰Rf 22.2(+3.0-2.4) msSF
²⁶¹Rf ~78 sα, SF
²⁶¹ᵐRf 1.2 minα
²⁶²Rf ~2.1 sSF, α
²⁶³Rf ~10-15 minSF, α
²⁶⁵Rf 1.3 minSF
²⁶⁷Rf 48 minSF

Table 1: Decay Properties of Selected this compound Isotopes.[4][7][10][12][13][14] (SF: Spontaneous Fission, α: Alpha Decay, EC: Electron Capture)

Product IsotopeTargetProjectileReaction TypeReported Cross-Section
²⁵³Rf ²⁰⁴Pb⁵⁰TiCold Fusion-
²⁵⁴Rf ²⁰⁶Pb⁵⁰TiCold Fusion-
²⁵⁵Rf ²⁰⁷Pb⁵⁰TiCold Fusion-
²⁵⁶Rf ²⁰⁸Pb⁵⁰TiCold Fusion-
²⁵⁷Rf ²⁰⁸Pb⁵⁰TiCold Fusion-
²⁵⁷Rf ²⁴⁹Cf¹²CHot Fusion-
²⁵⁹Rf ²⁴⁹Cf¹³CHot Fusion-
²⁶⁰Rf ²⁴²Pu²²NeHot Fusion-
²⁶¹Rf ²⁴⁴Pu²²NeHot Fusion-
²⁶¹Rf ²³⁸U²⁶MgHot Fusion28 (+92-26) pb (3n channel)
²⁶²Rf ²⁴⁴Pu²²NeHot Fusion-

Table 2: Nuclear Reactions for the Synthesis of this compound Isotopes.[4][7][12][14][15]

Visualizing Synthesis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the nuclear reaction pathways for producing various this compound isotopes and a generalized experimental workflow for their synthesis and detection.

Nuclear_Reaction_Pathways cluster_hot Hot Fusion Reactions cluster_cold Cold Fusion Reactions Cf249_C12 ²⁴⁹Cf + ¹²C Rf257 ²⁵⁷Rf Cf249_C12->Rf257 + 4n Cf249_C13 ²⁴⁹Cf + ¹³C Rf259 ²⁵⁹Rf Cf249_C13->Rf259 + 3n Pu242_Ne22 ²⁴²Pu + ²²Ne Rf260 ²⁶⁰Rf Pu242_Ne22->Rf260 + 4n U238_Mg26 ²³⁸U + ²⁶Mg Rf261 ²⁶¹Rf U238_Mg26->Rf261 + 3n Pb208_Ti50 ²⁰⁸Pb + ⁵⁰Ti Rf257_cold ²⁵⁷Rf Pb208_Ti50->Rf257_cold + n Rf256 ²⁵⁶Rf Pb208_Ti50->Rf256 + 2n Pb207_Ti50 ²⁰⁷Pb + ⁵⁰Ti Rf255 ²⁵⁵Rf Pb207_Ti50->Rf255 + 2n Pb206_Ti50 ²⁰⁶Pb + ⁵⁰Ti Pb206_Ti50->Rf255 + n

Nuclear reaction pathways for this compound synthesis.

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_reaction Reaction Chamber cluster_separation Separation and Detection IonSource Ion Source (Projectile Nuclei) Accelerator Cyclotron / Linac (Beam Acceleration) IonSource->Accelerator Target Target Foil (e.g., ²⁴⁹Cf, ²⁰⁸Pb) Accelerator->Target Projectile Beam Separator Gas-Jet Transport & Velocity Filter Target->Separator Reaction Products Detector Detector Array (α, SF detection) Separator->Detector DataAcquisition Data Acquisition & Analysis Detector->DataAcquisition

Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound isotopes in accelerators remains a challenging yet crucial area of research in nuclear physics and chemistry. Through the continued refinement of experimental techniques and theoretical models, scientists are able to probe the limits of nuclear stability and gain a deeper understanding of the fundamental properties of matter. The data and methodologies presented in this guide offer a foundational resource for professionals engaged in the study of superheavy elements.

References

In-depth Technical Guide to the Most Stable Isotope of Rutherfordium: Rutherfordium-267

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the most stable isotope of rutherfordium, this compound-267 (²⁶⁷Rf). It details the properties of known this compound isotopes, focusing on the stability of ²⁶⁷Rf, and presents the experimental methodologies for its synthesis and identification, along with its decay characteristics.

Identifying the Most Stable Isotope of this compound

This compound (Rf), a synthetic transactinide element with atomic number 104, has no stable isotopes. All known isotopes are radioactive and are produced in particle accelerators. The stability of these isotopes is characterized by their half-lives. A review of the available data indicates that This compound-267 is the most stable known isotope .[1][2] While there has been some variation in reported half-lives, the consensus from multiple sources places the half-life of ²⁶⁷Rf in the range of approximately 48 minutes to 1.3 hours.[1][2][3] One source has even reported a half-life of up to 2.5 hours.[4] This extended half-life, relative to other this compound isotopes, makes it a critical subject of study for understanding the nuclear and chemical properties of superheavy elements.

Quantitative Data of this compound Isotopes

The following table summarizes the half-lives of various this compound isotopes for comparative analysis.

IsotopeHalf-lifeDecay Mode(s)
²⁵³Rf~13 msSpontaneous Fission (SF), Alpha Decay (α)
²⁵⁴Rf~23 µsSpontaneous Fission (SF)
²⁵⁵Rf~1.6 sSpontaneous Fission (SF), Alpha Decay (α)
²⁵⁶Rf~6.7 msSpontaneous Fission (SF)
²⁵⁷Rf~4.7 sAlpha Decay (α), Spontaneous Fission (SF)
²⁵⁸Rf~12 msSpontaneous Fission (SF)
²⁵⁹Rf~2.8 sAlpha Decay (α), Spontaneous Fission (SF)
²⁶⁰Rf~21 msSpontaneous Fission (SF)
²⁶¹Rf~68 sAlpha Decay (α), Spontaneous Fission (SF)
²⁶²Rf~2.1 sSpontaneous Fission (SF), Alpha Decay (α)
²⁶³Rf~10-15 minSpontaneous Fission (SF), Alpha Decay (α)
²⁶⁵Rf~1.1 minSpontaneous Fission (SF)
²⁶⁷Rf ~48 min - 1.3 h Alpha Decay (α), Spontaneous Fission (SF)

Experimental Protocols for the Synthesis and Identification of this compound-267

The synthesis of superheavy elements like this compound is a complex process that involves the fusion of lighter atomic nuclei in particle accelerators.[5] The production of ²⁶⁷Rf has been achieved through two primary approaches: direct fusion-evaporation reactions and as a decay product of heavier elements.

Synthesis via Fusion-Evaporation Reactions

A common experimental setup for the direct synthesis of this compound isotopes involves the bombardment of a heavy actinide target with a beam of lighter ions.

Reaction: ²⁴⁹Cf + ¹²C → ²⁵⁷Rf + 4n ²⁴⁹Cf + ¹³C → ²⁵⁹Rf + 3n

Methodology:

  • Target Preparation: A thin target of a heavy, relatively long-lived actinide isotope, such as californium-249 (²⁴⁹Cf), is prepared. The target thickness is a critical parameter that needs to be optimized to maximize the reaction yield while minimizing the energy loss of the projectile beam.

  • Ion Beam Acceleration: A beam of light ions, such as carbon-12 (¹²C) or carbon-13 (¹³C), is accelerated to a specific energy using a cyclotron or a linear accelerator. The beam energy is carefully selected to overcome the Coulomb barrier between the projectile and target nuclei, initiating a fusion reaction.

  • Irradiation: The accelerated ion beam is directed onto the target foil. The interaction between the beam and the target leads to the formation of a highly excited compound nucleus.

  • Evaporation and Product Formation: The excited compound nucleus de-excites by evaporating a specific number of neutrons (typically 3 to 5), resulting in the formation of a this compound isotope.

  • Separation of Products: The newly formed this compound atoms, recoiling from the target, are separated from the unreacted beam particles and other reaction byproducts. This is often achieved using a gas-filled recoil separator, which utilizes magnetic and electric fields to separate the isotopes based on their mass-to-charge ratio.

  • Detection and Identification: The separated this compound isotopes are implanted into a position-sensitive detector, typically a silicon detector array. The identification of the isotope is achieved by measuring its decay properties, including the energy of emitted alpha particles and its half-life. The genetic correlation of these decays with known daughter and granddaughter products provides definitive identification.

Synthesis as a Decay Product of Heavier Elements

This compound-267 has also been identified as a product in the decay chain of heavier, superheavy elements.

Example Decay Chain: ²⁷⁹Ds → ²⁷⁵Hs + α → ²⁷¹Sg + α → ²⁶⁷Rf + α

Methodology: In these experiments, the primary goal is the synthesis of a heavier element, such as darmstadtium-279 (²⁷⁹Ds). The experimental setup is similar to that described for direct synthesis, but with different projectile and target combinations. The identification of ²⁶⁷Rf in the subsequent decay chain serves as a crucial confirmation of the production of the parent and intermediate isotopes. The detection system must be capable of correlating a sequence of alpha decays over time to reconstruct the decay chain.

Decay Characteristics of this compound-267

This compound-267 is known to decay through two primary modes: alpha decay and spontaneous fission.

  • Alpha Decay: In this mode, the ²⁶⁷Rf nucleus emits an alpha particle (a helium nucleus, ⁴He), transforming into nobelium-263 (²⁶³No).[6] ²⁶⁷Rf → ²⁶³No + α

  • Spontaneous Fission: In this process, the ²⁶⁷Rf nucleus spontaneously splits into two smaller nuclei and several neutrons, releasing a significant amount of energy.

The branching ratio between these two decay modes is a key characteristic of the isotope.

Visualizations

Decay Pathway of this compound-267

Decay_Pathway_of_Rutherfordium_267 267Rf 267Rf 263No 263No 267Rf->263No α decay Fission Products Fission Products 267Rf->Fission Products Spontaneous Fission

Caption: Decay pathways of this compound-267.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_separation Separation and Detection Ion Source Ion Source Accelerator Accelerator Ion Source->Accelerator Ion Injection Target Chamber Target Chamber Accelerator->Target Chamber Accelerated Ion Beam Recoil Separator Recoil Separator Target Chamber->Recoil Separator Fusion Products Detector Detector Recoil Separator->Detector Separated Isotopes Data Acquisition Data Acquisition Detector->Data Acquisition Decay Signals Target Target Target->Target Chamber Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data Isotope Identification Isotope Identification Data Analysis->Isotope Identification Processed Data

Caption: General workflow for the synthesis and identification of superheavy elements.

References

Rutherfordium-267: A Technical Guide to its Half-life and Decay Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutherfordium-267 (²⁶⁷Rf) is a synthetic, radioactive isotope of the transactinide element this compound. This document provides a comprehensive technical overview of the nuclear properties of ²⁶⁷Rf, with a specific focus on its half-life and decay modes. The information presented herein is compiled from experimental observations and is intended to serve as a detailed reference for researchers in nuclear physics and chemistry. All quantitative data are summarized for clarity, and a detailed description of the experimental protocol for the production and identification of this isotope is provided.

Nuclear Properties of this compound-267

This compound-267 is one of the most stable isotopes of this compound, exhibiting a relatively long half-life which makes it a subject of significant interest for studying the properties of superheavy elements.

Half-life

The experimentally observed half-life of this compound-267 is approximately 1.3 hours. Some variations in measured values exist in the literature, with some reports indicating a half-life of about 48 minutes. This half-life is sufficient to allow for limited chemical studies of this compound.

Decay Modes

This compound-267 has been observed to decay through two primary modes:

  • Spontaneous Fission (SF): In this process, the nucleus of ²⁶⁷Rf spontaneously splits into two or more smaller nuclei and other particles. This is a dominant decay mode for many heavy isotopes of this compound.

  • Alpha Decay (α): The nucleus emits an alpha particle (a helium nucleus), transforming into a different element.

While other decay modes like beta decay and cluster decay have been noted for the this compound isotope family in general, spontaneous fission and alpha decay are the principal modes documented for ²⁶⁷Rf.

Quantitative Data Summary

The following table summarizes the key quantitative nuclear data for this compound-267.

PropertyValue(s)
Atomic Number (Z) 104
Mass Number (A) 267
**Half-life (t₁/₂) **~1.3 hours (~48 minutes in some reports)
Primary Decay Modes Spontaneous Fission (SF), Alpha Decay (α)

Experimental Protocol: Production and Identification

The production and identification of this compound-267 is a complex process that relies on the synthesis of heavier elements that subsequently decay to ²⁶⁷Rf. The following sections detail the experimental methodology employed in these studies, primarily based on experiments conducted at facilities such as the GSI Helmholtz Centre for Heavy Ion Research and the Joint Institute for Nuclear Research (JINR) in Dubna.

Production of the Parent Isotope: Darmstadtium-279

This compound-267 is not synthesized directly but is observed as a decay product in the alpha decay chain of a heavier nucleus, namely Darmstadtium-279 (²⁷⁹Ds). The production of ²⁷⁹Ds is achieved through a nuclear fusion reaction.

  • Target: A target of a heavy element is used.

  • Projectile: The target is bombarded with a beam of lighter ions accelerated to high energies in a particle accelerator.

  • Fusion Reaction: The fusion of the target and projectile nuclei creates a highly excited compound nucleus, which then de-excites by emitting neutrons, resulting in the formation of the desired heavy isotope.

Isotope Separation

The products of the nuclear reaction, including the desired ²⁷⁹Ds atoms, are recoiled from the target and must be separated from the unreacted beam particles and other reaction byproducts.

  • Velocity Filter: A velocity filter, such as the Separator for Heavy Ion reaction Products (SHIP) at GSI, is commonly employed. This device uses a combination of electric and magnetic fields to separate ions based on their velocity, allowing only the desired heavy nuclei to pass through to the detector system.

Detection and Identification of the Decay Chain

The separated heavy ions are implanted into a sensitive detector array where their subsequent radioactive decays are monitored.

  • Detector System: Position-sensitive silicon detectors are typically used. These detectors can measure the position, time, and energy of the implanted nucleus and any subsequent decay particles (alpha particles or fission fragments).

  • Alpha-Alpha and Alpha-Fission Correlation: The identification of ²⁶⁷Rf is achieved by observing the characteristic decay chain of its parent, ²⁷⁹Ds. This involves detecting a sequence of alpha decays, each with a specific energy and lifetime, leading down to ²⁶⁷Rf. The final decay of ²⁶⁷Rf via spontaneous fission or another alpha decay is then correlated in time and position with the preceding decays in the chain.

  • Data Acquisition: A sophisticated data acquisition system records all events in the detectors, allowing for the offline analysis of these time- and position-correlated decay chains.

Half-life and Decay Mode Determination
  • Half-life Measurement: The half-life of ²⁶⁷Rf is determined by measuring the time difference between its formation (as indicated by the decay of its parent nucleus) and its own subsequent decay. By observing a statistically significant number of these decay events, the exponential decay curve can be constructed, and the half-life can be calculated.

  • Decay Mode Characterization: The decay mode is identified by the type of particle detected. Alpha particles are identified by their characteristic energy signatures in the silicon detectors. Spontaneous fission is identified by the detection of two high-energy fission fragments in coincidence. The branching ratio (the percentage of decays for each mode) can be determined by the relative number of observed alpha decays and spontaneous fission events originating from ²⁶⁷Rf.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the production and identification of this compound-267.

ExperimentalWorkflow cluster_production Production of Parent Isotope cluster_separation Separation cluster_detection Detection and Identification IonBeam Ion Beam (e.g., ⁴⁸Ca) Accelerator Particle Accelerator IonBeam->Accelerator Acceleration Target Actinide Target (e.g., ²³⁸U) CompoundNucleus Excited Compound Nucleus (e.g., ²⁸⁶Cn*) Accelerator->Target Bombardment Ds279 Darmstadtium-279 (²⁷⁹Ds) CompoundNucleus->Ds279 Neutron Evaporation VelocityFilter Velocity Filter (e.g., SHIP) Ds279->VelocityFilter Recoiling Products Detector Position-Sensitive Silicon Detector VelocityFilter->Detector Implantation DecayChain Alpha Decay Chain (²⁷⁹Ds → ²⁷⁵Hs → ²⁷¹Sg → ²⁶⁷Rf) Detector->DecayChain Observation RfDecay ²⁶⁷Rf Decay (α or SF) DecayChain->RfDecay DataAnalysis Data Analysis (Half-life & Decay Modes) RfDecay->DataAnalysis Measurement

Caption: Experimental workflow for this compound-267 identification.

A Comprehensive Technical Guide to the Radioactive Decay Properties of Rutherfordium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutherfordium (Rf), with atomic number 104, is the first transactinide element in the periodic table.[1] As a purely synthetic element, it is not found in nature and can only be produced in particle accelerator laboratories.[1] All known isotopes of this compound are radioactive, exhibiting a range of decay properties that are crucial for advancing our understanding of the nuclear structure and stability of superheavy elements. This guide provides an in-depth overview of the characteristic radioactive decay properties of this compound isotopes, detailing their half-lives, decay modes, and associated energies. It also outlines the sophisticated experimental protocols required for their synthesis and characterization, targeting an audience of professionals in nuclear science and related fields.

Introduction to this compound

This compound is a d-block element located in period 7 and group 4 of the periodic table, placing it as the heavier homologue to hafnium.[1] Its chemical and nuclear properties are of significant interest to researchers exploring the "island of stability," a theoretical region of the chart of nuclides where superheavy elements with specific proton and neutron numbers are predicted to have longer half-lives. The study of this compound isotopes provides a critical stepping stone towards this region.

Seventeen isotopes of this compound have been reported, with mass numbers ranging from 252 to 270 (excluding 264 and 269).[1][2] These isotopes primarily decay via spontaneous fission (SF) and alpha (α) decay, with some lighter isotopes also exhibiting electron capture (EC) branches.[1][3] The half-lives of these isotopes vary dramatically, from microseconds for the lightest to approximately 48 minutes for the most stable known isotope, ²⁶⁷Rf.[1]

Experimental Protocols for Synthesis and Characterization

The production and identification of this compound isotopes are complex processes that rely on heavy-ion fusion-evaporation reactions and sophisticated detection systems.

Synthesis of this compound Isotopes

This compound isotopes are synthesized by bombarding heavy actinide targets with accelerated light or heavy ion beams. The methodologies are generally categorized into "hot" and "cold" fusion reactions.[2]

  • Hot Fusion Reactions: These reactions involve bombarding actinide targets (e.g., Plutonium-242, Uranium-238) with relatively heavy ion projectiles (e.g., Neon-22, Magnesium-26).[1][4][5] These reactions create compound nuclei with high excitation energy, leading to the evaporation of multiple neutrons (3 to 6). An example is the production of ²⁶⁰Rf by bombarding a ²⁴²Pu target with ²²Ne ions.[6]

  • Cold Fusion Reactions: In this approach, targets like Lead-208 or Bismuth-209 are bombarded with lighter projectiles (e.g., Titanium-50).[2] This method results in a compound nucleus with lower excitation energy, typically leading to the evaporation of only one or two neutrons. The synthesis of ²⁵⁶Rf at the Gesellschaft für Schwerionenforschung (GSI) was achieved through the ²⁰⁸Pb(⁵⁰Ti, 2n)²⁵⁶Rf reaction.[2]

  • Decay Products: Heavier isotopes of this compound, such as ²⁶⁷Rf, have been identified as alpha decay products from still heavier elements like darmstadtium-279 (²⁷⁹Ds) and seaborgium-271 (²⁷¹Sg).[7]

Separation and Identification Techniques

Once produced, the this compound atoms must be rapidly separated from the unreacted target material and other reaction products and transported to a detection system.

  • Recoil Separators: Devices like the Argonne Fragment Mass Analyzer (FMA) are used to separate the fusion-evaporation products from the primary beam based on their mass-to-charge ratio.[8][9]

  • Gas-Jet Transport: Reaction products can be slowed in a gas-filled chamber and transported by a gas jet to a detector setup, such as a rotating wheel system for decay measurements.

  • Chemical Separation: Early experiments utilized thermochromatography to separate volatile this compound chlorides (RfCl₄) from other non-volatile chlorides, confirming its group 4 chemical properties.[1] Ion-exchange chromatography has also been employed to chemically identify element 104.[1]

Detection and Decay Spectroscopy

The identification of this compound isotopes is achieved by measuring their decay properties.

  • Alpha Spectroscopy: Silicon detectors are used to measure the kinetic energy of emitted alpha particles. By correlating a sequence of alpha decays (e.g., the decay of ²⁵⁷Rf followed by the decay of its daughter, ²⁵³No), a genetic link is established, confirming the identity of the parent isotope.[1][6]

  • Spontaneous Fission Detection: Spontaneous fission is a dominant decay mode for many this compound isotopes, particularly those with even numbers of neutrons.[1] This is often detected using mica or plastic track detectors, which record the paths of the fission fragments, or by measuring the large energy deposition of the fragments in silicon detectors.[10]

  • Coincidence Measurements: Advanced detector arrays, such as GABRIELA (Gamma-ray, Alpha, Beta, Recoil Investigations with the ELectromagnetic Analyser), allow for the simultaneous detection of alpha particles, gamma rays, and conversion electrons.[11] These coincidence measurements are crucial for identifying nuclear isomers and constructing detailed decay schemes.[12]

Experimental_Workflow_for_Rf_Isotopes General Experimental Workflow for this compound Isotope Characterization cluster_production Synthesis cluster_separation Separation cluster_detection Detection & Analysis Target Actinide/Lead Target Separator Recoil Separator (e.g., FMA, SHIP) Target->Separator Fusion Products Projectile Heavy Ion Beam Accelerator Particle Accelerator Projectile->Accelerator Accelerator->Target Bombardment Detector Silicon Detector Array (Position, Time, Energy) Separator->Detector Transported Isotopes DAQ Data Acquisition System Detector->DAQ Signals Analysis Decay Correlation Analysis (α-α, α-SF) DAQ->Analysis Identification Isotope Identification (Half-life, Energy) Analysis->Identification

Caption: General Experimental Workflow for this compound Isotope Characterization.

Radioactive Decay Properties of this compound Isotopes

The decay characteristics of this compound isotopes show systematic trends. Lighter isotopes have very short half-lives, often decaying predominantly by spontaneous fission.[7] As the neutron number increases, half-lives generally become longer, and alpha decay becomes a more competitive branch. Isotopes with an odd number of neutrons tend to have longer half-lives than their even-even neighbors because the odd neutron hinders spontaneous fission.[1][13] Several isotopes also exhibit nuclear isomerism, where the nucleus can exist in a metastable excited state with a distinct half-life and decay properties.[2][7]

The following table summarizes the known decay properties for isotopes of this compound.

IsotopeHalf-lifeDecay Mode(s)Branching Ratio (%)α-Decay Energy (MeV)Spontaneous Fission (SF) PropertiesDaughter Isotope(s)
²⁵²Rf 60 (+90, -30) nsSF≈100--(various)
²⁵³Rf 9.9(12) msSF, α83, 17--²⁴⁹No
²⁵³ᵐRf52.8(44) µsSF≈100--(various)
²⁵⁴Rf 22.9(10) µsSF≈100--(various)
²⁵⁵Rf 1.68(9) sα, SF53, 478.76 - 9.00-²⁵¹No
²⁵⁶Rf 6.67(8) msSF, α>99.7, 0.38.81High TKE²⁵²No
²⁵⁷Rf 4.1 sα, EC, SF89, 8, 38.68 - 9.17-²⁵³No, ²⁵⁷Lr
²⁵⁷ᵐRf4.0 sα, IT84, 168.25 - 8.85-²⁵³No, ²⁵⁷Rf
²⁵⁸Rf 14.7 msSF, α69, 319.05High TKE²⁵⁴No
²⁵⁹Rf 2.4(4) sα, SF, EC92, 8, 158.74 - 8.87-²⁵⁵No, ²⁵⁹Db
²⁶⁰Rf 22.2 msSF, α98, 28.90High TKE²⁵⁶No
²⁶¹Rf 74 sα, SF75, 258.28 - 8.52-²⁵⁷No
²⁶¹ᵐRf1.9(4) sSF, α82, 188.52-²⁵⁷No
²⁶²Rf 2.1(2) sSF, α92, 88.44High TKE²⁵⁸No
²⁶²ᵐRf47(5) msSF≈100--(various)
²⁶³Rf 10(2) minSF, α70, 308.19 - 8.30-²⁵⁹No
²⁶³ᵐRf8(4) sSF, α70, 308.40-²⁵⁹No
²⁶⁵Rf 1.3 minSF≈100--(various)
²⁶⁶Rf (22 min)SF?--(various)
²⁶⁷Rf 48 minSF, αDominant SF7.63-²⁶³No
²⁶⁸Rf (6 h)SF?--(various)
²⁷⁰Rf (160 ms)SF?--(various)

Decay_Chain_Example Illustrative Decay Chain Involving this compound Ds279 ²⁷⁹Ds Hs275 ²⁷⁵Hs Ds279->Hs275 α Sg271 ²⁷¹Sg Hs275->Sg271 α Rf267 ²⁶⁷Rf (t½ ≈ 48 min) Sg271->Rf267 α No263 ²⁶³No Rf267->No263 α (branch) Fission Fission Products Rf267->Fission SF (dominant)

Caption: Illustrative Decay Chain Leading to and from ²⁶⁷Rf.

Conclusion

The study of this compound's radioactive decay properties provides essential data for refining nuclear models and predicting the characteristics of yet-undiscovered superheavy elements. The prevalence of spontaneous fission in this region highlights the challenges in synthesizing even heavier nuclei. However, the existence of longer-lived isotopes like ²⁶⁷Rf and various nuclear isomers suggests that specific nucleon configurations can lead to enhanced stability. Future research, leveraging more intense beams and highly sensitive detector systems, will continue to expand our knowledge of this element, pushing the boundaries of the known nuclear landscape.

References

Rutherfordium: A Comprehensive Technical Analysis of its Placement in Period 7

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental and theoretical evidence solidifying Rutherfordium's position as a Group 4 element.

Introduction

This compound (Rf), with atomic number 104, is a synthetic, superheavy element and the first of the transactinide series.[1] Its position in the seventh period of the periodic table, as the heavier homolog to hafnium in Group 4, is a cornerstone of our understanding of the structure of the periodic table at the upper limits of atomic mass.[1] This in-depth technical guide explores the theoretical basis and experimental evidence that firmly places this compound in its current position, addressing its electronic configuration, chemical properties, and the sophisticated experimental techniques developed to study this short-lived element.

Theoretical Framework: Electronic Configuration and Relativistic Effects

The placement of an element in the periodic table is fundamentally determined by its electron configuration. For this compound, the expected configuration is [Rn] 5f¹⁴ 6d² 7s².[2] This configuration, with two valence electrons in the 6d orbital and two in the 7s orbital, logically places it in Group 4, directly below titanium, zirconium, and hafnium.

However, for elements with high atomic numbers, relativistic effects become significant and can influence chemical properties.[3] Early theoretical calculations considered the possibility that relativistic effects could alter the expected orbital energies, potentially leading to a 6d¹ 7s² 7p¹ or even a 7s² 7p² configuration, which would suggest chemical behavior more akin to lead than hafnium.[3] These effects arise from the high velocity of the inner-shell electrons, which approach the speed of light, leading to an increase in their mass and a subsequent contraction of the s and p orbitals. This, in turn, causes a destabilization and expansion of the d and f orbitals.[3] Despite these theoretical considerations, extensive experimental work has now conclusively demonstrated that this compound behaves as a true member of Group 4.

Quantitative Data Summary

The chemical and physical properties of this compound, both predicted and experimentally determined, align with its placement in Group 4. The following tables summarize key quantitative data, comparing this compound with its lighter homologs.

Table 1: Comparison of Atomic and Physical Properties of Group 4 Elements

PropertyTitanium (Ti)Zirconium (Zr)Hafnium (Hf)This compound (Rf)
Atomic Number224072104
Electron Configuration[Ar] 3d² 4s²[Kr] 4d² 5s²[Xe] 4f¹⁴ 5d² 6s²[Rn] 5f¹⁴ 6d² 7s²
Atomic Radius (pm)147160159~150 (predicted)
Ionic Radius (M⁴⁺, pm)61727179 (predicted)
Density (g/cm³)4.516.5213.31~17-23 (predicted)
Melting Point (°C)166818552233~2100 (predicted)
Boiling Point (°C)328744094603~5500 (predicted)

Table 2: Ionization Energies of Group 4 Elements (kJ/mol)

Ionization EnergyTitanium (Ti)Zirconium (Zr)Hafnium (Hf)This compound (Rf)
1st658.8640.1658.5~580 (calculated)
2nd1309.812701440~1390 (calculated)
3rd2652.522182250~2300 (calculated)
4th4174.633133216~3100 (calculated)

Experimental Verification

Due to its extreme radioactivity and the fact that it can only be produced "one-atom-at-a-time" in particle accelerators, studying the chemical properties of this compound requires highly specialized and rapid experimental techniques. The primary methods employed are gas-phase chromatography and aqueous-phase (solvent) extraction.

Synthesis of this compound Isotopes

The isotopes of this compound used in chemical experiments are synthesized through nuclear fusion reactions. A common method involves bombarding a target of a heavy element with a beam of lighter ions.[4] For example, the isotope ²⁶¹Rf, which has a half-life of about 68 seconds and is frequently used in chemical studies, can be produced by bombarding a curium-248 (B1219616) target with oxygen-18 ions:[2]

²⁴⁸Cm + ¹⁸O → ²⁶¹Rf + 5n

The resulting this compound atoms are then rapidly transported to the experimental setup.

Synthesis_of_this compound Target Curium-248 Target Reaction Nuclear Fusion Reaction Target->Reaction IonBeam Oxygen-18 Ion Beam IonBeam->Reaction Accelerator Particle Accelerator Accelerator->IonBeam Rf261 This compound-261 Isotope Reaction->Rf261 Neutrons 5 Neutrons Reaction->Neutrons Transport Rapid Transport to Experimental Setup Rf261->Transport

Gas-Phase Chemistry: Isothermal and Thermo-chromatography

Gas-phase chromatography has been a pivotal technique in demonstrating that this compound forms a volatile tetrachloride (RfCl₄), analogous to its lighter congeners, zirconium tetrachloride (ZrCl₄) and hafnium tetrachloride (HfCl₄).

  • Production and Transport: this compound isotopes are produced as described above and transported via a gas jet (e.g., He/KCl) to the On-Line Gas Chromatography Apparatus (OLGA).

  • Chlorination: The this compound atoms are passed through a quartz column where they react with a chlorinating agent (e.g., a mixture of HCl and CCl₄ gas) at elevated temperatures to form volatile chloride compounds.

  • Chromatographic Separation: The volatile chlorides are then carried by an inert gas through a chromatographic column.

    • Isothermal Chromatography: The column is maintained at a uniform temperature. The time it takes for the compound to pass through the column (retention time) is measured and compared to that of its homologs.

    • Thermo-chromatography: A negative temperature gradient is established along the column. The temperature at which the compound deposits on the column wall is determined.

  • Detection: The separated this compound isotopes are detected by their characteristic alpha decay or spontaneous fission events using detectors positioned along or at the end of the column.

Experiments have shown that RfCl₄ is more volatile than HfCl₄, a result that is consistent with relativistic calculations.[5] This provides strong evidence for this compound's placement in Group 4 and highlights the influence of relativistic effects on its chemical properties.

Gas_Phase_Chemistry_Workflow cluster_production Isotope Production cluster_transport Transport cluster_chromatography On-Line Gas Chromatography (OLGA) Production Rf Isotope Production (e.g., ²⁴⁸Cm + ¹⁸O) GasJet He/KCl Gas Jet Transport Production->GasJet Chlorination Chlorination (HCl/CCl₄ gas) GasJet->Chlorination Separation Chromatographic Separation (Isothermal or Thermo-chromatography) Chlorination->Separation Detection Detection (α-decay or Spontaneous Fission) Separation->Detection

Aqueous-Phase Chemistry: Solvent Extraction

Solvent extraction experiments have been crucial in confirming that this compound exists in a stable +4 oxidation state in aqueous solutions and forms complexes similar to zirconium and hafnium.

The Automated Rapid Chemistry Apparatus (ARCA II) is a system designed for rapid, repetitive chromatographic separations of short-lived isotopes.[6]

  • Sample Preparation: this compound isotopes, produced and transported, are dissolved in an aqueous solution (e.g., HCl or HF).

  • Extraction: The aqueous solution is mixed with an organic solvent containing a complexing agent, such as triisooctylamine (B1619743) (TIOA) or tributylphosphate (TBP).[7][8] The distribution of the this compound between the aqueous and organic phases is determined.

  • Separation: The two phases are separated, and the amount of this compound in each phase is measured by detecting its radioactive decay.

  • Comparison: The extraction behavior of this compound is compared with that of its homologs (Zr and Hf) and other elements under identical conditions.

These experiments have demonstrated that this compound extracts from acidic solutions in a manner consistent with other Group 4 elements, forming anionic complexes like [RfCl₆]²⁻.[6] This behavior is distinct from that of the trivalent actinides, further solidifying its position in the d-block.

Aqueous_Chemistry_Workflow cluster_production_transport Isotope Production & Transport cluster_arca ARCA II - Solvent Extraction Production Rf Isotope Production Transport Transport Production->Transport Dissolution Dissolution in Aqueous Phase (e.g., HCl) Transport->Dissolution Mixing Mixing with Organic Phase (e.g., TIOA in solvent) Dissolution->Mixing PhaseSeparation Phase Separation Mixing->PhaseSeparation Detection Radioactive Decay Detection in each phase PhaseSeparation->Detection

Logical Relationships in the Periodic Table

The placement of this compound is a logical extension of the periodic trends observed in the transition metals.

Periodic_Table_Placement cluster_period6 Period 6 cluster_period7 Period 7 cluster_group4 Group 4 Hf Hafnium (Hf) Z=72 [Xe] 4f¹⁴ 5d² 6s² Rf This compound (Rf) Z=104 [Rn] 5f¹⁴ 6d² 7s² Ti Titanium (Ti) Z=22 [Ar] 3d² 4s² Zr Zirconium (Zr) Z=40 [Kr] 4d² 5s²

Conclusion

The placement of this compound in Period 7 and Group 4 of the periodic table is strongly supported by a combination of theoretical predictions and extensive experimental evidence. Its electron configuration, [Rn] 5f¹⁴ 6d² 7s², dictates its position as the heaviest member of the Group 4 elements. Sophisticated "one-atom-at-a-time" chemical experiments, including gas-phase chromatography and aqueous-phase solvent extraction, have consistently demonstrated that this compound exhibits chemical properties analogous to its lighter homolog, hafnium. While relativistic effects do influence its properties, they do not alter its fundamental Group 4 character. The study of this compound not only solidifies our understanding of the periodic table's structure but also provides a crucial testing ground for the interplay of quantum mechanics and relativity in the realm of superheavy elements.

References

Unraveling the Enigmatic Chemistry of Rutherfordium: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rutherfordium (Rf), with atomic number 104, is the first transactinide element and the inaugural member of the 6d transition series.[1] As a synthetic, superheavy element, its study is confined to atom-at-a-time investigations due to extremely low production rates and the short half-lives of its isotopes.[2] Despite these challenges, experimental and theoretical studies have begun to illuminate its fundamental chemical characteristics, confirming its position as the heavier homologue of hafnium in Group 4 of the periodic table.[1] Relativistic effects, however, are predicted and have been observed to cause deviations in its properties compared to its lighter congeners, zirconium (Zr) and hafnium (Hf), making it a subject of intense research interest.[2][3] This guide provides an in-depth overview of the core chemical properties of this compound, tailored for researchers and professionals in the scientific and pharmaceutical fields.

Core Atomic and Physical Properties

This compound is a d-block element with a predicted electron configuration of [Rn] 5f¹⁴ 6d² 7s².[1] This configuration dictates its chemical behavior, which is predominantly that of a Group 4 element. Theoretical calculations predict it to be a solid metal under standard conditions with a hexagonal close-packed crystal structure, similar to hafnium.[1][4]

Table 1: Fundamental Atomic and Predicted Physical Properties of this compound
PropertyValue
Atomic Number (Z) 104[1]
Symbol Rf[1]
Electron Configuration [Rn] 5f¹⁴ 6d² 7s²[1]
Group, Period 4, 7[1]
Predicted Physical State Solid[4]
Predicted Crystal Structure Hexagonal close-packed (hcp)[4]
Predicted Density ~17 g/cm³[1]
Predicted Melting Point 2100 °C (2400 K)[4][5]
Predicted Boiling Point 5500 °C (5800 K)[4][5]
Atomic Radius ~150 pm[1]
Ionic Radius (Rf⁴⁺) 76 pm[6]

Isotopes of this compound

There are no stable or naturally occurring isotopes of this compound.[7] All known isotopes are radioactive and have been synthesized in particle accelerators.[7] The most stable isotope to date is ²⁶⁷Rf, with a half-life of approximately 48 minutes, though other isotopes with half-lives on the order of seconds to minutes have been used in chemical experiments, notably ²⁶¹ᵐRf.[1][7]

Table 2: Selected Isotopes of this compound and their Properties
IsotopeHalf-lifePrimary Decay Mode(s)
²⁵⁵Rf 1.63 s[5]Spontaneous Fission (SF), Alpha (α)
²⁵⁷Rf ~4 s[8]α, SF
²⁵⁹Rf 2.5 s[9]α, Electron Capture (EC)
²⁶¹ᵐRf 1.1 min[1]α, SF
²⁶³Rf ~10 min[10]SF, α
²⁶⁵Rf ~1.5 min[10]SF
²⁶⁷Rf ~48 min[1]SF

Chemical Characteristics and Reactivity

Experimental evidence strongly supports this compound's placement in Group 4, exhibiting chemical behavior analogous to zirconium and hafnium.[1] Its most stable oxidation state is +4.[10] A less stable +3 state has also been predicted.[10]

Aqueous Chemistry: In acidic solutions, this compound readily forms the hydrated Rf⁴⁺ ion.[1] It displays a strong tendency to form complexes, particularly with halide ions.[1] For instance, in hydrochloric acid solutions, it forms the hexachlororutherfordate complex, [RfCl₆]²⁻, similar to its lighter homologues.[1] However, studies have revealed subtle differences in its complexing behavior. For example, its affinity for forming fluoride (B91410) complexes is weaker than that of zirconium and hafnium, a deviation attributed to relativistic effects.[2]

Gas-Phase Chemistry: this compound is predicted to form a highly stable, refractory oxide, RfO₂.[1] It reacts with halogens to produce volatile tetrahalides (RfX₄, where X = F, Cl, Br).[6] Gas thermochromatography experiments have shown that RfCl₄ is more volatile than HfCl₄ but less volatile than ZrCl₄.[8][11] These tetrahalides are monomeric and tetrahedral in the vapor phase.[8] Upon contact with water, they hydrolyze to form oxyhalides (RfOX₂).[10]

Experimental Methodologies for this compound Chemistry

The study of this compound is exclusively performed on an "atom-at-a-time" basis, necessitating highly sensitive and rapid experimental techniques. These methods involve the synthesis of Rf isotopes, their rapid transport to a chemical separation system, the performance of a chemical reaction, and the detection of the decay of the resulting products.

experimental_workflow General Workflow for 'Atom-at-a-Time' Chemistry of this compound cluster_synthesis 1. Synthesis cluster_transport 2. Transport & Collection cluster_separation 3. Chemical Separation cluster_detection 4. Detection & Analysis Target Target (e.g., ²⁴⁸Cm, ²⁴⁹Cf) GasJet Gas-Jet System (He/KCl aerosol) Target->GasJet Recoiling Rf atoms Projectile Projectile Beam (e.g., ¹⁸O, ¹²C) Accelerator Particle Accelerator Projectile->Accelerator Accelerator->Target bombards Separation Automated Rapid Chemistry System (e.g., ARCA, SISAK) GasJet->Separation Transport to chemistry setup Detector Alpha/SF Detector Separation->Detector Separated products Data Data Analysis Detector->Data Decay events

Caption: General workflow for 'atom-at-a-time' chemistry experiments on this compound.

Protocol 1: Anion-Exchange Chromatography of Rf Fluoride Complexes

This method is used to study the formation and stability of this compound's anionic fluoride complexes compared to its homologues.

  • Production: Synthesize the ²⁶¹Rf isotope (t₁/₂ = 78 s) via the ²⁴⁸Cm(¹⁸O, 5n)²⁶¹Rf nuclear reaction.[2]

  • Transport: Reaction products are thermalized and transported via a He/KCl gas-jet system to the automated rapid chemistry apparatus (e.g., ARCA II).[12]

  • Sample Preparation: The transported aerosols are deposited on a collection site. The deposited activities are dissolved in a specific concentration of hydrofluoric acid (HF), for instance, 5.4 M HF.[13]

  • Chromatographic Separation:

    • The dissolved sample is loaded onto a miniaturized anion-exchange column (e.g., 1.6 mm i.d. x 7 mm length).

    • The column is eluted with the same HF solution at a constant flow rate (e.g., 0.1 mL/min).[12]

    • The eluate is collected in sequential fractions onto tantalum disks.

  • Detection: The collected fractions are evaporated to dryness and assayed for alpha and spontaneous fission events using a series of solid-state silicon detectors.

  • Analysis: The distribution of ²⁶¹Rf activity across the fractions is used to determine its elution behavior and calculate its distribution coefficient (Kₔ), providing insight into the stability of its fluoride complexes.[13]

Protocol 2: Gas Thermochromatography of Rf Chloride

This technique investigates the volatility of this compound tetrachloride (RfCl₄) to determine its thermodynamic properties, such as adsorption enthalpy.

  • Production: Produce a suitable Rf isotope (e.g., ²⁶¹Rf) using a nuclear reaction like ²⁴⁸Cm(¹⁸O, 5n).[14]

  • Transport and Chlorination: The recoiling Rf atoms are transported by a carrier gas (e.g., He) mixed with a chlorinating agent (e.g., SOCl₂ vapor) to an isothermal chromatography column.[8]

  • Chromatographic Separation:

    • The volatile chloride species, including RfCl₄, are carried through a quartz column with a negative temperature gradient.

    • The compounds deposit on the column wall at temperatures corresponding to their volatility.

  • Detection: A series of detectors are placed along the column to register the decay of the deposited nuclides, creating a thermochromatogram.

  • Analysis: The deposition temperature of RfCl₄ is compared with that of its homologues (ZrCl₄ and HfCl₄) run under identical conditions. A Monte Carlo simulation is then used to calculate the adsorption enthalpy (ΔHₐ) from the deposition temperature, providing a measure of volatility.[14]

Protocol 3: Liquid-Liquid Extraction of Rf with TBP

This method assesses the extraction behavior of this compound from acidic solutions into an organic phase, providing information on its complexation and partitioning.

  • Production and Transport: Synthesize an Rf isotope (e.g., ²⁵⁷Rf) and transport it to the experimental setup, typically an automated liquid-liquid extraction system like SISAK.[15]

  • Phase Preparation:

    • Aqueous Phase: Prepare an acidic solution, for example, 4-8 M HCl.[3]

    • Organic Phase: Prepare a solution of an extractant, such as tributylphosphate (TBP), in an organic solvent like toluene (B28343) or benzene (B151609) (e.g., 2.0 M TBP in benzene).[3]

  • Extraction:

    • The Rf atoms are introduced into the aqueous phase.

    • The aqueous phase is rapidly and vigorously mixed with the organic phase for a predetermined time (e.g., a few seconds) in a centrifuge to facilitate the transfer of the neutral chloride complex of this compound into the organic phase.

  • Phase Separation: The two phases are rapidly separated via centrifugation.

  • Detection: Aliquots from both the aqueous and organic phases are collected and their radioactivity is measured to determine the distribution of this compound.

  • Analysis: The distribution ratio (D) is calculated as the ratio of the activity in the organic phase to the activity in the aqueous phase. This value is studied as a function of acid and extractant concentration to understand the stoichiometry and stability of the extracted complex.[15]

Relativistic Effects and Periodic Trends

This compound's position as a heavy element means that relativistic effects—where electrons travel at speeds approaching the speed of light, leading to an increase in their mass and a contraction of s and p orbitals—play a significant role in its chemistry. These effects are responsible for the observed deviations from the expected periodic trends.

periodic_trends Position of this compound and Relativistic Influence cluster_group4 Group 4 Elements cluster_properties Chemical Properties cluster_relativistic Relativistic Effects on Rf Ti Ti (Z=22) Zr Zr (Z=40) Oxidation Stable +4 Oxidation State Ti->Oxidation Complex Forms Halide Complexes (e.g., [MCl₆]²⁻) Ti->Complex Volatility Forms Volatile Tetrachlorides (MCl₄) Ti->Volatility Hf Hf (Z=72) Zr->Oxidation Zr->Complex Zr->Volatility Rf Rf (Z=104) Hf->Oxidation Hf->Complex Hf->Volatility Rf->Oxidation Rf->Complex Rf->Volatility Relativistic Strong relativistic effects lead to: - Destabilization of 6d orbitals - Altered ionic radius and bond strengths - Modified complex stability (weaker F⁻ complexes) - Changes in volatility compared to trends Rf->Relativistic influenced by

Caption: this compound's place in Group 4 and the influence of relativistic effects.

For example, the destabilization of the 6d orbitals in this compound is thought to be responsible for the observed differences in its fluoride complexation and the volatility of its tetrachloride compared to hafnium.[2][8] These studies underscore the importance of this compound as a crucial probe for understanding the influence of relativity on the chemical properties of the heaviest elements.

The chemical characterization of this compound represents a significant achievement in nuclear and radiochemistry. Through sophisticated, rapid, and sensitive experimental techniques, scientists have confirmed its identity as a Group 4 element that largely follows the behavior of its lighter homologues, hafnium and zirconium. However, subtle and important deviations, driven by strong relativistic effects, have been observed. These findings not only enhance our fundamental understanding of the periodic table's structure at its upper limits but also provide critical benchmarks for theoretical models that predict the properties of yet-to-be-discovered superheavy elements. Future research will undoubtedly continue to refine our knowledge of this exotic element, one atom at a time.

References

An In-depth Technical Guide to the Nuclear Structure and Stability of Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutherfordium (Rf), with atomic number 104, is a synthetic, highly radioactive element and the first of the transactinide series.[1][2] Positioned in Group 4 and the 7th period of the periodic table, it is the heaviest known member of its group, which also includes titanium, zirconium, and hafnium.[1][3] As a synthetic element, this compound is not found in nature and can only be produced in particle accelerators, typically on a one-atom-at-a-time basis.[1][4] Its discovery in the 1960s was a subject of dispute between research teams at the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union, and the Lawrence Berkeley National Laboratory (LBNL) in California, USA.[1][5] The International Union of Pure and Applied Chemistry (IUPAC) ultimately established "this compound" as the official name in 1997, in honor of New Zealand physicist Ernest Rutherford, a pioneer of nuclear physics.[3][5]

The study of this compound is crucial for understanding the behavior of matter under extreme nuclear charge conditions and for testing theoretical models of nuclear structure.[6] Research into its properties provides vital data on nuclear shell effects, fission barriers, and the predicted "island of stability" for superheavy elements.[6][7] Due to its extreme instability and the minuscule amounts that can be produced, the properties of this compound are primarily investigated through its radioactive decay.[8]

Nuclear Structure and Theoretical Frameworks

The stability of superheavy nuclei like this compound is governed by a delicate balance between the repulsive electrostatic forces among the high number of protons and the attractive strong nuclear force. Early theories, such as the liquid drop model, predicted that elements beyond a certain mass would undergo spontaneous fission almost instantaneously.[1]

However, the more refined nuclear shell model introduced the concept of "magic numbers" of protons and neutrons (2, 8, 20, 28, 50, 82, 126) that correspond to the filling of nucleon shells, analogous to electron shells in atoms.[1][9] Nuclei with magic numbers of protons and/or neutrons exhibit significantly enhanced stability. This model predicts the existence of an "island of stability," a region of the chart of nuclides where superheavy elements with half-lives potentially reaching minutes, days, or even longer might exist.[7][10] While this compound itself is not on the island, the study of its isotopes provides critical stepping stones and data for models predicting the island's location, which is theorized to be around proton number 114 and neutron number 184.[10][11]

This compound isotopes are situated in a region where nuclei are deformed, not spherical. The stability of these isotopes is strongly influenced by shell effects that create a barrier against spontaneous fission. Isotopes with an odd number of neutrons tend to have longer half-lives than their even-even neighbors, as the unpaired neutron provides additional hindrance against the fission process.[1][2]

G Conceptual Model of Nuclear Stability cluster_sea Sea of Instability (Very Short Half-Lives) cluster_peninsula Peninsula of Known Elements cluster_island Predicted Island of Stability Stable Isotopes Stable Isotopes Known Radioactive Isotopes Known Radioactive Isotopes Stable Isotopes->Known Radioactive Isotopes Increasing Z & N This compound (Rf) This compound (Rf) Known Radioactive Isotopes->this compound (Rf) Increasing Z & N Sea of Instability Sea of Instability Z=114, N=184 Enhanced Stability (Longer Half-Lives)

Caption: Conceptual diagram of the island of stability relative to known elements.

This compound Isotopes: Stability and Decay Properties

Seventeen isotopes of this compound have been reported, with mass numbers ranging from 252 to 270.[1][12] None are stable. The most stable known isotope is 267Rf , with a half-life of approximately 48 minutes.[1][12] The primary decay modes for this compound isotopes are spontaneous fission and alpha decay, with some lighter isotopes also exhibiting electron capture branches.[1][2] Lighter isotopes generally have shorter half-lives, often in the millisecond or second range, and predominantly decay via spontaneous fission.[1][12]

Data Presentation: Known Isotopes of this compound
IsotopeHalf-LifePrimary Decay Mode(s)Decay Energy (MeV)Discovery/Confirmation
252Rf ~13 µsSpontaneous Fission (SF)N/ARecent studies
253Rf 52 µsSF, Alpha (α)α: 9.351995
254Rf 23 µsSFN/A-
255Rf 1.64 sSF (~50%), α (~50%)α: 8.77-
256Rf 6.4 msSF, αα: 8.80-
257Rf ~4.7 sα (~89%), SF (~11%)α: 9.071969
258Rf 14.7 msSF, αα: 8.65-
259Rf ~2.5 sα (~93%), SF (~7%)α: 8.871969
260Rf 22.2 msSFN/A-
261Rf ~68 sα (~76%), SF (~24%)α: 8.281970
261mRf 74 sα, SFα: 8.52-
262Rf 2.1 sSF (~99.7%), α (~0.3%)α: 8.45-
263Rf ~10 minSF, αα: 8.19-
265Rf 1.7 minSFN/A-
266Rf ~2.3 min (unconfirmed)SFN/A-
267Rf ~48 minSF, αα: 7.45-
268Rf ~6 h (unconfirmed)SF, αN/A-
270Rf (unconfirmed)SFN/A-

(Note: Data compiled from multiple sources. Half-lives and branching ratios are approximate and may vary slightly between different studies.[1][2][12][13][14][15][16][17][18])

Experimental Protocols for Synthesis and Study

The synthesis and study of this compound are confined to a few world-leading nuclear research facilities equipped with powerful particle accelerators.[6] The process is characterized by extremely low production rates and the need for rapid, highly efficient detection and identification methods.[4]

Synthesis via Heavy-Ion Fusion Reactions

This compound isotopes are produced by bombarding heavy actinide targets with beams of lighter ions.[16] The projectile and target nuclei fuse to form a highly excited compound nucleus, which then "cools" by emitting neutrons. These are known as "hot fusion" reactions.[15]

Common Synthesis Reactions:

  • 242Pu + 22Ne → 260Rf + 4n (Used in early experiments at Dubna)[5][13]

  • 249Cf + 12C → 257Rf + 4n (Used in discovery experiments at Berkeley)[5][13]

  • 248Cm + 18O → 261Rf + 5n (Used for chemical studies)[4]

  • 238U + 26Mg → 264-xRf + xn (Used to study isotopes 258-260Rf)[18]

Some isotopes, particularly the heavier ones like 267Rf, have only been observed as decay products from even heavier elements, such as darmstadtium-279 or flerovium-287.[1][15]

Experimental Workflow: Separation and Detection

Because of the low production rates ("one-atom-at-a-time") and short half-lives, experimental setups must be extremely efficient and rapid.[4]

  • Production: A heavy-ion beam from a particle accelerator (e.g., a cyclotron) strikes a target foil.

  • Separation: The newly formed this compound atoms, recoiling from the target, are immediately guided into a separator. Gas-filled separators use a magnetic field to separate the heavy Rf nuclei from the unreacted beam particles and other lighter reaction products based on their different magnetic rigidities.

  • Transport: For chemical studies, a gas-jet transport system can be used to carry the atoms from the target chamber to a separate chemistry apparatus.[4]

  • Detection: The separated atoms are implanted into a sensitive detector array, typically composed of silicon strip detectors. The detector records the position, time, and energy of subsequent alpha decays and spontaneous fission events.

  • Identification: By correlating the sequence of decays (an alpha chain) from the implanted nucleus to its known daughter and granddaughter nuclei, scientists can unambiguously identify the original parent this compound isotope.

G cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_analysis Separation & Detection IonSource Ion Source (e.g., ¹⁸O) Accelerator Cyclotron / Linac IonSource->Accelerator Inject & Accelerate Target Target Foil (e.g., ²⁴⁸Cm) Accelerator->Target Heavy-Ion Beam Separator Gas-filled Separator (Magnetic Field) Target->Separator Fusion Products (Recoiling Rf atoms) Detector Silicon Strip Detector Separator->Detector Implantation DAQ Data Acquisition System Detector->DAQ Record Decay Events (α, SF, time, energy) DAQ->DAQ Correlate Decay Chains (Identify Isotope)

Caption: A typical experimental workflow for the synthesis and identification of a this compound isotope.

Chemical Characterization Protocols

To confirm this compound's place as a Group 4 element, chemical experiments are performed. These must be automated, rapid, and repetitive to accumulate sufficient data from single atoms.

  • Gas Thermochromatography: Atoms are converted into volatile chlorides (e.g., RfCl4) and passed through a column with a temperature gradient. The deposition temperature is compared with that of the lighter homologs, hafnium (Hf) and zirconium (Zr).[1]

  • Ion-Exchange Chromatography: this compound atoms are dissolved in an acidic solution (e.g., hydrochloric acid) and passed through a miniaturized chromatography column. The elution behavior is compared with that of Zr, Hf, and actinides to confirm its non-actinide, Group 4 character.[1][4] Recent experiments have successfully observed the equilibrium state of chemical reactions for this compound using a batch-type solid-liquid extraction apparatus.[19]

Conclusion

The study of this compound's nuclear structure and stability pushes the boundaries of experimental and theoretical nuclear science. As the first transactinide element, it serves as a critical benchmark for understanding how nuclear shells evolve at very high proton numbers and for refining models that predict the properties of even heavier, yet-to-be-discovered elements.[6] Despite the formidable challenges posed by its fleeting existence and low production yields, ongoing research continues to provide valuable data. Each new isotope identified and each decay property measured contributes to a more complete picture of the nuclear landscape, guiding the quest for the elusive island of stability.

References

A Technical Guide to the Theoretical Calculation of Rutherfordium's Atomic Radius

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth analysis of the methodologies and computational approaches used to predict the atomic radius of rutherfordium (Rf), a synthetic, superheavy element with atomic number 104. Due to its extreme instability and the production of only a few atoms at a time, direct experimental measurement of its atomic properties is currently not feasible. Consequently, our understanding of this compound's characteristics, including its atomic radius, is primarily derived from sophisticated theoretical calculations. This guide is intended for researchers and scientists in the fields of nuclear chemistry, theoretical chemistry, and drug development who are interested in the properties of superheavy elements.

Predicted Atomic and Ionic Radii of this compound

The atomic radius of this compound is consistently predicted to be approximately 150 picometers (pm).[1][2][3][4] This value is the result of complex computational models that account for the significant relativistic effects present in such a heavy element. The table below summarizes the key predicted values for the atomic and ionic radii of this compound found in the literature.

PropertyPredicted Value (pm)Method of DeterminationNotes
Atomic Radius~150Theoretical CalculationThis is the most commonly cited predicted value.[1][2][3][4][5]
Covalent Radius148.5First Principles Density Functional Theory (DFT)Calculated from the minimum distance in the ω phase.[6]
Ionic Radius (Rf⁴⁺)76Relativistic CalculationsThis is slightly larger than the ionic radii of its lighter congeners, hafnium (Hf⁴⁺, 72 pm) and zirconium (Zr⁴⁺, 71 pm).[2]

Methodologies for Predicting Atomic Radii of Superheavy Elements

The prediction of atomic properties for elements like this compound hinges on advanced computational chemistry methods. These approaches must account for the profound influence of relativistic effects on the electronic structure.

For heavy elements with high atomic numbers, the innermost electrons travel at speeds approaching the speed of light. This necessitates the inclusion of Einstein's theory of relativity in quantum mechanical calculations.[7][8] These relativistic effects have significant consequences for the electronic configuration and, by extension, the atomic radius:

  • Contraction of s and p orbitals: The high velocity of electrons in the s and p orbitals leads to an increase in their relativistic mass, causing these orbitals to contract and become more tightly bound to the nucleus.[7][9]

  • Expansion of d and f orbitals: The contracted s and p orbitals provide more effective shielding of the nuclear charge for the outer d and f orbitals. This reduced effective nuclear charge, combined with spin-orbit coupling, causes the d and f orbitals to expand and become destabilized.[1][9]

In this compound, the relativistic stabilization of the 7s orbital and the destabilization of the 6d orbital are key factors influencing its chemical properties and atomic size.[1]

The theoretical determination of atomic radii for heavy elements involves a multi-step computational workflow. The primary methods employed are ab initio (from first principles) calculations that solve approximations of the Schrödinger or Dirac equations.

Key Computational Methods:

  • Density Functional Theory (DFT): This is a widely used method for electronic structure calculations in many-body systems. It has been applied to evaluate the structural and electronic properties of this compound.[6] DFT calculations for heavy elements must incorporate relativistic effects, often through specialized functionals or by solving the relativistic Kohn-Sham equations.

  • Hartree-Fock (HF) and Post-Hartree-Fock Methods: These are ab initio methods that provide a systematic way to improve upon the initial approximation. While non-relativistic HF calculations are common for lighter elements, for superheavy elements, a relativistic framework is essential.[10][11]

  • Relativistic Hamiltonians: To accurately model the electronic structure of heavy elements, standard non-relativistic Hamiltonians are insufficient. Instead, methods based on the Dirac equation are required.[12] A common approach is to use the Douglas-Kroll-Hess (DKH) Hamiltonian, which provides a scalar relativistic treatment that captures the most significant relativistic corrections.[13]

  • Basis Sets: All of these methods rely on the use of basis sets to represent the atomic orbitals. For heavy elements, specialized relativistic basis sets are necessary to accurately describe the behavior of the core and valence electrons.

There are no direct experimental protocols for measuring the atomic radius of this compound due to its short half-life and the "atom-at-a-time" nature of its production.[14] However, gas-phase and aqueous chemistry experiments have been performed to study its chemical behavior, confirming that it acts as a heavier homologue to hafnium in Group 4 of the periodic table.[1][15] These chemical properties are an indirect validation of the theoretical calculations of its electronic structure and size.

Visualization of Computational Workflows and Logical Relationships

To better illustrate the processes involved in predicting the atomic radius of this compound, the following diagrams are provided.

G cluster_0 Computational Setup cluster_1 Quantum Chemical Calculation cluster_2 Data Analysis and Prediction a Define Element (this compound, Z=104) b Select Relativistic Hamiltonian (e.g., Dirac-Coulomb, DKH) a->b c Choose Appropriate Basis Set b->c d Perform Self-Consistent Field (SCF) Calculation (e.g., DFT, HF) c->d e Calculate Electron Density Distribution d->e f Determine Expectation Value of the Radius Operator e->f g Analyze Electron Density Isosurface e->g h Predict Atomic Radius f->h g->h

Caption: Workflow for theoretical prediction of atomic radius.

G cluster_effects Impact on Orbitals A High Nuclear Charge (Z=104) B High Electron Velocity (~0.58c for 1s) A->B C Relativistic Effects B->C D Contraction and Stabilization of s and p Orbitals C->D E Expansion and Destabilization of d and f Orbitals C->E F Altered Electron Shielding D->F E->F G Predicted Atomic Radius (~150 pm) F->G

Caption: Influence of relativistic effects on atomic radius.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutherfordium (Rf), a synthetic, radioactive element with atomic number 104, is the first transactinide element. Its position in the periodic table places it in Group 4, suggesting chemical properties similar to those of zirconium and hafnium. The synthesis of this compound is a complex process achieved through heavy-ion fusion reactions, where a target of a heavy element is bombarded with a beam of lighter ions. Due to its extreme instability and the minuscule production rates, the study of this compound is a significant challenge in nuclear physics and chemistry. These application notes provide a detailed overview of the experimental design, methodologies, and protocols for the synthesis, separation, and detection of this compound isotopes.

Nuclear Reactions for this compound Synthesis

The synthesis of this compound isotopes is primarily achieved through two types of fusion-evaporation reactions: "hot fusion" and "cold fusion". Hot fusion reactions typically involve bombarding actinide targets with lighter heavy ions, resulting in a compound nucleus with high excitation energy, from which several neutrons are evaporated. Cold fusion reactions, in contrast, use targets around lead and bismuth, resulting in a compound nucleus with lower excitation energy and the emission of fewer neutrons.

Key Nuclear Reactions and Quantitative Data

The following tables summarize the key nuclear reactions used for the synthesis of various this compound isotopes, along with the corresponding experimental parameters and decay properties.

Table 1: Hot Fusion Reactions for this compound Synthesis

TargetProjectileReactionProjectile Energy (MeV)Cross-Section
242Pu22Ne242Pu(22Ne, 4n)260Rf113-115~0.2 nb
244Pu22Ne244Pu(22Ne, 5n)261RfNot specifiedNot specified
249Cf12C249Cf(12C, 4n)257Rf71~10 nb[1]
249Cf13C249Cf(13C, 3n)259Rf69Not specified
248Cm18O248Cm(18O, 5n)261Rf982 atoms/minute production rate
238U26Mg238U(26Mg, 3n)261Rf143.228 pb
238U26Mg238U(26Mg, 4n)260Rf144.5190 pb
238U26Mg238U(26Mg, 5n)259Rf151.8320 pb
238U26Mg238U(26Mg, 6n)258Rf159.960 pb

Table 2: Cold Fusion Reactions for this compound Synthesis

TargetProjectileReactionProjectile Energy (MeV)Cross-Section
208Pb50Ti208Pb(50Ti, 1n)257RfNot specifiedNot specified
208Pb50Ti208Pb(50Ti, 2n)256RfNot specifiedNot specified
207Pb50Ti207Pb(50Ti, 2n)255RfNot specifiedNot specified

Table 3: Decay Properties of Selected this compound Isotopes

IsotopeHalf-lifeDecay Mode(s)Alpha Decay Energy (MeV)Spontaneous Fission Branching Ratio (%)
255Rf1.68 sα, SF8.77, 8.7252
256Rf6.4 msSF-~100
257Rf4.7 sα, β+, SF8.97, 8.781.8
258Rf12 msSF9.05~100
259Rf3.1 sα, SF8.87, 8.777
260Rf21 msSF-~100
261Rf68 sα, SF8.2825
262Rf2.1 sα, SF8.4793
263Rf~11 minα, SF8.19~80
267Rf~1.3 hSF-High

Experimental Protocols

The synthesis and identification of this compound involve a sequence of complex experimental procedures, from target preparation to the detection of the fleeting atoms.

Target Preparation

The target material is a critical component of the experiment and must be able to withstand the intense heavy-ion beam. Actinide targets are often produced by electrodeposition or vacuum evaporation onto a thin, durable backing foil.

Protocol for Target Preparation (Example: 249Cf on a Be foil):

  • Substrate Preparation: A beryllium (Be) foil of a few micrometers thickness is cleaned and mounted on a target frame.

  • Electrodeposition: The californium-249 material is dissolved in a suitable electrolyte solution. The Be foil acts as the cathode in an electrodeposition cell. A controlled current is applied to deposit a uniform layer of 249Cf onto the foil. The thickness of the deposited layer is typically in the range of several hundred micrograms per square centimeter.

  • Target Wheel Assembly: For high-intensity beam experiments, multiple targets are mounted on a rotating wheel to dissipate the heat generated by the beam and to increase the target's lifetime. The wheel is rotated at a speed of several hundred to a few thousand revolutions per minute (rpm).

Irradiation and Recoil Separation

The target is bombarded with a high-intensity beam of projectile ions from a particle accelerator, such as a cyclotron. The resulting this compound atoms, recoiling from the target, must be separated from the unreacted beam particles and other reaction products.

Protocol for Irradiation and Separation:

  • Beam Acceleration: The projectile ions (e.g., 12C, 18O, 22Ne) are accelerated to the desired energy using a cyclotron or a linear accelerator.

  • Irradiation: The accelerated ion beam is directed onto the target. The beam intensity is maximized to increase the production rate of this compound.

  • Recoil Separation: The this compound atoms, recoiling from the target with high kinetic energy, are physically separated from the primary beam and other reaction products using a gas-filled recoil separator. The separator utilizes magnetic and electric fields to guide the desired recoils to a detector system while removing unwanted particles. A low-pressure gas (e.g., helium) in the separator helps to focus the recoiling ions.

Chemical Separation

For chemical studies, the synthesized this compound atoms must be rapidly separated and prepared for measurement. This is often achieved using automated, rapid chemical separation systems.

Protocol for Automated Rapid Chemical Separation:

  • Gas-Jet Transport: The this compound atoms recoiling from the target are stopped in a gas-filled chamber (e.g., filled with a helium/aerosol mixture). The gas jet then transports the atoms through a capillary to the chemical separation apparatus.

  • Automated Chromatography: The transported atoms are collected and dissolved in a suitable acid. This solution is then injected into a high-performance liquid chromatography (HPLC) system, such as the Automated Rapid Chemistry Apparatus (ARCA II).

  • Elution and Collection: A series of reagents are passed through the chromatography column to selectively elute different elements. The fraction containing this compound is collected for subsequent analysis. The entire process, from collection to elution, is typically completed within seconds to a minute to account for the short half-lives of the isotopes.

Detection and Identification

The final step is the detection of the this compound isotopes and the characterization of their decay properties. This is typically done using silicon detectors to measure alpha particles and spontaneous fission fragments.

Protocol for Detection:

  • Implantation: The separated this compound atoms are implanted into a silicon detector.

  • Alpha Spectroscopy: The alpha particles emitted during the decay of the this compound isotopes and their daughter products are detected. The energy of the alpha particles is characteristic of the decaying nucleus, allowing for its identification.

  • Spontaneous Fission Detection: The detectors also measure the energy of the fragments produced during spontaneous fission. The detection of time-correlated alpha decays followed by spontaneous fission provides a strong signature for the presence of a new heavy element.

  • Data Analysis: The recorded decay events are analyzed to determine the half-life, decay energies, and branching ratios of the this compound isotopes.

Visualizations

The following diagrams illustrate the key processes involved in the experimental design for synthesizing this compound.

Experimental_Workflow cluster_Accelerator Particle Accelerator cluster_Target Target Chamber cluster_Separation Separation cluster_Detection Detection System IonSource Ion Source Accelerator Cyclotron / Linac IonSource->Accelerator Projectile Ions Target Rotating Target Wheel (e.g., 249Cf) Accelerator->Target Accelerated Beam RecoilSeparator Gas-Filled Recoil Separator Target->RecoilSeparator Recoiling Rf Atoms ChemicalSeparator Automated Chemical Separation (e.g., ARCA II) Target->ChemicalSeparator Gas-Jet Transport Detector Silicon Detector Array (Alpha and SF Detection) RecoilSeparator->Detector Separated Rf Atoms ChemicalSeparator->Detector Chemically Separated Rf

Caption: Experimental workflow for the synthesis and identification of this compound.

Nuclear_Reaction Target Target Nucleus (e.g., 249Cf) CompoundNucleus Compound Nucleus (261Rf*) Projectile Projectile Ion (e.g., 12C) Projectile->Target Fusion This compound This compound Isotope (257Rf) CompoundNucleus->this compound Neutron Evaporation Neutrons 4 Neutrons CompoundNucleus->Neutrons

Caption: A typical nuclear fusion reaction for the synthesis of this compound-257.

Chemical_Separation GasJet Gas-Jet Transport of Rf atoms Collection Collection and Dissolution in Acid GasJet->Collection HPLC Automated HPLC System (ARCA II) Collection->HPLC Injection Fractionation Elution and Fraction Collection HPLC->Fractionation Separation Detection Alpha/SF Detection Fractionation->Detection Rf Fraction

Caption: Workflow for the automated rapid chemical separation of this compound.

References

Application Notes and Protocols for the Production of Single Atoms of Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory techniques for producing single atoms of the synthetic element rutherfordium (Rf), atomic number 104. Due to its extreme instability and the minuscule production rates (one atom at a time), specialized techniques are required for its synthesis and isolation. This document outlines the primary nuclear reactions, experimental setups, and separation protocols currently employed in this advanced area of nuclear chemistry.

Introduction to this compound Production

This compound is a transactinide element that is not found in nature and can only be synthesized in particle accelerators.[1] Its production involves the fusion of two lighter nuclei, a process that is categorized into "hot" and "cold" fusion reactions.

  • Hot Fusion: These reactions typically involve bombarding a heavy actinide target with a lighter projectile ion. The resulting compound nucleus is formed with high excitation energy, leading to the evaporation of multiple neutrons (typically 3-5).[2]

  • Cold Fusion: In this method, a target of a stable isotope like lead or bismuth is bombarded with a projectile ion. The compound nucleus is formed with lower excitation energy, resulting in the emission of only one or two neutrons.

The choice of reaction depends on the desired this compound isotope and the available accelerator and target technologies. Following production, the this compound atoms must be rapidly separated from the unreacted target material and other reaction byproducts. This is a significant challenge due to the short half-lives of this compound isotopes, which range from milliseconds to a few minutes.[1]

Nuclear Reactions for this compound Synthesis

The production of single this compound atoms is achieved through nuclear fusion-evaporation reactions. A heavy ion beam is accelerated to a specific energy and directed onto a target material. The table below summarizes key nuclear reactions used to synthesize various isotopes of this compound.

Reaction Projectile Target Projectile Energy (MeV) Compound Nucleus Product Isotope Reaction Channel Cross-Section
²⁴⁸Cm + ¹⁸O¹⁸O²⁴⁸Cm99²⁶⁶Rf²⁶¹Rf5n~2 atoms/minute production rate
²³⁸U + ²⁶Mg²⁶Mg²³⁸U134.6 (Bass Barrier)²⁶⁴Rf²⁶¹Rf3n28 +92/-26 pb
²³⁸U + ²⁶Mg²⁶Mg²³⁸U134.6 (Bass Barrier)²⁶⁴Rf²⁶⁰Rf4n~1 nb
²³⁸U + ²⁶Mg²⁶Mg²³⁸U134.6 (Bass Barrier)²⁶⁴Rf²⁵⁹Rf5n~5 nb
²³⁸U + ²⁶Mg²⁶Mg²⁸U134.6 (Bass Barrier)²⁶⁴Rf²⁵⁸Rf6n~1 nb
²⁴⁹Cf + ¹²C¹²C²⁴⁹Cf71²⁶¹Rf²⁵⁷Rf4nData not available
²⁴²Pu + ²²Ne²²Ne²⁴²Pu113-115²⁶⁴Rf²⁶⁰Rf4nData not available

Table 1: Summary of Nuclear Reactions for this compound Production. This table presents a selection of nuclear reactions used to synthesize different isotopes of this compound, along with key experimental parameters. Cross-section values indicate the probability of a specific reaction occurring.

Experimental Workflow and Visualization

The overall process of producing and identifying a single atom of this compound can be broken down into several key stages, from ion beam production to detection.

experimental_workflow cluster_accelerator Particle Accelerator ion_source Ion Source accelerator Cyclotron / Linac ion_source->accelerator Ion Injection target Target Chamber (e.g., rotating wheel) accelerator->target Accelerated Ion Beam separator Recoil Separator (e.g., BGS, TASCA) target->separator Recoiling Rf atoms and byproducts chemistry Chemical Separation (Gas or Aqueous) separator->chemistry Pre-separated Rf detector Detector Array (e.g., Si strip detectors) chemistry->detector Isolated Rf identification Data Acquisition & Isotope Identification detector->identification Decay Signal gas_phase_separation cluster_input Input from Target gas_jet Gas-Jet with Rf and byproducts collection Collection on Quartz Wool Plug gas_jet->collection chlorination High-Temperature Chlorination (900°C) collection->chlorination Heating column Thermochromatography Column (Temperature Gradient) chlorination->column Formation of RfCl4 detection Alpha Detectors column->detection Deposition & Decay aqueous_phase_separation start Aerosol Collection dissolution Dissolution in Aqueous Phase start->dissolution injection Injection onto Ion-Exchange Column dissolution->injection elution Elution with Specific Reagents injection->elution fractionation Fraction Collection elution->fractionation evaporation Evaporation on Tantalum Foils fractionation->evaporation detection Alpha Spectroscopy evaporation->detection

References

Application Notes and Protocols for Gas-Phase Chemistry Experiments with Rutherfordium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting gas-phase chemistry experiments with rutherfordium (Rf), the first transactinide element. Due to its high radioactivity and short half-life, this compound is studied on a "one-atom-at-a-time" basis, requiring specialized techniques and equipment. The primary methods employed are gas thermochromatography and isothermal gas chromatography, which allow for the determination of chemical properties, such as volatility and adsorption enthalpies, of this compound compounds.

Introduction to this compound Gas-Phase Chemistry

This compound, with atomic number 104, is a synthetic element expected to be the heavier homolog of hafnium in Group 4 of the periodic table.[1] Gas-phase experiments have been instrumental in confirming this placement by studying the properties of its volatile compounds, primarily this compound tetrachloride (RfCl₄) and this compound tetrabromide (RfBr₄).[2] These experiments have revealed that RfCl₄ is more volatile than its lighter homolog HfCl₄.[2] The short-lived isotope ²⁶¹ᵐRf (t₁/₂ ≈ 78 seconds) is commonly utilized for these studies.[3][4]

The general experimental workflow involves the production of this compound isotopes via nuclear reactions, rapid transport of the products using a gas-jet system, in-situ synthesis of volatile halide compounds, separation of these compounds using gas chromatography, and finally, detection of the decay of the this compound isotopes.[3][5]

Experimental Protocols

Production of this compound-261m

The isotope ²⁶¹ᵐRf is typically produced via a nuclear fusion-evaporation reaction. A common method involves the bombardment of a curium-248 (B1219616) (²⁴⁸Cm) target with an oxygen-18 (¹⁸O) beam.[3]

Protocol:

  • Target Preparation: A target of ²⁴⁸Cm is prepared, often in the form of CmO₂ electrodeposited on a backing material like beryllium or titanium foil.

  • Irradiation: The ²⁴⁸Cm target is irradiated with a high-intensity ¹⁸O beam from a particle accelerator (e.g., a cyclotron). The beam energy is optimized for the ⁵n exit channel of the ⁵n reaction.

  • Nuclear Reaction: The nuclear reaction is: ²⁴⁸Cm + ¹⁸O → ²⁶¹ᵐRf + 5n

  • Production Rate: Typical production rates are on the order of a few atoms per minute.[3]

Gas-Jet Transport and Halide Synthesis

The this compound atoms produced in the target recoil out and are stopped in a gas-filled chamber. They are then transported to the chromatography setup and converted into volatile halides.

Protocol:

  • Recoil and Thermalization: The recoiling ²⁶¹ᵐRf atoms are stopped in a recoil chamber filled with an inert gas (e.g., helium) containing aerosols (e.g., KCl or MoO₃ particles).[2][5]

  • Gas-Jet Transport: The gas-jet system rapidly transports the activity-laden aerosols from the target chamber to the chromatography apparatus via a capillary tube.

  • In-situ Halogenation: The aerosols are collected on a quartz wool plug at the entrance of the chromatography column, which is heated to approximately 900°C to release the this compound atoms.[5] A reactive gas is introduced at this point to convert the this compound into its volatile tetrachloride.

    • Chlorinating Agents: A mixture of HCl gas and CCl₄ vapor or other chlorinating agents like SOCl₂ or Cl₂ can be used.[2][5]

Isothermal Gas Chromatography

Isothermal gas chromatography separates the volatile halide compounds based on their interaction with the column surface at a constant temperature.

Protocol:

  • Chromatography Column: A quartz column is used as the stationary phase.[2]

  • Isothermal Section: A section of the column is maintained at a specific, constant temperature.

  • Separation: The volatile halide molecules are carried through the isothermal section by the helium carrier gas. The time it takes for a molecule to pass through the column (retention time) is related to its volatility and adsorption enthalpy on the quartz surface.

  • Reclustering and Transport to Detector: After exiting the column, the separated molecules are reattached to new aerosol particles in a "recluster unit" for transport to the detection system.[5]

Detection and Data Acquisition

The separated this compound isotopes are identified by detecting their characteristic radioactive decay.

Protocol:

  • Deposition: The aerosol particles carrying the this compound compounds are deposited on a detector, often a rotating wheel or a moving tape system.[5]

  • Detectors: Passivated Implanted Planar Silicon (PIPS) detectors are commonly used to measure α-particles and spontaneous fission fragments from the decay of ²⁶¹ᵐRf.[2]

  • Data Acquisition: The decay events are recorded as a function of time and position on the wheel/tape. The half-life of the decaying isotope can be determined from this data, confirming the presence of ²⁶¹ᵐRf.

Data Presentation

The primary quantitative data obtained from these experiments are the adsorption enthalpies (ΔHads) of the this compound compounds on the chromatography surface. These values are crucial for comparing the volatility of this compound halides with their homologs.

CompoundSurfaceAdsorption Enthalpy (ΔHads) in kJ/mol
RfCl₄ Quartz (SiO₂)-77 ± 6
HfCl₄ Quartz (SiO₂)-96 ± 5
ZrCl₄ Quartz (SiO₂)-74 ± 5

Table 1: Adsorption enthalpies of Group 4 tetrachlorides on a quartz surface as determined by isothermal gas chromatography.[2]

Data Analysis: Monte Carlo Simulation

The adsorption enthalpies are calculated from the experimental data using Monte Carlo simulations.[2][6]

Methodology:

  • Microscopic Model: The simulation is based on a microscopic model of the gas-solid chromatography process in an open column with laminar gas flow.[6]

  • Simulation Process: The Monte Carlo code simulates the random walk of individual molecules through the chromatography column. This includes the processes of adsorption on and desorption from the column surface.

  • Parameter Input: The simulation takes into account experimental parameters such as column dimensions, temperature, gas flow rate, and the half-life of the isotope.

  • Yield Curves: By running the simulation with different trial values for the adsorption enthalpy, a series of theoretical yield versus temperature curves are generated.

  • Comparison and Determination: The experimental data is compared to the simulated curves. The adsorption enthalpy value that produces the curve best fitting the experimental results is determined to be the adsorption enthalpy of the compound.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_production Isotope Production cluster_transport Transport and Halogenation cluster_separation Gas Chromatography cluster_detection Detection and Data Analysis target 248Cm Target gas_jet Gas-Jet System (He + Aerosols) target->gas_jet Recoil and Thermalization beam 18O Beam beam->target Nuclear Reaction (248Cm(18O, 5n)261mRf) accelerator Particle Accelerator accelerator->beam halogenation In-situ Halogenation (e.g., HCl + CCl4) gas_jet->halogenation column Isothermal Quartz Column halogenation->column Injection recluster Recluster Unit column->recluster detector Detector System (e.g., PIPS Detectors) recluster->detector Deposition data_analysis Data Analysis (Monte Carlo Simulation) detector->data_analysis Decay Events

Caption: Experimental workflow for gas-phase chemistry of this compound.

Logic of Adsorption Enthalpy Determination

data_analysis_logic exp_data Experimental Data (Yield vs. Temperature) comparison Comparison exp_data->comparison mc_sim Monte Carlo Simulation sim_yield Simulated Yield Curves mc_sim->sim_yield trial_h_ads Trial Adsorption Enthalpy (ΔH_ads) trial_h_ads->mc_sim sim_yield->comparison final_h_ads Determined Adsorption Enthalpy comparison->final_h_ads Best Fit

Caption: Logic for determining adsorption enthalpy via Monte Carlo simulation.

References

Application Notes and Protocols for Studying the Aqueous Chemistry of Rutherfordium in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutherfordium (Rf), element 104, is the first transactinide element and a member of Group 4 in the periodic table.[1][2][3] Due to its short half-life and low production rates, the chemical properties of this compound are studied on a "one-atom-at-a-time" basis.[4] Understanding its aqueous chemistry, particularly in acidic solutions, is crucial for confirming its position in the periodic table and for developing rapid chemical separation methods necessary for the study of superheavy elements. These application notes provide detailed protocols for studying the ion-exchange and solvent extraction behavior of this compound in various acidic media, based on published experimental work. The behavior of Rf is often compared to its lighter homologs, zirconium (Zr) and hafnium (Hf), and sometimes the pseudo-homolog thorium (Th).[5][6][7]

I. Production of this compound-261

The most commonly used isotope for chemical studies of this compound is 261Rf, which has a half-life of approximately 68-78 seconds.[4][8] It is typically produced via the nuclear reaction:

248Cm(18O, 5n)261Rf [8][9]

This reaction involves bombarding a curium-248 (B1219616) target with an oxygen-18 beam. The production rate is typically low, on the order of a few atoms per minute.[4]

II. Experimental Systems: Automated Rapid Chemistry Apparatus (ARCA and AIDA)

Due to the short half-lives of this compound isotopes, chemical experiments are performed using automated, rapid chromatography systems. Two such systems are ARCA (Automated Rapid Chemistry Apparatus) and AIDA (Automated Ion-exchange separation apparatus coupled with a Detection system for Alpha spectroscopy).[5][6] These systems allow for repetitive, fast chromatographic separations on miniaturized columns.[4]

A typical experimental cycle involves:

  • Production of 261Rf atoms.

  • Transport of the atoms from the target to the chemistry apparatus via a gas-jet system (e.g., He/KCl).[6]

  • Collection of the radioactive products.

  • Dissolution of the products in the desired acidic solution.

  • Chromatographic separation on a micro-column.

  • Preparation of samples for alpha spectroscopy.

  • Alpha particle detection and analysis.

III. Anion-Exchange Chromatography in Hydrochloric Acid (HCl)

Anion-exchange chromatography is a key technique used to study the formation of chloride complexes of this compound. In strong HCl solutions, Group 4 elements form anionic chloride complexes, such as [MCl6]2-.

Experimental Protocol
  • Isotope Production and Transport : Produce 261Rf via the 248Cm(18O, 5n) reaction and transport it to the AIDA system using a He/KCl gas-jet.

  • Sample Preparation : The transported nuclides are collected and dissolved in the HCl solution of interest.

  • Chromatographic Separation :

    • Column : A 1.6 mm i.d. x 7.0 mm micro-column is typically used.[10]

    • Resin : A strongly basic anion-exchange resin (e.g., MCI GEL CA08Y).

    • Loading : The dissolved sample in HCl is loaded onto the column.

    • Elution :

      • The non-adsorbed fraction is eluted with the same HCl concentration.

      • The adsorbed fraction (containing the anionic complexes) is subsequently eluted with a different solution, for example, 4.0 M HCl for elements that are less strongly retained at this concentration, or a different acid like HNO3 to strip all retained elements.

  • Sample Collection and Measurement :

    • The eluted fractions are collected on tantalum disks.

    • The samples are evaporated to dryness.

    • The alpha-particle emissions are measured using a silicon surface barrier detector.

Data Presentation

The adsorption behavior is quantified by the percent adsorption (%ads) or the distribution coefficient (Kd).

ElementHCl Concentration (M)Percent Adsorption (%)Distribution Coefficient (Kd)Reference
This compound (Rf)7.0 - 11.5Steeply increasing-[5][6]
Zirconium (Zr)7.0 - 11.5Steeply increasing-[5][6]
Hafnium (Hf)7.0 - 11.5Steeply increasing-[5][6]

Note: Specific Kd values from the primary literature would be compiled here. The general trend observed is that the percent adsorption decreases in the order Rf > Zr > Hf in concentrated HCl.[5][6]

IV. Cation-Exchange Chromatography in Mixed Hydrofluoric Acid/Nitric Acid (HF/HNO3)

In dilute HF solutions, this compound and its homologs form cationic fluoride (B91410) complexes. Cation-exchange chromatography is used to study the stability of these complexes.

Experimental Protocol
  • Isotope Production and Transport : As described in the previous section.

  • Sample Preparation : The collected nuclides are dissolved in a mixed solution of HF and HNO3 at the desired concentrations.

  • Chromatographic Separation :

    • Column : A micro-column of similar dimensions to the anion-exchange setup.

    • Resin : A strongly acidic cation-exchange resin (e.g., CK08Y).[7]

    • Loading : The dissolved sample in the mixed acid solution is loaded onto the column.

    • Elution : The column is eluted with the same mixed acid solution to collect the non-retained anionic or neutral species. The retained cationic species can then be eluted with a stronger acid.

  • Sample Collection and Measurement : As described for the anion-exchange experiments.

Data Presentation

The distribution coefficient (Kd) is determined to quantify the extent of cation exchange.

ElementHF Concentration (M) in 0.1 M HNO3Distribution Coefficient (Kd)Reference
This compound (Rf)< 10-3High[11]
Zirconium (Zr)< 10-3High[11]
Hafnium (Hf)< 10-3High[11]
This compound (Rf)> 10-3Decreasing[11]
Zirconium (Zr)10-3 - 10-2Decreasing[11]
Hafnium (Hf)10-3 - 10-2Decreasing[11]

Note: The decrease in Kd values for Rf is observed at a higher HF concentration compared to Zr and Hf, suggesting that Rf forms weaker fluoride complexes.[11]

V. Solvent Extraction Chromatography with Tributylphosphate (TBP) in HCl

Solvent extraction chromatography is used to study the extraction of neutral chloride complexes of this compound. TBP is a common extractant for this purpose.

Experimental Protocol
  • Isotope Production and Transport : As previously described.

  • Sample Preparation : The collected nuclides are dissolved in the desired concentration of HCl.

  • Chromatographic Separation :

    • Column : A 1.6 mm i.d. x 7.0 mm micro-column.[10]

    • Stationary Phase : An inert support (e.g., Chromosorb-W or a polymer resin) coated with TBP.

    • Loading : The dissolved sample in HCl is passed through the column.

    • Elution :

      • The non-extracted fraction is eluted with the same HCl solution.

      • The extracted fraction is then eluted with a dilute acid (e.g., 4.0 M HCl).[10]

  • Sample Collection and Measurement : As described in the previous protocols.

Data Presentation

The extraction behavior is reported as percent extraction (%Ext).

ElementHCl Concentration (M)Percent Extraction (%)Reference
This compound (Rf)7.2 - 8.0Steeply increasing[10]
Zirconium (Zr)7.2 - 8.0Steeply increasing[10]
Hafnium (Hf)7.2 - 8.0Steeply increasing[10]

Note: The order of extraction in the TBP/HCl system is generally found to be Zr > Hf ≈ Rf.[10]

VI. Visualizations

Experimental Workflow for this compound Chemistry

experimental_workflow cluster_production Isotope Production & Transport cluster_chemistry Automated Chemical Separation (AIDA/ARCA) cluster_detection Detection & Analysis Target Target GasJet He/KCl Gas-Jet Transport Target->GasJet 261Rf Recoils Accelerator Accelerator Collection Product Collection GasJet->Collection Dissolution Dissolution in Acidic Solution Collection->Dissolution Column Chromatography Column Dissolution->Column Loading Fractionation Fraction Collection Column->Fractionation Elution Evaporation Sample Evaporation on Ta disk Fractionation->Evaporation Detector Alpha Spectroscopy Evaporation->Detector DataAnalysis Data Analysis Detector->DataAnalysis

Caption: General experimental workflow for studying the aqueous chemistry of this compound.

Logical Relationship of this compound's Chloride Complexation

chloride_complexation HCl_conc HCl Concentration Anionic_complex [RfCl6]2- (aq) Anion_exchange Adsorption on Anion-Exchange Resin Anionic_complex->Anion_exchange Neutral_complex RfCl4 (aq) TBP_extraction Extraction into TBP Neutral_complex->TBP_extraction Cationic_species Cationic/Hydrolyzed Species No_adsorption No Adsorption on Anion-Exchange Resin Cationic_species->No_adsorption Rf4_aq Rf4_aq Rf4_aq->Anionic_complex High [HCl] Rf4_aq->Neutral_complex Moderate [HCl] Rf4_aq->Cationic_species Low [HCl]

Caption: Relationship between HCl concentration, Rf speciation, and chemical separation method.

References

Rutherfordium: Pioneering Research at the Edge of the Periodic Table

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Rutherfordium (Rf), a synthetic, radioactive element with atomic number 104, occupies a unique position in the periodic table as the first transactinide.[1] Its extreme instability and the necessity of its production in particle accelerators on a one-atom-at-a-time basis preclude any commercial or therapeutic applications.[2] Consequently, the sole application of this compound lies in fundamental scientific research, where it serves as a crucial tool to probe the limits of nuclear stability and explore the influence of relativistic effects on chemical properties.[2][3] These studies are paramount for refining our understanding of the periodic table and the behavior of superheavy elements.[2]

This document provides an overview of the current and potential research applications of this compound, along with generalized experimental protocols for its production and chemical characterization. These protocols are synthesized from published experimental work and are intended to provide a methodological framework for researchers in nuclear and radiochemistry.

Current Research Applications

The primary research applications of this compound are centered on fundamental questions in nuclear physics and chemistry:

  • Probing the "Island of Stability": The study of this compound isotopes and their decay properties provides critical data for nuclear theorists attempting to map the predicted "island of stability," a region of the chart of nuclides where superheavy elements are theorized to have significantly longer half-lives.[4]

  • Investigating Relativistic Effects: Due to its high atomic number, this compound's inner electrons travel at speeds approaching the speed of light, leading to significant relativistic effects. These effects can alter the electronic configuration and, consequently, the chemical properties of the element, offering a unique opportunity to test the predictions of relativistic quantum chemistry.[3]

  • Verifying Periodic Trends: Experiments with this compound aim to confirm its position as the heavier homolog of hafnium in Group 4 of the periodic table. By comparing its chemical behavior to that of zirconium and hafnium, scientists can assess the continued validity of periodic trends in the superheavy element region.[5]

  • Synthesis of Heavier Elements: this compound isotopes can serve as stepping stones in the synthesis and identification of elements with even higher atomic numbers.[4]

Potential Research Applications

While speculative, future research involving this compound could extend to:

  • Advanced Nuclear Structure Studies: With the potential for producing longer-lived isotopes, more detailed studies of the nuclear structure of this compound could become feasible, providing deeper insights into nuclear forces and shell effects in superheavy nuclei.

  • Probing Surface Interactions: The study of how single atoms of this compound interact with different surfaces could provide valuable data for surface science and the development of theoretical models for chemisorption.

  • Development of Novel Separation Techniques: The extreme conditions required to study this compound spur the development of innovative and ultra-fast chemical separation and detection technologies, which can have applications in other areas of radiochemistry.[6]

Quantitative Data

This compound Isotope Production Data
IsotopeNuclear ReactionProjectile Energy (MeV)Cross-Section
²⁵⁷Rf²⁴⁹Cf(¹²C, 4n)71-
²⁵⁹Rf²⁴⁹Cf(¹³C, 3n)69-
²⁶⁰Rf²⁴²Pu(²²Ne, 4n)113-115-
²⁶¹Rf²⁴⁸Cm(¹⁸O, 5n)-~2 atoms/min production rate[7]
²⁶³Rf--140 ± 50 pb[8]
²⁵⁸⁻²⁶¹Rf²³⁸U(²⁶Mg, xn)-28 +92/-26 pb (for ³n channel)[9]
Half-lives of Selected this compound Isotopes
IsotopeHalf-lifeDecay Mode(s)
²⁵⁷Rf4-5 sα
²⁵⁹Rf3-4 sα
²⁶¹Rf~1.1 minα, SF
²⁶³Rf~10 minSF, α
²⁶⁵Rf~1.3 minSF
²⁶⁷Rf~48 minSF

(Data sourced from multiple references, including[1][3][5])

Experimental Protocols

Protocol 1: Production of this compound Isotopes

Objective: To produce isotopes of this compound via heavy-ion induced fusion-evaporation reactions.

Materials:

  • Target: Typically a heavy actinide isotope such as ²⁴⁸Cm or ²⁴⁹Cf electrodeposited on a thin backing foil (e.g., beryllium or titanium).

  • Projectile: A beam of heavy ions (e.g., ¹⁸O, ²²Ne, or ⁴⁸Ca) from a particle accelerator.

  • Recoil Separator: A device like the Berkeley Gas-filled Separator (BGS) or the TransActinide Separator and Chemistry Apparatus (TASCA) to separate the fusion products from the primary beam and other reaction byproducts.

Procedure:

  • Target Preparation: Prepare the actinide target by a suitable method, such as molecular deposition, to ensure a thin, uniform layer on the backing foil.

  • Irradiation: Mount the target in the target chamber of the particle accelerator. Irradiate the target with a high-intensity beam of the chosen projectile ions at a specific energy to maximize the cross-section for the desired fusion-evaporation reaction.

  • Recoil Separation: The this compound atoms produced recoil out of the target and are guided into a recoil separator. The separator uses magnetic and/or electric fields to separate the desired this compound isotopes from the unreacted projectile beam and other reaction products based on their mass-to-charge ratio and momentum.

  • Detection: The separated this compound atoms are implanted into a detector array (e.g., silicon strip detectors) at the focal plane of the separator. The detection system records the implantation event and the subsequent radioactive decay (alpha particles or spontaneous fission fragments), allowing for the identification of the isotope based on its decay properties (energy and half-life).

Visualization:

G Production and Identification of this compound accelerator Particle Accelerator beam Heavy Ion Beam (e.g., 18O) accelerator->beam target Actinide Target (e.g., 248Cm) separator Recoil Separator (e.g., BGS, TASCA) target->separator Recoiling Rf atoms beam->target detector Detector Array (e.g., Silicon Strip Detectors) separator->detector Separated Rf atoms data Data Acquisition System detector->data Decay signals G Gas-Phase Thermochromatography of RfCl4 recoil_separator Recoil Separator gas_jet Gas-Jet Transport recoil_separator->gas_jet Rf atoms chlorination High-Temperature Chlorination gas_jet->chlorination thermo_column Thermochromatography Column (Temperature Gradient) chlorination->thermo_column RfCl4 gas detectors Alpha Detectors thermo_column->detectors Deposition and Decay data_analysis Data Analysis (Volatility Determination) detectors->data_analysis G Aqueous-Phase Ion-Exchange of this compound gas_jet Gas-Jet Transport dissolution Dissolution in Aqueous Solution gas_jet->dissolution Rf atoms injection Automated Injection dissolution->injection column Ion-Exchange Column injection->column elution Elution column->elution detection Flow-through Alpha Detector elution->detection analysis Data Analysis (Elution Profile) detection->analysis

References

Rutherfordium in Particle Physics: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutherfordium (Rf), a synthetic transactinide element with atomic number 104, serves as a crucial tool in advancing particle physics research.[1][2] Due to its position as the first superheavy element beyond the actinide series, its unique nuclear and chemical properties provide a valuable proving ground for theories of nuclear structure, stability, and relativistic effects in heavy elements.[3] These application notes provide a comprehensive overview of the role of this compound in particle physics, detailing experimental protocols for its synthesis and detection, and presenting key quantitative data. The information is intended for researchers and scientists working in nuclear physics, as well as professionals in related fields who can benefit from an understanding of the methodologies used to study superheavy elements.

Role of this compound in Advancing Particle Physics

This compound's significance in particle physics research stems from several key areas:

  • Studies of Nuclear Stability and the "Island of Stability": The synthesis and characterization of this compound isotopes are essential for testing theoretical models that predict an "island of stability" for superheavy nuclei. By measuring the half-lives and decay modes of various Rf isotopes, researchers can map the landscape of nuclear stability in this region of the periodic table.[3]

  • Investigation of Relativistic Effects: The extreme nuclear charge of this compound leads to significant relativistic effects on its electron orbitals, which can influence its chemical properties.[4] Studying these deviations from the expected periodic trends provides a unique opportunity to test and refine our understanding of relativistic quantum mechanics.[4]

  • Probing Nuclear Structure and Decay Properties: The decay chains of this compound isotopes, often involving alpha decay and spontaneous fission, provide valuable data on nuclear shell effects, fission barriers, and the fundamental forces that govern nuclear structure.[5]

  • Benchmark for Superheavy Element Synthesis: As one of the first transactinide elements to be synthesized, the techniques developed for producing and identifying this compound have paved the way for the discovery of even heavier elements.[6] For instance, the isotope ²⁶¹Rf was a key decay product in the confirmation of the synthesis of copernicium.[2]

Quantitative Data: this compound Isotopes and Production Reactions

The following tables summarize key quantitative data for the production and decay of various this compound isotopes.

Table 1: Selected this compound Isotopes and their Decay Properties

IsotopeHalf-lifePrincipal Decay Mode(s)Decay Product(s)
²⁵⁷Rf~4.5 sα, SF²⁵³No
²⁵⁸Rf14.7 (+1.2/-1.0) msSF, α (31%)²⁵⁴No
²⁵⁹Rf2.5 (+0.4/-0.3) sα, EC (15%)²⁵⁵No, ²⁵⁹Lr
²⁶⁰Rf22.2 (+3.0/-2.4) msSF-
²⁶¹Rf~78 sα, SF²⁵⁷No
²⁶²Rf~47 msSF-
²⁶³Rf~10 minSF, α-
²⁶⁵Rf~1.3 minSF-
²⁶⁷Rf~1.3 hSF-

Data sourced from multiple experimental findings.[1][7][8]

Table 2: Nuclear Reactions for this compound Synthesis

ReactionProduct IsotopeBeam EnergyCross-section
²⁴⁹Cf(¹²C, 4n)²⁵⁷Rf71 MeV-
²⁴⁹Cf(¹³C, 3n)²⁵⁹Rf69 MeV-
²⁴²Pu(²²Ne, 4n)²⁶⁰Rf113-115 MeV-
²³⁸U(²⁶Mg, 3n)²⁶¹Rf-28 (+92/-26) pb
²³⁸U(²⁶Mg, 4n)²⁶⁰Rf-~200 pb
²³⁸U(²⁶Mg, 5n)²⁵⁹Rf-~400 pb
²³⁸U(²⁶Mg, 6n)²⁵⁸Rf-~50 pb

Cross-section data is highly dependent on beam energy and experimental setup.[1][8]

Experimental Protocols

The synthesis and study of this compound are complex processes that require specialized equipment and methodologies. The following protocols outline the key steps involved.

Protocol for Synthesis of this compound Isotopes

Objective: To produce isotopes of this compound through heavy-ion fusion-evaporation reactions.

Materials and Equipment:

  • Heavy-ion accelerator (e.g., 88-Inch Cyclotron at Lawrence Berkeley National Laboratory)

  • Actinide target (e.g., ²⁴⁹Cf, ²³⁸U) on a backing material (e.g., thin titanium foil)[1]

  • Ion source

  • Beam monitoring system

Procedure:

  • Target Preparation: Prepare a thin, uniform target of the actinide material (e.g., ²⁴⁹Cf, ²³⁸U) on a suitable backing foil (e.g., titanium) using techniques like molecular plating.[1][9] The target thickness is typically in the range of 0.4-0.8 mg/cm².[9]

  • Ion Beam Acceleration: Generate and accelerate a beam of heavy ions (e.g., ¹²C, ²⁶Mg) to a specific energy using a particle accelerator.[1][10]

  • Irradiation: Direct the accelerated ion beam onto the actinide target. The beam energy is carefully selected to maximize the cross-section for the desired fusion-evaporation reaction.

  • Nuclear Fusion: The projectile and target nuclei fuse, forming a highly excited compound nucleus.

  • Evaporation: The compound nucleus de-excites by emitting a specific number of neutrons (xn), leading to the formation of a this compound isotope.

Protocol for Separation and Detection of this compound

Objective: To separate the synthesized this compound atoms from the unreacted beam and other reaction products, and to detect their decay.

Materials and Equipment:

  • Recoil separator (e.g., Berkeley Gas-filled Separator - BGS)[11]

  • Silicon strip detectors

  • Data acquisition system

Procedure:

  • Recoil Separation: The this compound atoms, recoiling from the target, are physically separated from the primary beam and other reaction products using a gas-filled recoil separator like the BGS.[11] The separator uses magnetic fields to guide the recoiling atoms to a detector.

  • Implantation: The separated this compound atoms are implanted into a position-sensitive silicon strip detector.

  • Decay Detection: The implanted this compound atoms undergo radioactive decay (alpha decay or spontaneous fission). The emitted particles (alpha particles or fission fragments) are detected by the silicon strip detectors. The energy and time of each decay event are recorded.

  • Correlation Analysis: The position of the implanted atom is correlated with the subsequent decay events. This "parent-daughter" correlation is crucial for identifying the specific isotope and its decay chain.

Protocol for Studying the Chemical Properties of this compound

Objective: To investigate the chemical behavior of this compound and compare it to its lighter homologs (zirconium and hafnium).

3.3.1. Gas-Phase Chromatography

Materials and Equipment:

  • Gas-jet transport system

  • Gas chromatography apparatus (e.g., Heavy Element Volatility Instrument - HEVI)[8]

  • Reactive gas (e.g., chlorinating agent)

  • Isothermal chromatography column

  • Alpha detectors

Procedure:

  • Transport: The synthesized this compound atoms are transported from the target chamber to the chromatography apparatus using a gas-jet system.

  • Volatilization: The this compound atoms are reacted with a chlorinating agent to form volatile this compound chloride (RfCl₄).[2]

  • Chromatographic Separation: The volatile chloride compounds are carried by a carrier gas through an isothermal chromatography column. The retention time of the compound in the column is related to its volatility.

  • Detection: The separated compounds are passed over a series of alpha detectors to measure the decay of the this compound isotope.

3.3.2. Aqueous-Phase Chemistry

Materials and Equipment:

  • Automated rapid chemical separation system (e.g., ARCA II)

  • Ion-exchange or extraction chromatography columns

  • Aqueous solutions (e.g., HCl, HNO₃)

  • Organic solvents (e.g., TBP)

  • Alpha spectroscopy system

Procedure:

  • Collection and Dissolution: The this compound atoms are collected and dissolved in an aqueous solution.

  • Chemical Separation: The aqueous solution is passed through an ion-exchange or extraction chromatography column to separate this compound from other elements based on its chemical properties.

  • Sample Preparation: The separated this compound fraction is prepared for alpha spectroscopy.

  • Detection: The alpha decay of the this compound isotope is measured to determine its presence and quantity in the separated fraction.

Visualizations

The following diagrams illustrate the experimental workflow and a typical decay chain for a this compound isotope.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation & Detection cluster_analysis Chemical Analysis Target Actinide Target (e.g., ²⁴⁹Cf) BGS Berkeley Gas-filled Separator (BGS) Target->BGS Recoiling Rf atoms IonBeam Heavy Ion Beam (e.g., ¹²C) Accelerator Particle Accelerator Accelerator->Target Irradiation Detector Silicon Strip Detector BGS->Detector Implantation GasChrom Gas-Phase Chromatography BGS->GasChrom To Chemical Setup AqChrom Aqueous-Phase Chromatography BGS->AqChrom To Chemical Setup Data Data Detector->Data Decay Data

Caption: Experimental workflow for the synthesis, separation, and detection of this compound.

Decay_Chain Rf257 ²⁵⁷Rf (T₁/₂ = ~4.5 s) No253 ²⁵³No (T₁/₂ = ~1.62 min) Rf257->No253 α SF Spontaneous Fission Rf257->SF SF (~18%) Fm249 ²⁴⁹Fm (T₁/₂ = ~2.6 min) No253->Fm249 α Es245 ²⁴⁵Es (T₁/₂ = ~1.1 min) Fm249->Es245 α

Caption: Simplified decay chain of this compound-257.

References

Application Notes and Protocols for Studying Transactinide Elements Using Rutherfordium as a Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key findings associated with using rutherfordium (Rf) as a chemical model for studying the properties of transactinide elements. The extreme instability and low production rates of these superheavy elements necessitate specialized "atom-at-a-time" experimental techniques.[1][2][3][4] this compound, as the first transactinide, serves as a crucial stepping stone for understanding the influence of relativistic effects on the chemical behavior of elements at the upper end of the periodic table.[1][3]

Introduction to Transactinide Research and the Role of this compound

The transactinide elements, beginning with this compound (atomic number 104), are synthetic and highly radioactive.[1][5] Their chemical properties are of great interest as they are predicted to be significantly influenced by relativistic effects, which can cause deviations from the periodic trends observed in lighter elements.[3][6] The primary challenge in studying these elements is their incredibly short half-lives and the minuscule production rates, often on the order of a few atoms per minute or even per day.[1][4] This necessitates the use of rapid and highly efficient chemical separation and detection methods.[4][7]

This compound is an ideal model for developing and testing the experimental setups and theoretical models used to investigate the chemistry of even heavier elements.[8] As the first element in the 6d transition series, its chemical properties are expected to be homologous to the Group 4 elements zirconium (Zr) and hafnium (Hf).[9][10] Experiments with this compound have largely confirmed this, providing a baseline for predicting the behavior of other transactinides.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound isotopes relevant to their use in chemical studies.

Table 1: Production and Half-lives of Key this compound Isotopes

IsotopeProduction ReactionProjectileTargetHalf-lifePrimary Decay Mode
261Rf248Cm(18O, 5n)261Rf18O248Cm78 sAlpha
261mRf248Cm(18O, 5n)261mRf18O248Cm1.2 minAlpha
263Rf248Cm(18O, 3n)263Rf18O248Cm15 minSpontaneous Fission
265Rf248Cm(22Ne, 5n)265Rf22Ne248Cm1.3 minSpontaneous Fission
267Rf248Cm(22Ne, 3n)267Rf22Ne248Cm48 minSpontaneous Fission

Table 2: Chemical Properties of this compound

PropertyExperimental ConditionsObservationComparison with Homologs
Ionic Radius TTA extractions91 ± 4 pm (6-coordinate)Similar to Zr and Hf
102 ± 4 pm (8-coordinate)
Hydrolysis Constants (log Khyd) TTA extractions-2.6 ± 0.7 (first)Rf hydrolyzes less readily than Zr, Hf, and Pu
-5.9 ± 1.7 (second)
-10.2 ± 2.9 (third)
-14.5 ± 4.1 (fourth)
Complex Formation Anion-exchange in HClForms hexachlororutherfordate ([RfCl6]2-)Similar to Zr and Hf
Anion-exchange in HFFluoride (B91410) complex formation differs significantly from Zr and HfUnexpected behavior attributed to relativistic effects
Extraction with TIOA 12 M HClExtracts from 12 M HClSimilar to Zr, different from Th and Eu
Extraction with TBP Varying HCl concentrationsExtraction decreases at high [Cl-], affected by [H+]Differs from Zr and Hf, shows some similarities to Pu4+

Experimental Protocols

The following protocols outline the general methodologies for the production, separation, and detection of this compound for chemical studies. These are composite protocols synthesized from various experimental reports.

Protocol for Production and Transport of this compound Isotopes
  • Target Preparation: A target of a suitable actinide, typically 248Cm, is prepared by electrodeposition onto a thin beryllium or titanium foil.

  • Irradiation: The target is bombarded with a high-intensity heavy-ion beam (e.g., 18O) from a particle accelerator.[4] The beam energy is optimized for the desired nuclear reaction (e.g., 248Cm(18O, 5n)261Rf).

  • Recoil and Thermalization: The resulting this compound atoms recoil out of the target and are stopped in a gas-filled chamber, typically containing helium.

  • Gas-Jet Transport: The thermalized atoms are attached to aerosol particles (e.g., KCl) within the helium gas stream.[4] This gas jet then transports the this compound atoms over several meters to the chemistry apparatus.[4]

Protocol for Automated Rapid Chemical Separation (Aqueous Phase)

This protocol describes a typical ion-exchange chromatography experiment.

  • Collection and Dissolution: The aerosol particles carrying the this compound atoms are collected on a surface at the end of the gas-jet transport line. The collected activity is then dissolved in a small volume of the desired aqueous solution (e.g., HCl or HF of a specific concentration).

  • Injection: The dissolved sample is automatically injected onto a miniaturized chromatography column.[4] This is often part of a computer-controlled high-performance liquid chromatography (HPLC) system.[4]

  • Elution: The column is washed with a specific eluent to separate the this compound from other reaction products and its lighter homologs (which may be produced simultaneously or added as tracers). The elution profile of this compound is compared to that of Zr and Hf.

  • Sample Preparation for Detection: The eluate fraction containing the this compound is collected on a thin foil (e.g., tantalum) and evaporated to dryness to prepare a sample for alpha and spontaneous fission counting.

  • Repetition: The entire process, from collection to sample preparation, is repeated rapidly and automatically, often thousands of times, to accumulate sufficient statistics.[7]

Protocol for Gas-Phase Thermochromatography
  • Production and Transport: this compound atoms are produced and transported via a gas jet as described in Protocol 3.1.

  • In-situ Chemical Reaction: A reactive gas (e.g., a mixture of a chlorinating agent and an inert gas) is introduced into the gas stream. The mixture is heated to induce the formation of a volatile this compound compound (e.g., RfCl4).

  • Thermochromatography: The gas stream is then passed through a chromatography column with a negative temperature gradient.

  • Deposition and Detection: The volatile compound will deposit on the column wall at a specific temperature. The position of deposition is determined by an array of detectors along the column. This deposition temperature is related to the volatility of the compound and can be compared with the volatilities of the chlorides of its homologs.

Visualizations

The following diagrams illustrate key concepts and workflows in the study of this compound.

Experimental_Workflow_for_Rutherfordium_Chemistry cluster_Production Isotope Production & Transport cluster_Separation Chemical Separation cluster_Detection Detection & Analysis Accelerator Accelerator Target Target Accelerator->Target Heavy-ion beam Gas_Jet Gas-Jet Transport Target->Gas_Jet Recoiling Rf atoms Automated_Chemistry Automated Chemistry (e.g., HPLC) Gas_Jet->Automated_Chemistry Aqueous Phase Studies Gas_Phase_Chroma Gas-Phase Thermochromatography Gas_Jet->Gas_Phase_Chroma Gas Phase Studies Detector_Array Detector Array Automated_Chemistry->Detector_Array Gas_Phase_Chroma->Detector_Array Data_Analysis Data Analysis Detector_Array->Data_Analysis Decay Events Results Results Data_Analysis->Results Chemical Properties

Caption: Experimental workflow for studying this compound chemistry.

Relativistic_Effects_on_Transactinides cluster_Consequences Consequences for Electron Shells cluster_Chemical_Impact Impact on Chemical Properties Relativistic_Effects Relativistic Effects (High Nuclear Charge) s_p_Contraction Contraction & Stabilization of s and p1/2 orbitals Relativistic_Effects->s_p_Contraction d_f_Expansion Expansion & Destabilization of d and f orbitals Relativistic_Effects->d_f_Expansion Periodic_Trends Deviation from simple periodic trends s_p_Contraction->Periodic_Trends d_f_Expansion->Periodic_Trends Rf_Example This compound (Rf) Example: Unexpected fluoride complexation Periodic_Trends->Rf_Example Heavier_Elements Predicting Chemistry of Db, Sg, Bh, Hs... Rf_Example->Heavier_Elements Model for heavier elements (Db, Sg, Bh, Hs)

Caption: Influence of relativistic effects on transactinide chemistry.

References

Application Notes and Protocols for the Synthesis of Rutherfordium via Bombardment of Californium-249 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the transactinide element Rutherfordium (Rf), specifically focusing on the bombardment of Californium-249 (Cf-249) targets with light ion projectiles. The information compiled is based on foundational experiments in the field of heavy element research.

Introduction

The synthesis of this compound (atomic number 104) is a complex process that involves the fusion of a heavy target nucleus with a lighter projectile nucleus in a particle accelerator. One of the key historical methods for producing neutron-deficient isotopes of this compound involves the bombardment of Californium-249 targets with beams of Carbon-12 (¹²C) and Carbon-13 (¹³C) ions.[1][2] These experiments are crucial for studying the nuclear and chemical properties of the heaviest elements, which can exhibit deviations from the trends expected from their lighter homologs in the periodic table due to relativistic effects.

This document outlines the essential materials, equipment, and procedures for the synthesis, separation, and identification of this compound isotopes produced from Cf-249 targets.

Nuclear Reactions and Quantitative Data

The primary nuclear reactions for the synthesis of this compound from Californium-249 targets are fusion-evaporation reactions. The specific isotopes of this compound produced depend on the projectile used and the beam energy.

Table 1: Key Nuclear Reactions and Properties of Produced this compound Isotopes

Target NuclideProjectileProjectile Energy (MeV)Nuclear ReactionProduct NuclideHalf-lifeDecay Mode
²⁴⁹Cf¹²C71²⁴⁹Cf(¹²C, 4n)²⁵⁷Rf²⁵⁷Rf4-5 secondsAlpha Decay
²⁴⁹Cf¹²C71²⁴⁹Cf(¹²C, 3n)²⁵⁸Rf²⁵⁸Rf~11 millisecondsSpontaneous Fission
²⁴⁹Cf¹³C69²⁴⁹Cf(¹³C, 3n)²⁵⁹Rf²⁵⁹Rf3-4 secondsAlpha Decay

Experimental Protocols

Californium-249 Target Preparation

The preparation of a stable and uniform Cf-249 target is critical for the success of the experiment. Due to the limited availability and high radioactivity of the target material, specialized techniques are employed to maximize yield and safety.

Protocol: Molecular Plating of Californium-249

  • Material Purification: The Californium-249 material is purified using ion chromatography techniques to remove any daughter products or other contaminants.

  • Backing Material: Thin titanium (Ti) foils, typically around 2.2-2.3 µm thick, are used as the backing material for the target.

  • Electrodeposition/Molecular Plating:

    • The purified ²⁴⁹Cf is dissolved in an isopropanolic solution.

    • The Ti foil, acting as the cathode, is placed in a plating cell.

    • A constant voltage is applied to initiate the deposition of the Californium onto the foil.

    • This process is carefully controlled to create a uniform target layer with a thickness of approximately 0.4–0.8 mg/cm².

  • Target Characterization:

    • The thickness and homogeneity of the target are verified using alpha-particle spectroscopy and radiographic imaging.

    • The target is mounted on a target wheel, which can be rotated during bombardment to dissipate heat and minimize damage from the ion beam.

Heavy-Ion Bombardment

The bombardment of the Cf-249 target is performed using a heavy-ion accelerator capable of delivering a stable and high-intensity beam of ¹²C or ¹³C ions.

Protocol: Target Bombardment

  • Accelerator: A heavy-ion cyclotron is typically used to accelerate the ¹²C or ¹³C ions to the required energies (71 MeV for ¹²C and 69 MeV for ¹³C).[1]

  • Beam Current: The ion beam is focused onto the rotating Cf-249 target. While specific historical beam currents are not consistently reported, modern heavy element experiments utilize beam currents in the range of several particle microamperes (pµA).

  • Irradiation: The target is irradiated for a duration determined by the expected production cross-section and the half-life of the desired this compound isotope. This can range from hours to several days.

  • Product Recoil: The this compound atoms produced in the fusion reaction recoil out of the target material.

Chemical Separation and Identification

Due to the short half-lives of the produced this compound isotopes, a rapid and efficient chemical separation method is essential to isolate them from the unreacted target material and other reaction byproducts before their decay. Automated systems are crucial for these "one-atom-at-a-time" chemical studies.

Protocol: Automated Rapid Anion-Exchange Chromatography

  • Gas-Jet Transport: The recoiling this compound atoms are stopped in a gas-filled chamber (typically helium) and transported via a gas jet to the chemistry apparatus.

  • Collection and Dissolution: The transported atoms are collected on a surface and dissolved in an appropriate acidic solution, such as a mixture of nitric acid and an alkyl alcohol or a hydrofluoric acid solution.

  • Automated Chromatography System:

    • The solution containing the dissolved atoms is injected into a computer-controlled high-performance liquid chromatography (HPLC) system.

    • The system utilizes a micro-column packed with a weakly basic anion-exchange resin (e.g., a resin with pyridine, imidazole, or alkylamine functional groups).

  • Elution:

    • An eluent, such as a mixed solution of nitric acid and methanol, is passed through the column.

    • This compound, behaving as a homolog of the group 4 elements (like Zirconium and Hafnium), forms anionic complexes that are retained by the resin under specific acid concentrations.

    • By changing the eluent composition or concentration, the this compound complexes are selectively eluted from the column.

  • Sample Preparation for Detection: The eluted fraction containing the purified this compound is collected on a thin foil and dried to prepare a source for nuclear spectroscopy.

Detection and Identification

The definitive identification of the synthesized this compound isotopes is achieved through the detection of their characteristic radioactive decay.

Protocol: Alpha Spectroscopy

  • Detector Setup:

    • The prepared this compound source is placed in a vacuum chamber.

    • A silicon detector is positioned close to the source to maximize the detection efficiency of emitted alpha particles.

  • Data Acquisition:

    • The energy of each alpha particle detected is recorded.

    • The time of each decay event is also recorded to determine the half-life of the decaying nuclide.

  • Isotope Identification:

    • ²⁵⁷Rf: Identified by the detection of alpha particles with a characteristic energy, followed by the alpha decay of its daughter nuclide, Nobelium-253.

    • ²⁵⁹Rf: Identified by its characteristic alpha decay energy, leading to the daughter nuclide Nobelium-255.

    • ²⁵⁸Rf: Identified by the detection of the high-energy particles released during its spontaneous fission.

  • Half-life Analysis: The half-life of the this compound isotope is determined by analyzing the time distribution of the decay events.

Visualizations

Nuclear_Reaction_Pathway cluster_Cf12C ²⁴⁹Cf + ¹²C Reaction cluster_Cf13C ²⁴⁹Cf + ¹³C Reaction Cf249_1 ²⁴⁹Cf Compound_1 ²⁶¹Rf* Cf249_1->Compound_1 + C12 ¹²C C12->Compound_1 Rf257 ²⁵⁷Rf Compound_1->Rf257 n1 4n Cf249_2 ²⁴⁹Cf Compound_2 ²⁶²Rf* Cf249_2->Compound_2 + C13 ¹³C C13->Compound_2 Rf259 ²⁵⁹Rf Compound_2->Rf259 n2 3n

Caption: Nuclear reaction pathways for the synthesis of this compound isotopes.

Experimental_Workflow Target_Prep 1. ²⁴⁹Cf Target Preparation (Molecular Plating on Ti foil) Bombardment 2. Heavy-Ion Bombardment (¹²C or ¹³C beam in Cyclotron) Target_Prep->Bombardment Transport 3. Gas-Jet Transport of Recoil Products Bombardment->Transport Separation 4. Rapid Chemical Separation (Anion-Exchange Chromatography) Transport->Separation Detection 5. Detection & Identification (Alpha Spectroscopy) Separation->Detection

Caption: Experimental workflow for this compound synthesis and identification.

References

Advanced Separation Techniques for the Isolation of Rutherfordium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutherfordium (Rf), element 104, is a synthetic, super-heavy element of significant interest to the scientific community. Due to its extremely short half-life and production at the "one-atom-at-a-time" scale, the chemical investigation of this compound presents considerable experimental challenges.[1] Rapid and highly efficient separation techniques are paramount to isolate and study its chemical properties, which are influenced by relativistic effects.[2] These studies are crucial for understanding the fundamental chemistry of the heaviest elements and the architecture of the periodic table.

This document provides detailed application notes and protocols for advanced separation techniques used to isolate this compound from target materials and other reaction products. The techniques covered include aqueous-phase methods such as liquid-liquid extraction and ion exchange chromatography, as well as gas-phase chromatography.

Liquid-Liquid Extraction

Continuous liquid-liquid extraction is a powerful technique for the rapid separation of short-lived isotopes. The SISAK (Short-lived Isotopes Studied by the AKUFVE technique) system, an automated centrifuge system, is purpose-built for such fast extractions.[3]

Application Note: this compound Separation using SISAK

The SISAK system has been successfully employed to study the chemical behavior of this compound. In one key experiment, the 4-second isotope ^{257}Rf was extracted.[4] The system's rapid operation is essential for handling such short-lived nuclei. A two-step extraction procedure can be utilized to determine the distribution ratio without needing to know the initial amount of activity entering the system, thereby reducing uncertainty.[3]

The extraction behavior of this compound is often compared to its lighter homologs in Group 4, zirconium (Zr) and hafnium (Hf). Theoretical calculations often predict the extraction sequence to be Zr > Hf > Rf under certain conditions.[3]

Experimental Protocol: Liquid-Liquid Extraction of ^{257}Rf with Dibutyl-phosphoric Acid using SISAK

This protocol describes the extraction of ^{257}Rf from an aqueous nitric acid solution into an organic phase containing dibutyl-phosphoric acid (HDBP).

1. Production and Transport:

  • Produce ^{257}Rf via a nuclear reaction, for example, ^{208}Pb(^{50}Ti, n)^{257}Rf.

  • The recoiling ^{257}Rf atoms are separated from the primary beam using a gas-filled separator (e.g., Berkeley Gas-filled Separator - BGS).

  • Thermalize the separated atoms in a recoil transfer chamber and transport them via a gas jet system (e.g., He/KCl aerosol) to the SISAK system.

2. Dissolution:

  • Dissolve the activity-laden aerosols in 6 M nitric acid (HNO_{3}).[5]

3. Extraction:

  • Organic Phase: 0.25 M dibutyl-phosphoric acid (HDBP) in toluene.[5]

  • Aqueous Phase: 6 M HNO_{3} containing the dissolved this compound.[5]

  • Introduce both phases into the SISAK system, which utilizes high-speed centrifuges for rapid mixing and phase separation.

4. Detection:

  • Pump the organic phase, now containing the extracted this compound, to a liquid-scintillation detection system for alpha spectroscopy to identify the characteristic decay of ^{257}Rf and its daughter nuclide ^{253}No.

Quantitative Data: Liquid-Liquid Extraction
Parameter Value Reference
Isotope ^{257}Rf[4]
Aqueous Phase 6 M HNO_{3}[5]
Organic Phase 0.25 M HDBP in Toluene[5]
System SISAK[3][5]

Experimental Workflow: Liquid-Liquid Extraction of this compound

G cluster_production Production & Transport cluster_separation SISAK System cluster_detection Detection Target Target (e.g., 208Pb) Separator Gas-filled Separator (e.g., BGS) Target->Separator Recoils Beam Heavy Ion Beam (e.g., 50Ti) Beam->Target GasJet Gas Jet Transport (He/KCl) Separator->GasJet Separated Rf Dissolution Dissolution (6 M HNO3) GasJet->Dissolution MixerCentrifuge Mixing & Centrifugation Dissolution->MixerCentrifuge AqueousPhase Aqueous Phase (6 M HNO3) MixerCentrifuge->AqueousPhase Aqueous Raffinate LSDetector Liquid Scintillation Detector MixerCentrifuge->LSDetector Organic Phase with Rf OrganicPhase Organic Phase (0.25 M HDBP in Toluene) OrganicPhase->MixerCentrifuge Data Alpha Spectroscopy Data LSDetector->Data

Workflow for the liquid-liquid extraction of this compound using the SISAK system.

Ion Exchange Chromatography

Ion exchange chromatography is a versatile technique for separating elements based on their differing affinities for an ion exchange resin. Automated systems like ARCA (Automated Rapid Chemistry Apparatus) and AIDA (Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy) have been developed for rapid and repetitive separations of transactinide elements.[1][6]

Application Note: Anion and Cation Exchange of this compound

This compound's behavior in ion exchange chromatography is a key indicator of its chemical properties. In hydrochloric acid (HCl) solutions, this compound forms anionic chloride complexes that are adsorbed on anion exchange resins.[7] The strength of this adsorption increases with HCl concentration, a behavior similar to its homologs Zr and Hf, but distinct from pseudo-homologs like Thorium (Th).[1][7] The adsorption strength follows the order Rf > Zr > Hf.[7]

In mixed hydrofluoric acid (HF) and nitric acid (HNO_{3}) solutions, this compound's fluoride (B91410) complexation can be studied using cation exchange chromatography. The distribution coefficient (K_{d}) of Rf decreases with increasing fluoride concentration, indicating the formation of fluoride complexes.[8]

Experimental Protocol: Anion Exchange Chromatography of ^{261}Rf in HCl

This protocol describes the separation of ^{261}Rf from other reaction products using an automated anion exchange system.

1. Production and Transport:

  • Produce ^{261}Rf (half-life: 78 s) via a nuclear reaction such as ^{248}Cm(^{18}O, 5n)^{261}Rf.[1]

  • Transport the reaction products to the separation apparatus (e.g., AIDA) using a gas jet system.[1]

2. Sample Preparation:

  • Collect the aerosols from the gas jet and dissolve them in a specific concentration of HCl (e.g., 7.0 - 11.5 M).[7]

3. Chromatographic Separation:

  • Column: A micro-column (e.g., 1.6 mm i.d. x 7 mm) packed with a strongly basic anion exchange resin (e.g., MCI GEL CA08Y).[1][9]

  • Loading: Load the dissolved sample onto the column.

  • Elution:

    • Elute non-adsorbed or weakly adsorbed species with the same concentration of HCl used for dissolution.

    • Elute this compound and its homologs with a lower concentration of HCl (e.g., 4.0 M HCl) or a different eluent.[7]

4. Detection:

  • Collect the eluted fractions on tantalum discs.

  • Evaporate the samples to dryness and measure the alpha particle energies using a silicon detector to identify ^{261}Rf and its daughter ^{257}No.

Quantitative Data: Anion Exchange in HCl
Element HCl Concentration (M) Adsorption (%) Reference
Rf7.0Low[7]
Rf11.5High[7]
Zr11.5High (less than Rf)[7]
Hf11.5High (less than Zr)[7]
Th11.5Very Low[7]

Distribution Coefficients (K_{d}) in TBP/HCl System

Element HCl Concentration (M) K_{d} (mL/g) Reference
Zr~7.8~100[10]
Hf~7.8~30[10]
Rf~7.8~30[10]

Experimental Workflow: Anion Exchange Chromatography of this compound

G cluster_production Production & Transport cluster_separation AIDA System cluster_detection Detection Target Target (e.g., 248Cm) GasJet Gas Jet Transport Target->GasJet Reaction Products Beam Heavy Ion Beam (e.g., 18O) Beam->Target Dissolution Dissolution (e.g., 11.5 M HCl) GasJet->Dissolution Column Anion Exchange Column (CA08Y) Dissolution->Column Loading Elution1 Elution 1 (High M HCl) Column->Elution1 Elution2 Elution 2 (Low M HCl) Column->Elution2 Fraction1 Fraction 1 (Waste) Elution1->Fraction1 Fraction2 Fraction 2 (Rf) Elution2->Fraction2 AlphaDetector Alpha Detector Fraction2->AlphaDetector

Workflow for anion exchange chromatography of this compound using an automated system.

Gas-Phase Chromatography

Gas-phase chromatography is a technique that separates volatile compounds based on their interaction with a stationary phase in a chromatography column. For this compound, this involves the formation of volatile halides, such as this compound tetrachloride (RfCl_{4}).

Application Note: Isothermal Chromatography of this compound Chloride

The Heavy Element Volatility Instrument (HEVI) has been used to study the volatility of this compound chloride.[11] In these experiments, volatile halide compounds are transported through a column with a temperature gradient. The deposition temperature provides information about the volatility and adsorption enthalpy of the compound.

Studies have shown that RfCl_{4} is a volatile compound, similar to its homologs ZrCl_{4} and HfCl_{4}.[2] By measuring the adsorption enthalpies, the chemical properties of this compound can be compared to its homologs and to theoretical predictions that account for relativistic effects.

Experimental Protocol: Gas-Phase Chromatography of ^{261}RfCl_{4}

This protocol describes the isothermal chromatography of this compound chloride.

1. Production and Transport:

  • Produce ^{261}Rf as described in previous protocols.

  • Transport the reaction products via a gas jet to the chromatography instrument (e.g., HEVI).

2. Halogenation:

  • The aerosols carrying the reaction products are stopped on a quartz wool plug at the entrance of a quartz chromatography column, which is heated to approximately 900 °C.[2]

  • Introduce a reactive gas mixture (e.g., HCl gas and SOCl_{2} vapor) to form volatile chlorides.[2]

3. Chromatographic Separation:

  • A carrier gas (e.g., helium) transports the volatile chlorides down the column, which is held at a specific isothermal temperature.

  • The volatile compounds interact with the quartz surface of the column.

4. Detection:

  • A detector array (e.g., PIPS detectors) is placed along the column to measure the deposition of the radioactive species.

  • The position of deposition is used to calculate the adsorption enthalpy.

Quantitative Data: Adsorption Enthalpies of Group 4 Tetrachlorides
Compound Adsorption Enthalpy on Quartz (kJ/mol) Reference
ZrCl_{4}-74 ± 5[11]
HfCl_{4}-96 ± 5[11]
RfCl_{4}-77 ± 6[11]

Logical Diagram: Gas-Phase Chromatography of this compound

G cluster_input Input cluster_process Chromatography Column (HEVI) cluster_output Output Rf_atoms 261Rf Atoms (from Gas Jet) HotZone Hot Zone (~900°C) Formation of RfCl4 Rf_atoms->HotZone ReactiveGas Reactive Gas (e.g., HCl/SOCl2) ReactiveGas->HotZone CarrierGas Carrier Gas (Helium) CarrierGas->HotZone IsothermalZone Isothermal Zone Adsorption/Desorption HotZone->IsothermalZone Volatile RfCl4 DetectorArray Detector Array IsothermalZone->DetectorArray AdsorptionEnthalpy Adsorption Enthalpy Data DetectorArray->AdsorptionEnthalpy

Logical flow for the gas-phase chromatography of this compound chloride.

Conclusion

The advanced separation techniques described herein are crucial for the ongoing investigation of the chemical properties of this compound. The development of rapid, automated systems for both aqueous and gas-phase chemistry has enabled scientists to overcome the challenges posed by the short half-lives and low production rates of this transactinide element. The data obtained from these experiments provide valuable insights into the influence of relativistic effects on the chemical behavior of the heaviest elements, thereby expanding our fundamental understanding of chemistry.

References

Application Notes and Protocols for the Detection of Short-Lived Rutherfordium Nuclides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Nuclear Chemistry Professionals

Introduction

Rutherfordium (Rf), element 104, is a synthetic, superheavy element with no stable isotopes.[1] Its isotopes are characterized by extremely short half-lives, ranging from microseconds to a few minutes, and are produced in minute quantities, often on an atom-at-a-time basis.[2] These properties present significant challenges for their detection and characterization. This document provides detailed application notes and experimental protocols for the detection of short-lived this compound nuclides, focusing on rapid transport and sensitive spectroscopic techniques.

Data Presentation: Properties of Short-Lived this compound Nuclides

The following tables summarize the decay properties of several short-lived this compound isotopes relevant to experimental detection.

Table 1: Selected Alpha-Decaying this compound Isotopes

IsotopeHalf-LifeDecay Mode(s)Alpha Energy (MeV)Daughter Isotope
253Rf13 msα, SF9.02249No
255Rf1.64 sα, SF8.76251No
257Rf4.7 sα, EC, SF8.78, 8.52253No
259Rf2.8 sα, SF8.87, 8.77255No
261Rf68 sα, SF8.28257No
261mRf1.9 sα, IT8.52257No

Data compiled from various sources.[3][4]

Table 2: Selected Spontaneously Fissioning this compound Isotopes

IsotopeHalf-LifeDecay Mode
254Rf23 µsSF
256Rf6.4 msSF, α
258Rf12 msSF, α
260Rf21 msSF, α
262Rf47 msSF, α

Data compiled from various sources.[3][5]

Experimental Protocols

I. Production of this compound Nuclides

Short-lived this compound isotopes are synthesized via heavy-ion fusion-evaporation reactions. This involves bombarding a heavy target with a high-intensity beam of lighter ions.

Protocol 1: Thin Target Preparation

  • Material Selection: Choose a target material enriched in the desired isotope (e.g., 248Cm, 249Cf, 208Pb).[6]

  • Backing: Select a thin, durable backing material, such as beryllium (Be) or carbon (C), to support the target material.

  • Deposition: Prepare thin, uniform targets with a thickness of a few hundred µg/cm² using techniques like electrodeposition or vacuum evaporation.[7][8]

  • Target Wheel: For high-intensity beams, mount the targets on a rotating wheel to dissipate heat and prolong target lifetime.[7]

Protocol 2: Heavy-Ion Fusion Reaction

  • Accelerator Setup: Use a heavy-ion accelerator, such as a cyclotron, to accelerate a beam of ions (e.g., 12C, 18O, 22Ne, 50Ti) to the desired energy.

  • Beam Energy: Optimize the beam energy to maximize the cross-section for the desired fusion-evaporation reaction channel (e.g., (HI, xn)).

  • Irradiation: Irradiate the target with the heavy-ion beam. The this compound nuclides are produced as evaporation residues.

II. Rapid Transport of this compound Nuclides

Due to their short half-lives, the produced this compound atoms must be rapidly transported from the target chamber to the detection system. A gas-jet transport system is commonly employed for this purpose.

Protocol 3: He/KCl Gas-Jet Transport System

  • Aerosol Generation: Generate potassium chloride (KCl) aerosols by heating KCl powder in a furnace to approximately 650-700 °C. The size distribution of the generated aerosols is typically in the nanometer to micrometer range.[9][10][11][12][13]

  • Carrier Gas: Use purified helium (He) as a carrier gas with a typical flow rate of 1-2 L/min.

  • Transport: The recoiling this compound atoms from the target are thermalized in the helium gas and attach to the KCl aerosol particles.

  • Capillary Transfer: The aerosol-laden gas is then transported through a long, thin capillary (e.g., Teflon, with an inner diameter of a few millimeters) to the detection system. Transport times are typically on the order of a few seconds.

III. Detection of this compound Nuclides

A rotating wheel collection and detection system is a standard apparatus for the spectroscopic analysis of short-lived nuclides.

Protocol 4: Rotating Wheel Collection and Alpha Spectroscopy

  • Collection: The gas jet exits the capillary and impinges on the surface of a thin wheel (e.g., made of Mylar or aluminum). The KCl aerosols with the attached this compound atoms are deposited on the wheel.

  • Rotation: The wheel rotates at a predetermined speed, which is synchronized with the expected half-life of the nuclide of interest and the data acquisition system.[14][15][16] This moves the collected sources from the collection point to a series of detectors.

  • Detection: Position an array of silicon detectors around the wheel to measure the alpha particles emitted from the decaying this compound nuclides.

  • Data Acquisition: Record the energy of the detected alpha particles and the time of detection for each event.

Protocol 5: Alpha-Gamma Coincidence Spectroscopy

For a more definitive identification of nuclides, especially in cases of complex decay schemes or the presence of isomers, alpha-gamma coincidence spectroscopy is a powerful tool.[17][18][19]

  • Detector Setup: In addition to the silicon detectors for alpha particles, place high-purity germanium (HPGe) detectors around the wheel in close proximity to the alpha detectors.

  • Coincidence Electronics: Use a coincidence data acquisition system to record events where an alpha particle and a gamma-ray are detected within a short time window (typically a few hundred nanoseconds).

  • Data Analysis: Analyze the correlated alpha and gamma-ray energies to construct decay schemes and unambiguously identify the parent and daughter nuclides.

Protocol 6: Spontaneous Fission Detection

For isotopes that decay predominantly by spontaneous fission (SF), neutron detectors are used.[5][20][21]

  • Detector Array: Surround the collection point with an array of neutron detectors, such as 3He-filled proportional counters, embedded in a moderator (e.g., polyethylene).

  • Coincidence Counting: Detect the multiple neutrons emitted simultaneously during a spontaneous fission event.

  • Half-life Measurement: Measure the time distribution of the fission events to determine the half-life of the fissioning nuclide.

IV. Data Analysis

The data acquired from the detectors must be carefully analyzed to identify the this compound isotopes and determine their decay properties.

Protocol 7: Alpha Spectrum Analysis

  • Energy Calibration: Calibrate the energy response of the silicon detectors using standard alpha sources with well-known alpha energies (e.g., a mixed source of 239Pu, 241Am, and 244Cm).[22][23][24]

  • Efficiency Calibration: Determine the absolute detection efficiency of the detectors as a function of energy using calibrated alpha sources.[25][26] This requires knowledge of the source-to-detector geometry.

  • Peak Fitting: Fit the peaks in the alpha energy spectrum with appropriate functions (e.g., Gaussian with an exponential tail) to determine their exact energies and intensities.

  • Decay Curve Analysis: For each identified alpha peak, plot the number of counts as a function of time to construct a decay curve. Fit the decay curve with an exponential function to determine the half-life of the isotope.

  • Decay Chain Reconstruction: Correlate parent and daughter alpha decays in time to reconstruct the decay chains. This provides a powerful method for nuclide identification. Software packages are available for this purpose.[27][28][29][30][31]

Protocol 8: Background Suppression

Minimizing background counts is crucial for the detection of the few atoms of this compound produced.

  • Shielding: Shield the detectors from external radiation sources.

  • Coincidence Gating: Use alpha-gamma or alpha-neutron coincidence requirements to reduce background from uncorrelated events.[32]

  • Beam Gating: Use a beam-pulsing technique and only accept events that occur between beam pulses to reduce beam-related background.

  • Software Cuts: Apply software cuts in the data analysis to discriminate against background events based on their energy and timing characteristics.[33][34][35]

Mandatory Visualizations

Experimental_Workflow cluster_Production I. Production cluster_Transport II. Transport cluster_Detection III. Detection cluster_Analysis IV. Data Analysis Accelerator Heavy-Ion Accelerator Target Target Wheel Accelerator->Target Ion Beam GasJet He/KCl Gas-Jet System Target->GasJet Recoils RotatingWheel Rotating Wheel Collector GasJet->RotatingWheel Aerosol Transport AlphaDetector Si Detectors (Alpha Spectroscopy) RotatingWheel->AlphaDetector GammaDetector HPGe Detectors (Gamma Spectroscopy) RotatingWheel->GammaDetector NeutronDetector Neutron Detectors (Spontaneous Fission) RotatingWheel->NeutronDetector DataAcquisition Data Acquisition System AlphaDetector->DataAcquisition GammaDetector->DataAcquisition NeutronDetector->DataAcquisition Analysis Decay Chain Reconstruction & Half-Life Determination DataAcquisition->Analysis

Caption: Experimental workflow for the detection of short-lived this compound nuclides.

Decay_Pathway Rf261 261Rf (T1/2 = 68 s) No257 257No (T1/2 = 25 s) Rf261->No257 α (8.28 MeV) Fm253 253Fm (T1/2 = 3 d) No257->Fm253 α (8.32 MeV) Es249 249Es (T1/2 = 1.7 h) Fm253->Es249 EC Bk245 245Bk (T1/2 = 4.94 d) Es249->Bk245 α (6.77 MeV)

Caption: Simplified alpha decay chain of this compound-261.

Logic_Relationship Start Produce Rf Nuclide IsShortLived Is Half-Life < few seconds? Start->IsShortLived RapidTransport Rapid Gas-Jet Transport IsShortLived->RapidTransport Yes DetectDecay Detect Decay Products IsShortLived->DetectDecay No (Offline Chemistry Possible) RapidTransport->DetectDecay AlphaDecay Alpha Spectroscopy DetectDecay->AlphaDecay SFDecay Spontaneous Fission Neutron Counting DetectDecay->SFDecay IdentifyNuclide Identify Nuclide (Energy, Half-life, Decay Chain) AlphaDecay->IdentifyNuclide SFDecay->IdentifyNuclide

Caption: Logical relationship for choosing detection methods based on nuclide properties.

References

Application Notes and Protocols for the Preparation and Handling of Target Materials for Rutherfordium Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of superheavy elements, such as rutherfordium (Rf, Z=104), is a complex process that relies on the bombardment of specific actinide targets with energetic ion beams. The preparation and handling of these target materials are critical steps that significantly impact the success of such experiments. This document provides detailed application notes and protocols for the preparation and handling of target materials used in the production of this compound. The procedures outlined are designed to ensure the fabrication of high-quality, uniform targets and to address the significant safety challenges associated with handling highly radioactive and scarce materials.

Target Material Selection and Purification

The choice of target material is dictated by the desired this compound isotope and the available projectile ions. Commonly used target materials for this compound synthesis include Berkelium-249 (²⁴⁹Bk), Californium-249 (²⁴⁹Cf), and Plutonium-242 (²⁴²Pu). These materials are produced in high-flux nuclear reactors and are available in extremely limited quantities.

Due to their production methods, these actinide materials often contain isotopic impurities and fission products. Therefore, rigorous purification is a prerequisite for target fabrication.

Purification of Berkelium-249

Berkelium-249 is a key target for producing certain this compound isotopes. A significant challenge in its purification is the separation from its decay daughter, Californium-249, and other lanthanide and actinide impurities. A common purification strategy involves a multi-step chromatographic process.

Experimental Protocol: Purification of Berkelium-249

This protocol outlines a laboratory-scale purification of Berkelium-249 from associated impurities.

Materials:

  • Berkelium-249 stock solution (in dilute nitric acid)

  • Anion exchange resin (e.g., AG MP-1)

  • Cation exchange resin (e.g., AG 50W-X8)

  • LN Resin (Eichrom Technologies)

  • Nitric acid (HNO₃), various concentrations (e.g., 8M, 0.1M)

  • Hydrochloric acid (HCl), various concentrations

  • Sodium bromate (B103136) (NaBrO₃)

  • Alpha-hydroxyisobutyrate (α-HIB)

  • Deionized water (18 MΩ·cm)

  • Chromatography columns

  • Peristaltic pump

  • Alpha and gamma spectrometers for quality control

Procedure:

  • Initial Anion Exchange:

    • Condition an anion exchange column with 8M HNO₃.

    • Adjust the acidity of the Bk-249 stock solution to 8M HNO₃.

    • Load the Bk-249 solution onto the column. Many impurities will be retained on the resin.

    • Elute the Bk-249 fraction with a suitable eluent, such as dilute HNO₃.

  • Berkex Solvent Extraction:

    • This process leverages the oxidation of Bk(III) to Bk(IV).

    • In a hot cell, oxidize the berkelium in the eluate from the previous step to Bk(IV) using a strong oxidizing agent like NaBrO₃ in 8M HNO₃.[1]

    • Most other actinides and lanthanides remain in the +3 oxidation state, allowing for their separation.[1]

    • Perform a liquid-liquid extraction to separate the Bk(IV).

  • Cation Exchange Chromatography:

    • Condition a cation exchange column with dilute HCl.

    • Load the berkelium-containing fraction onto the column.

    • Selectively elute impurities using appropriate concentrations of HCl.

    • Elute the purified Bk-249 using a complexing agent such as α-HIB.

  • Final Purification with LN Resin:

    • For enhanced purity, a final separation can be performed using LN resin.

    • A dual-column system with MP-1 and LN resins can be effective.[1] The top MP-1 column removes negatively charged impurities, while the lower LN column retains berkelium, allowing positively charged impurities to pass through.[2]

    • The purified Bk-249 is then stripped from the LN resin using nitric acid.[2]

  • Quality Control:

    • Throughout the process, monitor the fractions using alpha and gamma spectrometry to track the location of Bk-249 and identify any remaining impurities.

Target Preparation by Molecular Plating

Molecular plating is a widely used electrodeposition technique for preparing thin, uniform actinide targets with high deposition yields (often exceeding 90%).[3] This method is crucial due to the scarcity and high cost of the target material.

Experimental Protocol: Molecular Plating of a Californium-249 Target

This protocol describes the preparation of a Californium-249 target on a titanium backing.

Materials and Equipment:

  • Purified Californium-249 nitrate (B79036) solution

  • Titanium (Ti) foil (backing, typically a few micrometers thick)

  • Isopropanol (B130326) or isobutanol

  • Nitric acid (0.1 M)

  • Molecular plating cell (e.g., PEEK or Teflon)

  • Platinum (Pt) anode

  • DC power supply (capable of several hundred volts)

  • Glovebox with an inert atmosphere (Argon)

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Cut the Ti foil to the desired target dimensions.

    • Clean the Ti foil ultrasonically in acetone (B3395972) and then isopropanol to remove any organic residues.

    • Mount the cleaned Ti foil as the cathode in the molecular plating cell.

  • Electrolyte Preparation:

    • Transfer a known quantity of the purified Cf-249 nitrate solution into a clean vial.

    • Gently evaporate the solution to dryness.

    • Re-dissolve the residue in a small volume (e.g., 5-20 µL) of 0.1 M nitric acid.

    • Add the dissolved Cf-249 to the organic solvent (e.g., 10 mL of isopropanol) in the plating cell.

  • Electrodeposition:

    • Place the platinum anode into the electrolyte solution, ensuring it is parallel to the cathode (Ti foil) and at a fixed distance.

    • Apply a DC voltage of several hundred volts (e.g., 600 V) across the electrodes.[4]

    • Maintain a low current density, typically in the range of a few mA/cm².

    • Continue the deposition for a period of 1 to 4 hours, depending on the desired target thickness and deposition efficiency.[5]

    • To achieve a more uniform deposit, the anode can be rotated during the process.

  • Target Finalization and Characterization:

    • After the deposition is complete, carefully remove the electrolyte solution.

    • Rinse the target with fresh isopropanol and allow it to air dry within the glovebox.

    • The thickness and uniformity of the deposited Cf-249 layer can be determined by alpha spectroscopy and radiographic imaging.

Handling and Safety Protocols

The handling of actinide target materials requires stringent safety protocols due to their intense radioactivity and the potential for contamination.

  • Glovebox Environment: All handling of open sources of actinide materials must be performed in a glovebox under an inert argon atmosphere.[6] This prevents the oxidation of the target material and contains any potential contamination. The glovebox should be maintained at a negative pressure relative to the laboratory.

  • Personal Protective Equipment (PPE): When working with actinide targets, even within a glovebox, appropriate PPE, including lab coats, safety glasses, and multiple pairs of gloves, is mandatory.

  • Radiation Monitoring: Continuous radiation monitoring of the work area and personnel is essential. Dosimeters should be worn at all times.

  • Transport and Storage: Actinide targets should be stored in designated, shielded containers. For transport, the targets must be packaged in certified containers that comply with national and international regulations for the transport of radioactive materials.[3]

  • Waste Management: All waste generated during the purification and target preparation processes is considered radioactive and must be disposed of according to established institutional and regulatory procedures.

Quantitative Data for this compound Production

The following tables summarize key quantitative data for the production of this compound isotopes.

Target IsotopeProjectile IsotopeReactionBeam Energy (MeV)Target Thickness (µg/cm²)Backing MaterialProduction Cross-Section
²⁴⁹Cf¹²C²⁴⁹Cf(¹²C,4n)²⁵⁷Rf71~300Ti~10 nb
²⁴⁹Cf¹³C²⁴⁹Cf(¹³C,3n)²⁵⁹Rf69~300Ti~3 nb
²⁴²Pu²²Ne²⁴²Pu(²²Ne,4n)²⁶⁰Rf113-115400-800Ti~0.2 nb
²⁴⁸Cm¹⁸O²⁴⁸Cm(¹⁸O,5n)²⁶¹Rf98300-500Be~5 nb
²³⁸U²⁶Mg²³⁸U(²⁶Mg,5n)²⁵⁹Rf134.6~500-~0.1 nb

Note: Cross-section values can vary significantly depending on the specific experimental setup and beam energy.

Visualizations

Experimental Workflow for Target Preparation

G cluster_0 Material Procurement & Purification cluster_1 Target Fabrication (Molecular Plating) cluster_2 Handling & Final Assembly start Procure Actinide Material (e.g., Bk-249, Cf-249) purification Chemical Purification (Ion Exchange, Solvent Extraction) start->purification qc1 Quality Control (Alpha/Gamma Spec.) purification->qc1 electrolyte_prep Electrolyte Preparation qc1->electrolyte_prep substrate_prep Substrate Preparation (Ti foil cleaning) electrodeposition Electrodeposition substrate_prep->electrodeposition electrolyte_prep->electrodeposition qc2 Target Characterization (Thickness, Uniformity) electrodeposition->qc2 glovebox Glovebox Operations (Inert Atmosphere) qc2->glovebox assembly Assembly into Target Wheel glovebox->assembly transport Transport to Accelerator assembly->transport

Caption: Workflow for actinide target preparation.

Signaling Pathway for this compound Production

G target Target Nucleus (e.g., 249Cf) compound_nucleus Compound Nucleus (e.g., 261Rf*) target->compound_nucleus projectile Projectile Ion (e.g., 12C) projectile->compound_nucleus This compound This compound Isotope (e.g., 257Rf) compound_nucleus->this compound neutrons Neutrons (4n) compound_nucleus->neutrons

Caption: Nuclear reaction for this compound synthesis.

References

Investigating Relativistic Effects on the Chemistry of Rutherfordium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutherfordium (Rf), a synthetic transactinide element with atomic number 104, presents a unique opportunity to explore the influence of relativistic effects on chemical properties. Due to its extremely high nuclear charge, the electrons in this compound, particularly those in the inner shells, travel at speeds approaching the speed of light. This necessitates the inclusion of relativistic corrections in quantum mechanical calculations to accurately predict its chemical behavior.[1][2] These effects lead to a significant contraction and stabilization of the s and p orbitals and a destabilization and expansion of the d and f orbitals.[2] Consequently, the chemical properties of this compound can deviate from simple extrapolations from its lighter homologs in Group 4, zirconium (Zr) and hafnium (Hf).

This document provides a summary of key experimental findings and detailed protocols for investigating the relativistic effects on the chemistry of this compound. The information is intended to guide researchers in designing and executing experiments to further elucidate the intriguing chemical nature of this superheavy element.

Relativistic Effects on Electronic Configuration and Ionic Properties

Theoretical calculations and experimental observations have largely confirmed that this compound's ground state electron configuration is [Rn] 5f¹⁴ 6d² 7s², analogous to hafnium.[1][3] However, a low-lying excited state, 6d¹ 7s² 7p¹, exists at only 0.3–0.5 eV higher in energy.[1][3] While the +4 oxidation state is the most stable, the influence of relativistic effects on the valence electrons makes the +3 state also plausible.[3][4]

The relativistic stabilization of the 7s orbital and destabilization of the 6d orbital lead to the prediction that Rf⁺ and Rf²⁺ ions would lose 6d electrons instead of 7s electrons, a behavior opposite to that of its lighter congeners.[1]

Table 1: Comparison of Atomic and Ionic Properties of Group 4 Elements

PropertyZirconium (Zr)Hafnium (Hf)This compound (Rf) (Predicted/Experimental)
Atomic Radius (pm)~160~159~150[1]
Ionic Radius (Rf⁴⁺, pm)727176[1]
Electron Configuration[Kr] 4d² 5s²[Xe] 4f¹⁴ 5d² 6s²[Rn] 5f¹⁴ 6d² 7s²[1]
Stable Oxidation State+4+4+4[1][3][4]

Experimental Investigations and Protocols

The study of this compound is hampered by its production on a one-atom-at-a-time scale and the short half-lives of its isotopes.[5][6] This necessitates the use of rapid and highly efficient chemical separation and detection techniques.

Gas-Phase Chemistry: Isothermal Chromatography

Gas-phase chromatography has been instrumental in determining the volatility of this compound compounds, particularly its halides. These experiments provide insights into the element's covalent character and the influence of relativistic effects on intermolecular forces.

Experimental Protocol: Isothermal Gas Chromatography of this compound Chloride

  • Production of Rf Isotopes: The isotope ²⁶¹ᵐRf (half-life ~78 s) is typically produced via the nuclear reaction ²⁴⁸Cm(¹⁸O, 5n)²⁶¹ᵐRf.[7] The target is bombarded with a heavy-ion beam from a cyclotron.

  • Aerosol Transport: The reaction products are attached to aerosol particles (e.g., KCl) in a gas jet (He/N₂) and transported from the target chamber to the chemistry apparatus.

  • Chlorination and Chromatography: The aerosol particles with the attached Rf atoms are stopped in a quartz column. A reactive gas mixture (e.g., HCl and SOCl₂) is passed through the column at a high temperature to convert the Rf atoms into volatile chlorides (RfCl₄).

  • Isothermal Section and Detection: The volatile RfCl₄ is then carried by the gas stream through a chromatographic column with a negative temperature gradient. The deposition temperature of RfCl₄ is determined by detecting the spontaneous fission or alpha decay of the ²⁶¹ᵐRf isotope using an array of detectors (e.g., PIPS detectors) placed along the column.

  • Comparison with Homologs: The experiment is simultaneously performed with the lighter homologs, Zr and Hf, to compare their volatilities under identical conditions.

Diagram 1: Experimental Workflow for Gas-Phase Chromatography of this compound

experimental_workflow cluster_production Isotope Production cluster_transport Transport cluster_chemistry Chemical Separation cluster_detection Detection Target 248Cm Target Aerosol Aerosol Jet (He/KCl) Target->Aerosol Recoils Beam 18O Beam Beam->Target Bombardment Chlorination Chlorination (HCl/SOCl2) Aerosol->Chlorination Deposition Chromatography Isothermal Chromatography Chlorination->Chromatography Volatile RfCl4 Detectors Detector Array (PIPS) Chromatography->Detectors Deposition & Decay anion_exchange cluster_input Input Mixture cluster_process Anion-Exchange Column cluster_output Separation based on Complex Stability Mixture Rf4+, Zr4+, Hf4+ in HCl/HF solution Resin Anion-Exchange Resin Mixture->Resin Adsorption Elution_Weak Weaker Complex (e.g., Rf) Elutes First Resin->Elution_Weak Elution with low [Cl-]/[F-] Elution_Strong Stronger Complexes (e.g., Zr, Hf) Elute Later Resin->Elution_Strong Elution with high [Cl-]/[F-]

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of superheavy elements like rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of superheavy elements, with a special focus on rutherfordium (Rf). This resource is designed for researchers, scientists, and professionals in nuclear chemistry and physics. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound and other superheavy elements.

Problem/Question Possible Cause(s) Suggested Solution(s)
Extremely low or no detection of synthesized atoms. 1. Low Production Cross-Section: The probability of the desired fusion reaction is inherently very low.[1] 2. Incorrect Beam Energy: The energy of the projectile beam is not optimized for the peak of the excitation function.[1] 3. Target Issues: The target material may be non-uniform, too thin, or degraded. 4. Inefficient Separation: The separator is not efficiently isolating the desired nuclides from the beam and other reaction products.1. Consult theoretical models to confirm the expected cross-section. Consider alternative projectile-target combinations that may offer a higher yield. 2. Systematically vary the beam energy in small increments around the predicted optimal energy to locate the peak of the production cross-section.[1] 3. Ensure high-quality, uniform targets of optimal thickness. Monitor the target integrity throughout the experiment. 4. Calibrate and optimize the magnetic and electric fields of the separator for the specific recoil velocity and charge state of the desired this compound isotope.
Difficulty in identifying the synthesized isotope. 1. Short Half-Life: The isotope decays before it can be reliably detected and identified.[2] 2. Ambiguous Decay Chains: The observed decay events do not form a clear, recognizable chain corresponding to the expected daughter and granddaughter products. 3. High Background Noise: The detector system is picking up significant background signals, obscuring the faint signals from the superheavy element decay.1. Employ a rapid transport and detection system to minimize the time between synthesis and measurement.[3] For longer-lived isotopes, chemical separation techniques can be employed.[3] 2. Improve the efficiency of the detection system to capture more decay events in the chain. Use position-sensitive detectors to correlate the implantation of the nuclide with its subsequent decays. 3. Implement shielding and anti-coincidence detectors to reduce background from cosmic rays and other environmental radiation. Utilize digital signal processing to filter out noise.
Inconsistent experimental results compared to theoretical predictions. 1. Model Inaccuracies: Theoretical models for fusion-evaporation cross-sections can deviate from experimental results, sometimes by several orders of magnitude.[1] 2. Fusion Hindrance: In reactions with heavy projectiles, quasi-fission and deep-inelastic scattering can dominate, preventing the formation of a compound nucleus.[1]1. Treat theoretical predictions as a guide and perform empirical optimization of experimental parameters.[1] 2. Choose projectile-target combinations that are less prone to fusion hindrance. "Hot fusion" reactions with actinide targets and lighter projectiles like ⁴⁸Ca are often more successful for heavier elements.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The primary challenges are:

  • Extreme Instability: this compound isotopes are highly radioactive and have very short half-lives, ranging from milliseconds to about 1.3 hours for the most stable known isotope, ²⁶⁷Rf.[2][6] This rapid decay makes detection and characterization incredibly difficult.

  • Low Production Rates: The synthesis of superheavy elements is a probabilistic process with extremely low cross-sections, meaning only a few atoms can be produced, sometimes over long experimental periods.[1]

  • Separation and Detection: The newly formed this compound atoms must be rapidly separated from the intense projectile beam and a multitude of other reaction products before they decay.[3] Their decay signatures must then be unambiguously identified amidst background radiation.

Q2: What are the main methods for synthesizing this compound?

A2: this compound is produced artificially in particle accelerators through nuclear fusion.[2] The two main approaches are:

  • Cold Fusion: This method involves bombarding targets of lead (Pb) or bismuth (Bi) with heavy ions. The resulting compound nucleus has a lower excitation energy, which increases its survival probability against fission.[7] An example is the reaction of ⁵⁰Ti with a ²⁰⁸Pb target.[3]

  • Hot Fusion: This technique uses actinide targets (e.g., plutonium, californium) and lighter projectiles (e.g., carbon, neon, magnesium).[4][5] The compound nucleus is formed with higher excitation energy, leading to the evaporation of several neutrons. An example is bombarding a ²⁴⁹Cf target with ¹²C nuclei.[2][8]

Q3: Why is the choice of projectile and target so critical?

A3: The choice of the projectile-target combination is crucial as it determines the production cross-section, the excitation energy of the compound nucleus, and the specific isotope produced.[9] The goal is to select a combination that maximizes the probability of fusion while minimizing competing processes like quasi-fission.[9] The availability of suitable target materials, especially for the heavier actinides, is also a significant limiting factor.[4][5]

Q4: How are the synthesized this compound atoms identified?

A4: Identification relies on detecting the decay products of the this compound isotope. A common method is to implant the recoiling atom into a position-sensitive detector and then observe the subsequent chain of alpha decays. By measuring the energies of the alpha particles and the half-lives of the decays, and correlating them with the known properties of the daughter and granddaughter nuclides, the original parent nucleus (the this compound isotope) can be identified.[8]

Quantitative Data

The following tables summarize key quantitative data for several reactions used to synthesize this compound isotopes.

Table 1: Selected this compound Synthesis Reactions and Cross-Sections

ProjectileTargetReactionBeam Energy (MeV)Isotope ProducedMeasured Cross-Section
¹²C²⁴⁹Cf²⁴⁹Cf(¹²C, 4n)71²⁵⁷Rf~10 nb
¹³C²⁴⁹Cf²⁴⁹Cf(¹³C, 3n)69²⁵⁹Rf~3 nb
²²Ne²⁴²Pu²⁴²Pu(²²Ne, 4n/5n)113-115²⁶⁰Rf/²⁵⁹Rf-
²⁶Mg²³⁸U²³⁸U(²⁶Mg, 5n)133.8²⁵⁹Rf~200 pb
⁵⁰Ti²⁰⁸Pb²⁰⁸Pb(⁵⁰Ti, n)-²⁵⁷Rf-

Note: Cross-section values can vary between different experiments and facilities. "nb" stands for nanobarns and "pb" for picobarns, units of area used in nuclear physics to express the probability of a reaction.

Table 2: Half-Lives of Selected this compound Isotopes

IsotopeHalf-LifePrimary Decay Mode(s)
²⁵⁵Rf~1.5 sSpontaneous Fission (SF), Alpha Decay (α)
²⁵⁷Rf~4.7 sα, Electron Capture (EC)
²⁵⁹Rf~2.5 sα, SF
²⁶¹Rf~1.1 minα, SF
²⁶³Rf~10 minSF, α
²⁶⁵Rf~1.5 minSF
²⁶⁷Rf~1.3 hSF

Experimental Protocols

A generalized protocol for the synthesis of a superheavy element like this compound via a fusion-evaporation reaction is as follows:

  • Projectile Beam Generation: An intense beam of ions (e.g., ¹²C, ²²Ne, ⁴⁸Ca) is generated in an ion source.

  • Acceleration: The ions are accelerated to a specific energy (typically several MeV per nucleon) using a particle accelerator, such as a cyclotron or a linear accelerator.

  • Target Bombardment: The high-energy projectile beam is directed onto a thin target foil made of a heavy element (e.g., ²⁴⁹Cf, ²⁴²Pu). The targets are often mounted on a rotating wheel to withstand the intense beam heating.

  • Fusion and Evaporation: A projectile nucleus fuses with a target nucleus, forming a highly excited compound nucleus. This compound nucleus de-excites by evaporating several neutrons, resulting in the formation of a superheavy element isotope (e.g., ²⁵⁷Rf).

  • Separation: The newly synthesized atoms, recoiling out of the target, are separated from the unreacted projectile beam and other reaction byproducts. This is typically achieved using a velocity filter or a gas-filled recoil separator, which uses magnetic and/or electric fields to guide the desired atoms to a detector.

  • Detection and Identification: The separated atoms are implanted into a detector system, usually composed of position-sensitive silicon detectors. The identification is based on the detection of the subsequent decay chain (alpha particles and/or spontaneous fission) and the measurement of their energies and decay times. The position correlation of the implantation event and the subsequent decay events is crucial for a conclusive identification.

Visualizations

Experimental_Workflow_SHE_Synthesis cluster_accelerator Particle Accelerator Facility cluster_target_chamber Target Chamber cluster_separation Separation Stage cluster_detection Detection System IonSource Ion Source (e.g., ECR) Accelerator Accelerator (e.g., Cyclotron) IonSource->Accelerator Inject Ions Target Target Wheel (e.g., 249Cf) Accelerator->Target Projectile Beam (e.g., 12C) Separator Recoil Separator (e.g., Gas-filled) Target->Separator Recoiling Nuclei (Rf + byproducts) Detector Position-Sensitive Detector Separator->Detector Separated Rf Isotopes DAQ Data Acquisition System Detector->DAQ Decay Signals Analysis Analysis DAQ->Analysis Data for Analysis

Caption: Experimental workflow for superheavy element synthesis.

Challenges_SHE_Synthesis cluster_production Production Challenges cluster_stability Instability Challenges cluster_detection Detection & Identification Challenges LowCS Low Production Cross-Sections FusionHindrance Fusion Hindrance (Quasi-fission) LowStats Low Statistics (Few Atoms) LowCS->LowStats FusionHindrance->LowStats BeamEnergy Precise Beam Energy Tuning TargetIssues Target Stability & Availability ShortHalfLife Extremely Short Half-Lives RapidTransport Rapid Separation & Transport ShortHalfLife->RapidTransport ShortHalfLife->LowStats DecayModes Competing Decay Modes (SF vs. Alpha) ID Unambiguous Identification RapidTransport->ID HighBackground High Background Noise HighBackground->ID LowStats->ID

Caption: Logical relationships of challenges in superheavy element synthesis.

References

optimizing particle accelerator parameters for rutherfordium production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the production of Rutherfordium (Rf) in particle accelerators.

Frequently Asked Questions (FAQs)

Q1: What are the most common nuclear reactions for producing this compound?

A1: this compound is a synthetic element produced through nuclear bombardment in particle accelerators.[1] The most frequently employed reactions involve bombarding heavy actinide targets with lighter ion beams.[2] Common and historically significant reactions include:

  • Bombarding Plutonium-242 (²⁴²Pu) with Neon-22 (²²Ne) ions.[3]

  • Bombarding Californium-249 (²⁴⁹Cf) with Carbon-12 (¹²C) or Carbon-13 (¹³C) ions.[3]

  • Bombarding Curium-248 (²⁴⁸Cm) with Oxygen-18 (¹⁸O) ions to produce 261Rf.[4]

  • Bombarding Uranium-238 (²³⁸U) with Magnesium-26 (²⁶Mg) ions.[5]

Q2: What is a typical production rate for this compound?

A2: The production of this compound is an exceptionally low-yield process, typically measured in atoms per minute or even atoms per hour. For example, the reaction of bombarding a Curium-248 target with an Oxygen-18 beam can yield approximately 2 atoms of 261Rf per minute.[4] Due to the short half-lives of most Rf isotopes and the low cross-sections of the fusion reactions, only minuscule amounts of the element have ever been synthesized.[3]

Q3: What are the primary challenges in a this compound production experiment?

A3: Researchers face several significant challenges in synthesizing this compound:

  • Low Production Cross-Section: The probability of a successful fusion reaction is extremely low, leading to very few atoms being created.[6]

  • Short Half-Lives: Most this compound isotopes are highly unstable and decay within seconds or minutes, necessitating rapid and efficient separation and detection systems.[7][8]

  • Target Stability: The actinide targets must be able to withstand high-intensity ion beams without degrading.[1]

  • Beam Stability and Optimization: Maintaining a stable and precisely tuned ion beam is critical for maximizing the fusion probability.[9]

  • Rapid Chemical Separation: The produced this compound atoms must be quickly separated from the target material and other reaction byproducts for identification and study.[4]

Q4: What type of particle accelerators are used for this compound synthesis?

A4: The synthesis of this compound and other superheavy elements is carried out in specialized nuclear research facilities using particle accelerators capable of accelerating heavy ions to high energies.[4] Cyclotrons and linear accelerators are commonly used for these types of experiments.[3]

Troubleshooting Guides

Issue 1: Low or No this compound Yield

Symptom: The number of detected this compound atoms is significantly lower than expected, or no atoms are being detected at all.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Beam Energy The beam energy may not be aligned with the peak of the reaction's excitation function. A deviation of even a few MeV can drastically reduce the production cross-section. Solution: 1. Review the excitation function for your specific reaction. 2. Perform small, incremental adjustments to the beam energy to scan for the optimal production resonance. 3. Utilize beam-based error identification methods to ensure the beam energy is precisely what is intended.[10]
Beam Instability Fluctuations in the beam's position, intensity, or profile can lead to inconsistent interaction with the target. Solution: 1. Use Beam Position Monitors (BPMs) to check for orbit deviations.[11] 2. Employ Beam Current Transformers (BCTs) to monitor for intensity fluctuations.[11] 3. Use beam profile monitors to ensure the beam is correctly focused on the target.[11] 4. Consult accelerator control system logs for any anomalies.
Target Degradation The high-intensity ion beam can damage the actinide target, reducing its effectiveness. Solution: 1. Inspect the target for any visible signs of damage or sputtering. 2. If possible, rotate the target to expose a fresh surface to the beam. 3. Consider reducing the beam intensity if target degradation is a recurring issue, though this may also impact the production rate.
Inefficient Separation The chemical separation process may not be efficiently isolating the this compound atoms before they decay. Solution: 1. Verify the timing of your automated separation system.[4] 2. Check the chemistry of your separation process (e.g., acid concentrations in ion-exchange chromatography) to ensure it is optimized for group-4 elements.[4][6] 3. Ensure that the transport time from the target to the detection system is minimized.
Issue 2: Beam Instability and Control

Symptom: The accelerator's diagnostic tools indicate fluctuations in the beam's trajectory, intensity, or energy.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Power Supply Fluctuations Inconsistent power to magnets or RF cavities can cause beam instability. Solution: 1. Monitor the power supply outputs for the main accelerator components. 2. Check for any correlations between power fluctuations and beam instability. 3. Implement feedback loops to stabilize the power supplies.[10]
RF System Issues Problems with the radiofrequency (RF) system that accelerates the particles can lead to energy and phase instability. Solution: 1. Check the RF cavity tuning and phase control systems. 2. Monitor for RF trips or sparks. 3. Ensure the RF feedback systems are functioning correctly.
Mechanical Vibrations External vibrations can affect the alignment of accelerator components. Solution: 1. Identify and isolate sources of vibration near the accelerator. 2. Use vibration damping systems for critical components.
Incorrect Magnet Settings Errors in the settings of focusing and steering magnets can lead to an unstable beam orbit. Solution: 1. Use BPM data to identify areas of beam deviation.[11] 2. Systematically adjust the steering magnet currents to correct the beam's trajectory. 3. Employ automated beam steering algorithms if available.[10]

Experimental Protocols and Data

Key Experimental Parameters

The following table summarizes key parameters for a known this compound production reaction. Note that optimal parameters can vary between facilities.

ParameterReaction: ²³⁸U + ²⁶Mg
Target Material Uranium-238 (as UF₄)
Projectile Magnesium-26
Beam Energies Investigated 121.8 MeV, 133.8 MeV, 138.5 MeV[5]
Typical Beam Intensity 0.5 - 1.0 particle-µA[5]
Resulting Isotopes 258-261Rf[5]
Peak Cross-Section Energy (5n channel) ~135 MeV[5]
Methodology: Target Preparation (Molecular Plating)
  • Substrate Preparation: A thin, durable backing material (e.g., beryllium, carbon, or titanium) is cleaned and polished to ensure a uniform surface.

  • Plating Solution: The actinide target material (e.g., ²⁴⁹Cf) is dissolved in an appropriate solvent to create an electrolyte solution.

  • Electrodeposition: The substrate acts as the cathode in an electrolytic cell. A voltage is applied, causing the actinide ions to deposit onto the substrate, forming a thin, uniform layer.

  • Annealing: The target is heated in a controlled environment to convert the deposited material into a more stable oxide and to improve its adhesion to the substrate.

  • Quality Control: The target thickness and uniformity are measured using techniques such as alpha spectroscopy.

Methodology: Rapid Ion-Exchange Separation
  • Atom Transport: The this compound atoms produced in the reaction recoil from the target and are transported away by a gas jet (e.g., a helium/aerosol mixture).

  • Chemical Trapping: The atoms are trapped on a surface and dissolved in an acidic solution (e.g., hydrochloric acid).

  • Automated Chromatography: The solution is injected into a computer-controlled high-performance liquid chromatography (HPLC) system.[4]

  • Column Separation: The solution passes through a micro-column containing an anion-exchange resin. This compound, behaving like other group-4 elements (Zr, Hf), forms chloride complexes that adhere to the resin at specific acid concentrations.[4][6]

  • Elution and Detection: By changing the acid concentration, the this compound complexes are eluted from the column and deposited onto a detector for alpha spectroscopy, allowing for identification based on their characteristic decay energies and half-lives.

Visualizations

Rutherfordium_Production_Workflow cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separation Separation & Detection ion_source Ion Source (e.g., ²²Ne) accelerator Accelerator (Cyclotron/Linac) ion_source->accelerator Injection target Target (e.g., ²⁴²Pu) accelerator->target Ion Beam Bombardment separator Gas-Filled Separator / Rapid Chemistry System target->separator Recoiling Rf Atoms detector Detector (Alpha Spectroscopy) separator->detector data_analysis Data Analysis (Isotope Identification) detector->data_analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield start Low this compound Yield Detected check_beam_energy Is Beam Energy at Excitation Function Peak? start->check_beam_energy adjust_energy Adjust Beam Energy check_beam_energy->adjust_energy No check_beam_stability Is Beam Stable? (Position, Intensity) check_beam_energy->check_beam_stability Yes adjust_energy->check_beam_stability diagnose_beam Diagnose Accelerator Systems (Magnets, RF) check_beam_stability->diagnose_beam No check_target Is Target Intact? check_beam_stability->check_target Yes diagnose_beam->check_target replace_target Replace/Rotate Target check_target->replace_target No check_separation Is Separation Efficient? check_target->check_separation Yes replace_target->check_separation optimize_chemistry Optimize Separation Chemistry and Timing check_separation->optimize_chemistry No end Yield Improved check_separation->end Yes optimize_chemistry->end

Caption: Troubleshooting logic for low this compound yield.

References

strategies for minimizing background interference in rutherfordium detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rutherfordium Detection

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the detection of this compound (Rf), with a specific focus on strategies to minimize background interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference in this compound detection experiments?

A1: Background interference in this compound detection is complex and originates from multiple sources. The primary contributors are:

  • Beam-Induced Background: Interactions of the high-energy ion beam with the target frame, beam pipe, or residual gas in the vacuum can produce a wide range of particles and radiation that mimic a real event.[1][2][3]

  • Unwanted Reaction Channels: The fusion-evaporation reaction used to synthesize this compound also produces numerous other nuclides (transfer products, fission products) whose decay signatures can overlap with or obscure the desired this compound signal.

  • Natural Radioactivity: Radioisotopes present in the detector materials, shielding, and surrounding laboratory environment (e.g., from the Uranium and Thorium decay chains) are a constant source of background alpha, beta, and gamma radiation.

  • Cosmic Rays: High-energy cosmic-ray muons can interact with the detector and shielding, producing secondary particles and a significant background signal. This is a major reason for locating such experiments in deep underground laboratories.[4]

  • Detector Noise: Intrinsic electronic noise within the detector and amplification circuitry can generate false signals, particularly at low energies.[5]

  • Radon Emanation: Radon gas from the surrounding environment or from within the experimental apparatus itself can decay, and its progeny can plate-out onto detector surfaces, creating a significant source of alpha background.[6]

Q2: How does the choice of detector influence background minimization?

A2: The detector system is critical for discriminating against background events. Position-sensitive silicon detectors are commonly used. Key features include:

  • High Granularity (Strip Detectors): By dividing the detector into many small, independent strips or pixels, it's possible to correlate the position of an implanted this compound atom with its subsequent alpha decay. This spatial correlation is a powerful tool for rejecting background events that occur randomly across the detector surface.

  • Pulse Shape Analysis (PSA): Advanced detector systems can analyze the shape of the electronic pulse generated by a particle interaction. This can help discriminate between signals from the sample and background events originating from the detector surfaces themselves.[6]

  • Veto Detectors: Surrounding the primary implantation detector with other detectors (often scintillators) allows for the rejection of events that are not fully contained. For example, a high-energy particle passing through the primary detector and into the veto detector can be identified and rejected.

Q3: Why are kinematic separators and gas-filled separators essential for these experiments?

A3: Kinematic and gas-filled separators are crucial first lines of defense against background. Immediately after synthesis, this compound atoms recoil out of the target along with a massive flux of unreacted beam particles and other reaction products.[7][8] A separator uses magnetic and/or electric fields to physically separate the desired this compound recoils from this primary beam and many of the unwanted reaction products based on their different mass-to-charge ratios or magnetic rigidities. This ensures that only a tiny fraction of the particles produced at the target ever reach the detector, dramatically reducing the overall background rate.

Q4: What is the principle behind coincidence measurements and why are they critical?

A4: Coincidence measurement is a technique that requires the detection of two or more related events within a very short time window. For this compound, the most common technique is Alpha-Recoil Coincidence Spectroscopy . This involves:

  • Implantation: A this compound atom, having passed through the separator, is implanted into a position-sensitive detector. This implantation event registers a specific energy and position.

  • Decay: The implanted atom subsequently undergoes alpha decay. This alpha particle is detected at the same position within a specific time window consistent with the known half-life of the this compound isotope. By requiring a spatially and temporally correlated "implantation-decay" sequence, random background events that do not fit this signature are efficiently rejected.

Troubleshooting Guides

Issue 1: High, continuous background across the entire alpha energy spectrum.

  • Possible Cause: Inadequate shielding from ambient gamma radiation or cosmic rays.

  • Troubleshooting Steps:

    • Verify Shielding Integrity: Ensure that the detector chamber is fully enclosed in high-Z material (typically lead or copper) to attenuate gamma rays from the environment.

    • Assess Cosmic-Ray Flux: If the experiment is not located in an underground facility, the continuous background from cosmic-ray induced showers will be significant. Consider implementing a cosmic-ray veto system (e.g., surrounding plastic scintillators).

    • Material Screening: Ensure all materials used in the detector construction and nearby support structures have been screened for low intrinsic radioactivity using techniques like gamma-ray spectrometry.[9]

Issue 2: Unidentified, sharp alpha peaks are interfering with the expected this compound decay energies.

  • Possible Cause: Contamination from radon decay products or other unwanted reaction products that were not fully filtered by the separator.

  • Troubleshooting Steps:

    • Implement Recoil Gating: This is the most effective solution. In addition to the primary implantation detector, place "downstream" detectors to catch alpha particles from the decay of daughter nuclei. A true this compound event will be followed by the characteristic alpha decay of its nobelium daughter. Requiring this multi-generational decay chain provides extremely high selectivity.

    • Check Vacuum System for Leaks: Leaks can introduce radon from the air into the detector chamber. Perform a thorough leak check of the vacuum system.

    • Purge with Low-Radon Gas: Continuously flushing the detector chamber with a gas low in radon (like boiled-off nitrogen) can help suppress this background source.

    • Optimize Separator Settings: Re-evaluate and fine-tune the magnetic and electric field settings of the separator to improve the rejection of unwanted reaction byproducts.

Issue 3: The rate of beam-induced background is overwhelming the data acquisition system.

  • Possible Cause: Poor beam tuning, leading to the beam halo striking apertures, or high residual gas pressure in the beamline.[1][3][4]

  • Troubleshooting Steps:

    • Beam Collimation and Tuning: Work with accelerator physicists to ensure the beam is tightly focused and collimated, minimizing interactions with the beam pipe and other components upstream of the target.

    • Improve Beamline Vacuum: A lower pressure in the beamline reduces the frequency of beam-gas interactions, which are a major source of background.[1]

    • Install a Beam Conditions Monitor (BCM): A BCM placed near the target can provide real-time feedback on beam-related background, allowing for rapid optimization of beam parameters.[1]

    • Use a "Blocking" Nozzle: In some setups, a tungsten nozzle is placed between the separator and the detector to physically block the line-of-sight for background particles originating from the beamline.[2]

Data Presentation

Table 1: Comparison of Primary Background Sources and Mitigation Strategies

Background SourcePrimary NatureCommon Energy RangeKey Mitigation StrategySecondary Strategy
Beam-Gas Interactions Neutrons, Gammas, Light IonsBroad, continuousHigh vacuum in beamlineBeam collimation, Tungsten shielding nozzle[2]
Unwanted Reaction Products Alpha, Beta, FissionDiscrete peaks, BroadKinematic/Gas-Filled SeparatorAlpha-Recoil Coincidence Gating
Cosmic Rays Muons, Secondary ParticlesVery High Energy (>GeV)Deep Underground LaboratoryActive Veto Shielding
Natural Radioactivity Alpha, Beta, Gamma< 10 MeVLow-background material selectionPassive Shielding (Lead, Copper)
Radon Progeny Alpha5-9 MeVRecoil Gating, Vacuum IntegrityNitrogen/Argon gas flushing[6]

Table 2: Characteristics of Detectors for Superheavy Element (SHE) Studies

Detector TypePrincipleKey Advantage for Background ReductionTypical Energy Resolution (Alpha)
Passivated Implanted Planar Silicon (PIPS) SemiconductorExcellent energy resolution, low intrinsic background.[9]15-30 keV
Double-sided Silicon Strip Detector (DSSD) SemiconductorPosition sensitivity enables spatial correlation of implant and decay events.20-40 keV
Gas-filled Detectors (e.g., Ionization Chamber) Gas IonizationCan be made very large; less susceptible to radiation damage.50-100 keV
Scintillator Veto Detectors Light EmissionRejects penetrating particles (e.g., cosmic rays) and incomplete energy deposition events.N/A

Experimental Protocols

Methodology: Alpha-Recoil Coincidence Spectroscopy

This protocol outlines the key steps for detecting a this compound isotope (e.g., ²⁶¹Rf) using a setup that combines a kinematic separator with a position-sensitive silicon detector array.

  • Production and Separation:

    • A heavy ion beam (e.g., ²²Ne) is accelerated to a specific energy and directed onto a target (e.g., ²⁴²Pu).[10]

    • Fusion-evaporation reactions produce ²⁶¹Rf atoms, which recoil out of the target.

    • The recoiling atoms, along with unreacted beam particles and other products, enter a gas-filled or vacuum separator.

    • Magnetic and/or electric fields are tuned to deflect the ²⁶¹Rf recoils towards the detector while removing the vast majority of beam particles and unwanted reaction products.

  • Implantation and Veto:

    • The separated ²⁶¹Rf ions pass through a thin timing detector (e.g., a time-of-flight system) before being implanted into a Double-sided Silicon Strip Detector (DSSD).

    • The DSSD records the time, energy, and the (X, Y) position of the implantation event.

    • The DSSD is surrounded by other silicon detectors (forming a "box" or "cube") to act as a veto system. If an alpha particle is detected in both the DSSD and a surrounding detector, it indicates the decay occurred near an edge and the energy is incomplete; this event is flagged or rejected.

  • Decay Detection and Correlation:

    • The data acquisition system opens a predefined time window (e.g., several half-lives of ²⁶¹Rf) following a valid implantation event at a specific pixel (X, Y).

    • The system searches for an alpha decay event within this time window at the same pixel (X, Y).

    • If a correlated alpha decay is found, its energy is recorded. This "implantation-alpha" pair is a strong candidate for a true this compound event.

  • Background Rejection and Analysis:

    • Events are filtered based on the correlation criteria: a valid implantation signal followed by a decay signal at the same position within the correct time window.

    • Random coincidences from background radiation are statistically unlikely to meet both the spatial and temporal correlation requirements.

    • The energy spectrum of all correlated alpha events is plotted. A peak at the known Q-value for ²⁶¹Rf decay confirms its detection. Further confirmation can be achieved by identifying the subsequent decay of the daughter nucleus (²⁵⁷No) at the same position.

Visual Guides

Background_Sources cluster_0 Particle Accelerator cluster_1 Reaction Products cluster_2 Signal vs. Background Pathways Beam Heavy Ion Beam (e.g., 22Ne) Target Actinide Target (e.g., 242Pu) Beam->Target Bombardment Bkg1 Beam-Gas Interactions Beam->Bkg1 Interacts with residual gas Reaction Fusion-Evaporation Reaction Target->Reaction Separator Kinematic Separator Reaction->Separator Bkg2 Unwanted Reaction Channels (Fission, etc.) Reaction->Bkg2 Rejected by Separator Detector Detector System Separator->Detector Signal Desired Signal (this compound) Bkg1->Detector Bkg2->Detector Bkg3 Cosmic Rays & Natural Radioactivity Bkg3->Detector Penetrates Shielding Detector->Signal Coincidence Gating

Caption: Logical flow of a this compound experiment, detailing the divergence of the desired signal from primary background sources.

Experimental_Workflow cluster_beam 1. Beam Production & Delivery cluster_separation 2. Separation (Background Rejection) cluster_detection 3. Detection & Veto cluster_analysis 4. Data Analysis (Background Rejection) Accelerator Particle Accelerator Target Target Chamber Accelerator->Target Ion Beam Separator Gas-Filled Separator Target->Separator Recoils & Beam Shielding Lead/Copper Shielding Separator->Shielding Separated Rf Ions Detector Position-Sensitive Detector Array (DSSD) Shielding->Detector Veto Veto System (Cosmic & Escape Rejection) Detector->Veto DAQ Data Acquisition (DAQ) Veto->DAQ Analysis Coincidence Analysis (Spatial & Temporal Gating) DAQ->Analysis Result Rf Alpha Spectrum Analysis->Result

Caption: Experimental workflow for low-background this compound detection, highlighting stages where interference is minimized.

References

experimental challenges due to the short half-lives of rutherfordium isotopes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with short-lived rutherfordium isotopes. The content is structured to directly address specific issues encountered during production, separation, and analysis.

Frequently Asked Questions (FAQs)

Production & Target Issues

  • Q1: We are observing a significantly lower-than-expected production rate of this compound isotopes. What are the potential causes?

    • A1: Several factors can contribute to low production yields. First, verify the beam energy and intensity of your particle accelerator, as deviations from the optimal fusion-evaporation reaction parameters can drastically reduce cross-sections. Second, inspect the target material for degradation. Sputtering or damage to the target can lead to a reduced effective target thickness. Also, consider the purity of the target material; impurities can lead to the formation of undesirable side-reaction products, consuming beam particles and reducing the yield of the desired this compound isotope.

  • Q2: How can we mitigate target degradation during high-intensity beam bombardments?

    • A2: Target degradation is a common challenge. Employing a rotating target wheel can help distribute the heat load and minimize localized damage. Additionally, consider using target materials with high melting points and good thermal conductivity. Careful monitoring of the target's condition throughout the experiment is crucial.

  • Q3: What are the common sources of background interference in the detection of this compound isotopes, and how can they be minimized?

    • A3: Background interference can arise from the decay of other reaction products or from cosmic rays. To minimize this, it is essential to have a highly efficient and selective separation process to isolate the this compound atoms from other nuclides produced in the reaction. Furthermore, employing sophisticated detector setups with good energy resolution and coincidence measurement capabilities can help distinguish the decay events of this compound from background signals. Proper shielding of the detector system is also critical to reduce environmental background.

Separation & Chemistry Issues

  • Q4: Our automated rapid chemistry system is showing inconsistent separation yields for this compound. What should we check?

    • A4: Inconsistencies in automated systems can stem from several sources. Check for leaks in the gas-jet transport system, which can lead to a loss of product before it reaches the chemistry apparatus. Verify the timing and sequencing of the automated valves and pumps, as even small deviations can affect the chemical reactions and elution times. Ensure the chemical reagents are fresh and of high purity, as degradation or contamination can alter the chemical behavior of this compound. Finally, inspect the chromatography columns for blockages or degradation of the stationary phase.

  • Q5: We are observing peak tailing in our gas-phase chromatography of this compound. What is the likely cause and solution?

    • A5: Peak tailing in gas chromatography of superheavy elements is often due to interactions with active sites in the column or transfer lines. Ensure all surfaces in contact with the this compound atoms are inert. Baking out the chromatography column at a high temperature before the experiment can help remove contaminants. Consider using a different column material or modifying the surface to reduce active sites. Column overloading can also cause peak tailing, though this is less likely in "atom-at-a-time" experiments.

  • Q6: In our aqueous chemistry experiments, the extraction of this compound is not reproducible. What are the potential troubleshooting steps?

    • A6: Reproducibility issues in liquid-liquid extraction can be due to fluctuations in the phase stability and mixing. Ensure precise control over the temperature and pH of the aqueous and organic phases. The presence of colloids or precipitates can interfere with the extraction; pre-filtering the solutions may be necessary. Also, verify the concentration and purity of the complexing agents, as this directly impacts the distribution of this compound between the two phases.

Data Analysis & Interpretation Issues

  • Q7: The statistical significance of our results is low due to the small number of detected this compound atoms. How can we improve this?

  • Q8: We are observing unexpected decay chains that do not match the known decay properties of our target this compound isotope. How should we interpret this?

    • A8: The observation of unexpected decay chains could indicate the production of a previously unknown isomer of the this compound isotope or the presence of an unexpected side reaction producing other radioactive nuclides. Carefully re-examine the decay energies and half-lives of the observed events. It is also important to consider the possibility of detector malfunction or calibration errors. Cross-referencing your data with theoretical decay models and consulting with nuclear data experts can aid in the interpretation.

Quantitative Data Summary

The following table summarizes the half-lives and primary decay modes of several this compound isotopes. This data is critical for experimental planning, including determining the required speed of separation and detection systems.

IsotopeHalf-lifePrimary Decay Mode(s)
253Rf~13 msSpontaneous Fission (SF), Alpha (α)
254Rf~23 µsSpontaneous Fission (SF)
255Rf~1.6 sSpontaneous Fission (SF), Alpha (α)
256Rf~6.4 msSpontaneous Fission (SF)
257Rf~4.7 sAlpha (α), Spontaneous Fission (SF)
258Rf~12 msSpontaneous Fission (SF)
259Rf~3.1 sAlpha (α), Spontaneous Fission (SF)
260Rf~21 msSpontaneous Fission (SF)
261Rf~68 sAlpha (α), Spontaneous Fission (SF)
262Rf~2.1 sSpontaneous Fission (SF), Alpha (α)
263Rf~11 minSpontaneous Fission (SF), Alpha (α)
265Rf~1.0 minSpontaneous Fission (SF)
267Rf~1.3 hSpontaneous Fission (SF)

(Data compiled from various sources, including Wikipedia's entry on this compound isotopes).

Experimental Protocols

1. Gas-Phase Chromatography of this compound

This protocol outlines the general methodology for studying the chemical properties of this compound using gas-phase chromatography. The extremely short half-life of most this compound isotopes necessitates a rapid and automated process.

  • Production: this compound isotopes are produced via fusion-evaporation reactions, for instance, by bombarding a 248Cm target with 18O ions.

  • Transport: The produced this compound atoms recoil from the target and are stopped in a gas-filled chamber. They are then transported rapidly to the chemistry apparatus using a gas-jet system, typically with helium or argon as the carrier gas.

  • Chemical Reaction: The this compound atoms are mixed with a reactive gas (e.g., a chlorinating agent) to form volatile compounds, such as RfCl4.

  • Chromatographic Separation: The volatile this compound compounds are then passed through a chromatography column. The column is typically made of an inert material and is held at a specific temperature. The time it takes for the this compound compound to pass through the column (retention time) provides information about its volatility and interaction with the column material.

  • Detection: The separated this compound compounds are then transported to a detector system (e.g., a silicon alpha detector) where their radioactive decay is measured. The decay signature is used to identify the this compound isotope.

2. Aqueous Chemistry of this compound using Liquid-Liquid Extraction

This protocol describes a general approach for investigating the aqueous chemistry of this compound, which is crucial for understanding its placement in the periodic table.

  • Production and Transport: Similar to the gas-phase chromatography protocol, this compound isotopes are produced in a nuclear reaction and transported via a gas-jet system.

  • Collection and Dissolution: The this compound atoms are collected on a surface (e.g., an aerosol particle) and then dissolved in an aqueous solution of a specific acid concentration (e.g., HCl or HNO3).

  • Extraction: The aqueous solution containing the this compound ions is then mixed vigorously with an immiscible organic solvent containing a complexing agent. The distribution of the this compound between the aqueous and organic phases is dependent on its chemical properties and the specific conditions of the experiment.

  • Phase Separation: The aqueous and organic phases are then rapidly separated.

  • Detection: Samples from both the aqueous and organic phases are then analyzed using radiation detectors to determine the amount of this compound in each phase. This allows for the calculation of the distribution coefficient, which provides insights into the chemical behavior of this compound.

Visualizations

Experimental_Workflow_for_Rutherfordium_Production_and_Analysis cluster_production Production cluster_transport Transport cluster_separation Chemical Separation cluster_detection Detection & Analysis Particle_Accelerator Particle Accelerator (e.g., Heavy Ion Beam) Target Target (e.g., 248Cm) Particle_Accelerator->Target Fusion-Evaporation Reaction Recoil_Chamber Gas-filled Recoil Chamber Target->Recoil_Chamber Recoiling Rf atoms Gas_Jet Gas-Jet System (He/Ar carrier gas) Recoil_Chamber->Gas_Jet Automated_Chemistry_Apparatus Automated Rapid Chemistry Apparatus Gas_Jet->Automated_Chemistry_Apparatus Gas_Phase_Chromatography Gas-Phase Chromatography Automated_Chemistry_Apparatus->Gas_Phase_Chromatography Gas-phase studies Aqueous_Chemistry Aqueous Chemistry (Liquid-Liquid Extraction) Automated_Chemistry_Apparatus->Aqueous_Chemistry Aqueous-phase studies Detector_System Radiation Detector (e.g., Alpha Spectrometer) Gas_Phase_Chromatography->Detector_System Aqueous_Chemistry->Detector_System Data_Acquisition Data Acquisition & Analysis Detector_System->Data_Acquisition

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Low_Rutherfordium_Yield Start Low Rf Yield Observed Check_Beam Beam Parameters Correct? Start->Check_Beam Adjust_Beam Adjust Beam Energy & Intensity Check_Beam->Adjust_Beam No Check_Target Target Integrity OK? Check_Beam->Check_Target Yes Adjust_Beam->Check_Target Inspect_Target Inspect/Replace Target Check_Target->Inspect_Target No Check_Purity Target Purity Sufficient? Check_Target->Check_Purity Yes Inspect_Target->Check_Purity Analyze_Target_Purity Analyze Target for Impurities Check_Purity->Analyze_Target_Purity No Check_Transport Transport Efficiency Optimal? Check_Purity->Check_Transport Yes Analyze_Target_Purity->Check_Transport Inspect_Gas_Jet Inspect Gas-Jet System for Leaks/Blockages Check_Transport->Inspect_Gas_Jet No Check_Chemistry Separation Yield Nominal? Check_Transport->Check_Chemistry Yes Inspect_Gas_Jet->Check_Chemistry Troubleshoot_Chemistry Troubleshoot Automated Chemistry System Check_Chemistry->Troubleshoot_Chemistry No End Yield Improved Check_Chemistry->End Yes Troubleshoot_Chemistry->End

Technical Support Center: Advanced Purification of Rutherfordium Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rutherfordium (Rf) is a synthetic, superheavy element with no stable isotopes.[1][2][3] All experimental work is conducted on an atom-at-a-time basis due to extremely low production rates (1-10 atoms per hour) and short half-lives.[4][5] The following information is based on published research in nuclear chemistry and is intended for specialized researchers in the field. The mention of "drug development" is purely hypothetical as this compound has no biological role or medical applications.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound is exceptionally challenging due to three main factors:

  • Extremely Low Production Rates: this compound is produced in heavy-ion fusion reactions with cross-sections in the nanobarn range, yielding only a few atoms per minute or even per hour under optimal conditions.[4][5]

  • Short Half-Lives: The isotopes suitable for chemical study have very short half-lives, such as 261mRf (t½ ≈ 68 seconds) and 267Rf (t½ ≈ 48 minutes).[1][4] This necessitates extremely rapid and highly efficient separation techniques.[5]

  • One-Atom-at-a-Time Chemistry: Experiments are performed on single atoms, which means that classical chemical concepts of concentration and precipitation are not directly applicable.[5][7] Statistical analysis of many repeated experiments is required to determine chemical properties.

Q2: What are the most common advanced purification methods for this compound?

A2: The primary methods are chromatographic techniques that can be automated for speed and efficiency. These include:

  • Gas-Phase Chromatography (Thermochromatography): This method separates volatile compounds based on their deposition temperature in a column with a negative temperature gradient.[8] this compound tetrahalides (e.g., RfCl₄, RfBr₄) are volatile and can be separated from less volatile actinide compounds.[1][6]

  • Aqueous (Liquid) Chromatography: This involves ion-exchange and solvent extraction techniques.

    • Ion-Exchange Chromatography: Cation and anion exchange resins are used to separate Rf from other elements based on its complex-forming behavior in various acid solutions (HCl, HF, HNO₃).[5][9][10] Experiments have confirmed that this compound behaves as a typical Group 4 element, similar to Zirconium (Zr) and Hafnium (Hf).[1][5]

    • Solvent Extraction Chromatography: This technique separates species based on their partitioning between an aqueous phase and an organic solvent. It has been used to study the extraction of Rf into organic ligands like triisooctylamine (B1619743) (TIOA) and tributylphosphate (TBP).[11][12][13]

Q3: How is this compound initially separated from the target material and other reaction byproducts?

A3: Immediately after production in a particle accelerator, the this compound atoms, recoiling from the target (e.g., 249Cf or 248Cm), are stopped in a gas-filled chamber and transported away from the intense radiation of the target area using a gas-jet system, typically with a helium or argon aerosol.[5][6] This rapid transport delivers the atoms to the automated chemistry apparatus where the purification process begins.[5]

Q4: How are the purified this compound atoms detected and identified?

A4: Identification is achieved by measuring the radioactive decay of the separated atoms. Purified samples are deposited onto detector surfaces, and the characteristic alpha decay energies and half-lives of the this compound isotopes and their known daughter products are measured.[14][15] Spontaneous fission (SF) is also a key decay mode for many Rf isotopes.[14][16]

Troubleshooting Guides

Problem 1: Low Yield / No Detection of this compound Atoms Post-Separation

Possible Cause Troubleshooting Step
Inefficient Gas-Jet Transport Verify the pressure and flow rate of the carrier gas (He/Ar). Check for leaks in the transport capillary. Optimize the aerosol particles (e.g., KCl) for efficient attachment of Rf atoms.
Slow Chemical Separation The total time for separation and deposition must be significantly less than the half-life of the isotope being studied (e.g., < 30s for 261mRf). Review and optimize every step of the automated chromatography process to reduce time.
Poor Adsorption/Elution For liquid chromatography, verify the acid concentration, column temperature, and flow rate.[17] Ensure the resin is properly conditioned. For gas chromatography, check the temperature gradient and the reactivity of the halogenating gas.[8]
Detector Inefficiency Calibrate detectors using known alpha sources (e.g., 241Am, Gd). Check the geometry of the source relative to the detector to maximize detection efficiency.

Problem 2: Contamination from Homologous Elements (Zr, Hf) or Actinides

Possible Cause Troubleshooting Step
Inadequate Separation Chemistry This compound's chemistry is very similar to its lighter homologs, Zr and Hf.[1] Exploit subtle differences in complexation. For example, fluoride (B91410) complexation of Rf is weaker than that of Zr and Hf, which can be used in ion-exchange separations.[9][18]
Non-Volatile Contaminants in Gas Phase In thermochromatography, ensure that the initial temperature of the column is high enough to keep interfering actinide halides from entering the column while allowing the more volatile Rf-halide to pass.
Cross-Contamination in Apparatus Thoroughly clean all components of the automated system between experimental runs. Use disposable micro-columns for liquid chromatography to prevent carry-over.[5]

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends heavily on the specific isotope being studied and the experimental goals.

Parameter Gas-Phase Chromatography Anion-Exchange Chromatography Solvent Extraction
Principle Separation of volatile halides (RfX₄) by differential adsorption on a surface in a temperature gradient.[8]Separation based on the formation of anionic complexes (e.g., [RfCl₆]²⁻, [RfF₆]²⁻) and their affinity for a solid resin.[5][10]Partitioning of a neutral complex between an aqueous phase and an immiscible organic solvent.[11][12]
Typical Separation Time Very Fast (< 5 seconds)Fast (10 - 90 seconds)Fast (20 - 120 seconds)
Selectivity Good for separating from non-volatile actinides. Challenging to separate from Zr/Hf homologs.High selectivity is possible by carefully controlling acid type and concentration.[5][9]Good selectivity, can be tuned by choice of organic phase and aqueous conditions.[13]
Applicable Isotopes Short-lived isotopes (e.g., 257Rf, t½ ≈ 4s)Isotopes with t½ > 10s (e.g., 261mRf, t½ ≈ 68s)Isotopes with t½ > 20s
Key Advantage Speed; suitable for the shortest-lived isotopes.High efficiency and reproducibility with automated systems.[5]Provides unique chemical information on complexation and extraction behavior.[13]
Table of this compound Isotopes Relevant to Chemical Purification
IsotopeHalf-LifePrimary Decay Mode(s)Notes
257Rf~4.5 sα, SFUsed in early gas-phase experiments.[14]
259Rf~3.1 sα, SFShort half-life limits its use in aqueous chemistry.[14]
261mRf~68 sα, SFWorkhorse isotope for many aqueous chemistry studies due to its relatively long half-life and accessibility.[4][5]
263Rf~11 minSF, αLonger half-life is advantageous, but production cross-sections are typically lower.[6]
267Rf~48 minα, SFThe most stable known isotope, but very difficult to produce.[1][4]

Experimental Protocols & Visualizations

Protocol: Automated Cation-Exchange Separation of Rf

This protocol is a generalized representation of an experiment to study the fluoride complexation of this compound compared to its homologs, Zirconium (Zr) and Hafnium (Hf).

1. Objective: To separate 261mRf from other reaction products and compare its elution behavior with Zr and Hf from a cation-exchange resin using a mixed acid solution (HF/HNO₃).

2. Materials:

  • Target: 248Cm

  • Projectile Beam: 18O

  • Gas-Jet System: He carrier gas with KCl aerosols.

  • Automated Liquid Chromatography System (e.g., ARCA II).[5]

  • Cation-Exchange Resin (e.g., Dowex 50).[17]

  • Eluent: Variable concentrations of Hydrofluoric Acid (HF) in 0.1 M Nitric Acid (HNO₃).[9]

  • Alpha Spectroscopy Detection System.

  • Tracer Isotopes: 85Zr and 169Hf for homolog comparison.

3. Procedure:

  • Production: Bombard the 248Cm target with an 18O beam to produce 261mRf via the 248Cm(18O, 5n)261Rf reaction.

  • Transport: Transport the recoiling product atoms from the target chamber to the chemistry lab via the He/KCl gas-jet system. The transport time should be ~1-2 seconds.

  • Collection & Dissolution: The aerosol particles carrying the Rf atoms are collected on a surface. The collected activity is automatically dissolved in a precise volume of the HF/HNO₃ eluent.

  • Injection: The dissolved sample is injected onto the top of a heated micro-column (e.g., 1.6 mm x 7 mm) packed with cation-exchange resin.[5]

  • Elution: The eluent is pumped through the column at a constant flow rate. Species that form weaker cationic bonds or stronger anionic fluoride complexes (like Zr and Hf at certain HF concentrations) will elute faster.

  • Collection & Measurement: The eluate is collected drop-by-drop onto a series of collection foils or plates. These plates are then rapidly moved in front of alpha detectors to measure the decay of 261mRf.

  • Repetition: The entire process, from production to measurement, is repeated hundreds or thousands of times to build up statistically significant data.[5]

  • Homolog Comparison: The experiment is repeated under identical conditions using the tracer isotopes 85Zr and 169Hf to directly compare the elution behavior.

4. Safety Considerations:

  • All operations must be conducted in a shielded hot cell facility due to intense radiation from the target and reaction products.

  • The automated system is essential to minimize radiation exposure to personnel.

  • Handling of actinide targets and hydrofluoric acid requires specialized safety protocols.

Diagrams

Experimental_Workflow cluster_0 Production & Transport cluster_1 Automated Chemical Purification cluster_2 Detection & Analysis p1 Heavy Ion Accelerator p2 Target (e.g., 248Cm) p1->p2 18O Beam p3 Gas-Jet System (He/KCl Aerosol) p2->p3 Recoiling Rf atoms c1 Atom Collection & Dissolution p3->c1 c2 Chromatography Column (Ion Exchange) c1->c2 Inject Sample c3 Eluent Collection (Fractionation) c2->c3 Elute d1 Alpha Spectroscopy Detectors c3->d1 d2 Data Acquisition & Statistical Analysis d1->d2

Caption: General workflow for the production and purification of this compound.

Troubleshooting_Logic start Low Rf Yield Detected q1 Check Gas-Jet Transport Efficiency? start->q1 a1_yes Optimize Aerosol & Gas Flow q1->a1_yes No a1_no Transport OK q1->a1_no Yes end_node Re-run Experiment a1_yes->end_node q2 Is Separation Time < Half-Life? a1_no->q2 a2_yes Timing OK q2->a2_yes Yes a2_no Shorten Tubing, Increase Flow Rate q2->a2_no No q3 Verify Eluent Composition? a2_yes->q3 a2_no->end_node a3_yes Composition OK q3->a3_yes Yes a3_no Prepare Fresh Eluent, Verify Concentration q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting decision tree for low this compound yield.

Separation_Pathway cluster_elution Elution Profile start Sample Injection (Rf, Zr, Hf, Actinides) column Cation Exchange Column {Resin-SO₃⁻ | Mobile Phase: HF/HNO₃} start->column elute_early Early Fractions (Anionic/Neutral Complexes) [ZrF₆]²⁻, [HfF₆]²⁻ column->elute_early Low [HF] elute_mid Intermediate Fractions (Weaker Fluoride Complex) [RfF₆]²⁻ column->elute_mid Higher [HF] elute_late Late Fractions / Retained (Strongly Adsorbed Cations) Actinides (e.g., Cm³⁺) column->elute_late Retained

Caption: Ion-exchange separation pathway for this compound from homologs.

References

methods for improving the production yield of the rutherfordium-267 isotope

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the methods for improving the production yield of the Rutherfordium-267 (²⁶⁷Rf) isotope. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound-267?

A1: this compound-267 is a synthetic isotope and is not naturally occurring. Its production is achieved through heavy-ion induced nuclear fusion reactions in particle accelerators. The most viable production route for ²⁶⁷Rf is not through direct fusion-evaporation reactions, but rather as a decay product of heavier, parent nuclei. Specifically, it is a key daughter isotope in the alpha decay chain of Darmstadtium-279 (²⁷⁹Ds).[1] The decay chain is as follows:

²⁷⁹Ds → ²⁷⁵Hs + α → ²⁷¹Sg + α → ²⁶⁷Rf + α

Therefore, optimizing the production of the parent isotope, ²⁷⁹Ds, or the intermediate isotope, Seaborgium-271 (²⁷¹Sg), is the most effective strategy for producing ²⁶⁷Rf.

Q2: What are the recommended nuclear reactions to produce the parent isotopes of this compound-267?

A2: To produce the parent isotopes of ²⁶⁷Rf, specific combinations of target materials and projectile beams are required. Here are some experimentally reported or proposed reactions:

  • For the production of Darmstadtium isotopes:

    • ²⁰⁸Pb + ⁶²Ni → ²⁶⁹Ds + 1n

  • For the production of Seaborgium isotopes:

    • ²⁴⁸Cm + ²⁶Mg → ²⁷¹Sg + 3n

    • ²⁴⁹Cf + ¹⁸O → ²⁶³Sg + 4n

    • ²⁰⁷Pb + ⁵⁴Cr → ²⁵⁹Sg + 2n

The choice of reaction depends on the available target materials and the capabilities of the accelerator facility.

Q3: What are the major challenges in producing this compound-267?

A3: The production of ²⁶⁷Rf, like other superheavy elements, faces several significant challenges:

  • Extremely Low Production Cross-Sections: The probability of the desired fusion reaction occurring is incredibly small, often measured in picobarns (10⁻³⁶ cm²) or even femtobarns (10⁻³⁹ cm²). This results in the production of only a few atoms over long experimental periods.

  • Short Half-Lives: While ²⁶⁷Rf has a relatively long half-life for a superheavy isotope (approximately 1.3 hours), its parent and grandparent isotopes have much shorter half-lives, necessitating rapid separation and detection techniques.[2]

  • Competing Reaction Channels: The desired fusion-evaporation reaction competes with other nuclear processes, such as quasi-fission and deep-inelastic scattering, which are often much more probable and do not lead to the formation of the desired compound nucleus.

  • Target Issues: The intense heavy-ion beams can cause significant damage to the target material, including sputtering and degradation, which reduces the effective target thickness and overall yield.[3]

  • Separation and Identification: Efficiently separating the few atoms of the desired isotope from the intense primary beam and a multitude of other reaction products is a major technical hurdle.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-267 production experiments.

Issue 1: Low Production Yield
Symptom Possible Cause Troubleshooting Step
No or very few events corresponding to the ²⁶⁷Rf decay chain are observed.Incorrect Beam Energy: The fusion cross-section is highly dependent on the beam energy.Optimize the beam energy. Perform excitation function measurements to determine the energy that maximizes the production cross-section for the desired evaporation residue channel.
Target Degradation: The high-intensity ion beam may have damaged the target.[3]Use a rotating target wheel to distribute the beam heating over a larger area and reduce localized damage.[3][4] Monitor the target integrity throughout the experiment.
Inefficient Separation: The recoil separator may not be optimally tuned for the desired product.Calibrate and tune the gas-filled recoil separator (e.g., DGFRS-2, SHANS) for the expected magnetic rigidity of the ²⁷¹Sg or ²⁷⁹Ds recoils.[5][6] Optimize the gas pressure and magnetic field settings.
Low Beam Intensity: The flux of the projectile beam may be too low.Increase the beam current from the accelerator. However, be mindful of the target's heat tolerance.
Issue 2: High Background Noise in Detectors
Symptom Possible Cause Troubleshooting Step
The alpha-particle spectra are obscured by a high number of background events, making it difficult to identify the decay chains.Incomplete Beam Suppression: The primary beam is not being effectively separated from the reaction products.Optimize the separator's dipole and quadrupole magnet settings to achieve better beam rejection. Use a beam stopper or catcher.
Scattered Beam Particles: Projectile ions are scattering off the target or other components and reaching the detector.Improve the collimation of the beam. Ensure proper alignment of the beam with the target and separator entrance.
Reaction Products from Target Impurities: The target material may contain lighter element impurities that produce a high rate of unwanted reaction products.Use highly purified target material. Analyze the target composition before the experiment.
Detector Noise: Electronic noise or radiation damage to the detectors.Cool the silicon detectors to reduce thermal noise. Regularly check the performance and resolution of the detectors.
Issue 3: Inefficient Chemical Separation
Symptom Possible Cause Troubleshooting Step
The desired this compound isotopes are not being effectively transported to or collected by the chemistry apparatus.Inefficient Gas-Jet Transport: The aerosol particles are not efficiently carrying the reaction products.Optimize the gas flow rate, aerosol type (e.g., KCl), and capillary tube dimensions of the gas-jet transport system.[2]
Slow Chemical Reaction Kinetics: The chemical separation procedure is too slow compared to the half-life of the isotopes.Develop and test automated, rapid chemical separation techniques, such as online extraction chromatography or co-precipitation methods.[7]
Poor Chemical Yield: The chemical procedure itself has a low recovery rate for this compound.Investigate different chemical systems and reagents to find those that provide high and selective yields for this compound. For example, study the extraction behavior with various acids and complexing agents.[2]

Quantitative Data

The production of superheavy elements is characterized by extremely small cross-sections. The following table presents a compilation of experimental and theoretical production cross-sections for relevant reactions.

Reaction Product Isotope Beam Energy (MeV) Production Cross-Section Reference
²⁰⁸Pb(⁶²Ni, n)²⁶⁹Ds-~10 pb[3]
²⁴⁸Cm(²⁶Mg, 3n)²⁷¹HsBelow Bass BarrierComparable to 4n and 5n channels[8]
²⁴⁸Cm(²²Ne, 5n)²⁶⁵Sg-A few hundred pb[9]
²³⁸U(n, γ)²³⁹U5.9 ± 0.5-[10]
²³⁸U(n, γ)²³⁹U15.5 ± 0.7-[10]
²³⁸U(n, fission)-0.3 - 500-[11]
²⁴⁸Cm(⁵⁰Ti, xn)²⁹⁸⁻ˣOg-Upper Limit[12]

Note: "pb" stands for picobarn (10⁻³⁶ cm²). Data for the direct production of ²⁷⁹Ds and ²⁷¹Sg leading to ²⁶⁷Rf are scarce and often have large uncertainties. The values presented are indicative of the challenging nature of these experiments.

Experimental Protocols

Target Preparation

High-quality targets are crucial for a successful experiment. Actinide targets like ²⁴⁸Cm are typically prepared by electrodeposition or vacuum evaporation onto a thin, durable backing foil (e.g., beryllium or titanium). The target material is deposited as a uniform layer with a thickness on the order of a few hundred micrograms per square centimeter. For high-intensity beams, the target is often mounted on a rotating wheel to dissipate heat and minimize localized damage.[3][4]

Heavy-Ion Irradiation

The target is bombarded with a high-intensity beam of heavy ions (e.g., ²⁶Mg) from a particle accelerator. The beam energy must be precisely controlled to maximize the cross-section for the desired fusion-evaporation channel. The beam is focused onto the target, and the reaction products recoil out of the target material.

In-Flight Separation

The recoiling fusion products are separated from the intense primary beam and other unwanted reaction products using a gas-filled recoil separator.[5][6] The separator uses a combination of magnetic and electric fields to guide the desired isotopes to a focal plane detector. The separator is filled with a low-pressure gas (e.g., helium) which helps to average the charge state of the recoiling ions, leading to better separation efficiency.

Detection and Identification

The separated isotopes are implanted into a position-sensitive silicon detector array at the focal plane of the separator. The identification of the isotopes is achieved by detecting their characteristic alpha decay chains. The energy of the emitted alpha particles and the time correlations between successive decays allow for the unambiguous identification of the parent and daughter nuclei, including ²⁶⁷Rf.

Automated Rapid Chemical Separation

For chemical studies, the reaction products can be transported from the separator to a chemistry laboratory using a gas-jet transport system.[2] Here, automated systems can perform rapid chemical separations (on the order of seconds) to study the chemical properties of this compound.[2][7] These systems often employ techniques like ion-exchange chromatography or solvent extraction.

Visualizations

Experimental_Workflow Accelerator Particle Accelerator (e.g., Cyclotron) Target Rotating Target (e.g., 248Cm) Accelerator->Target Heavy-Ion Beam (e.g., 26Mg) Separator Gas-Filled Recoil Separator (e.g., DGFRS-2) Target->Separator Recoiling Products Detector Silicon Detector Array Separator->Detector Separated Isotopes DAQ Data Acquisition System Detector->DAQ Signal Analysis Data Analysis (Decay Chain Identification) DAQ->Analysis Data

Caption: A generalized experimental workflow for the production and identification of superheavy elements.

Decay_Chain Ds279 ²⁷⁹Ds Hs275 ²⁷⁵Hs Ds279->Hs275 α-decay Sg271 ²⁷¹Sg Hs275->Sg271 α-decay Rf267 ²⁶⁷Rf Sg271->Rf267 α-decay

Caption: The primary production pathway for this compound-267 via alpha decay.

References

Technical Support Center: Navigating the Challenges of Rutherfordium Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Experimental Rutherfordium Chemistry. This resource is designed for researchers, scientists, and professionals engaged in the challenging field of transactinide chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the unique experimental limitations encountered when studying the chemical properties of this compound (Rf).

Frequently Asked Questions (FAQs)

Q1: Why is the experimental study of this compound so challenging?

A1: The primary challenges in studying this compound stem from its nuclear properties:

  • Extreme Instability: this compound isotopes have very short half-lives, ranging from milliseconds to a little over an hour for the most stable known isotope, ²⁶⁷Rf.[1] This rapid decay leaves a minimal timeframe for chemical separation and detection.

  • Low Production Rates: this compound is produced "atom-at-a-time" in particle accelerators through heavy-ion fusion reactions.[2] The production cross-sections are extremely low, often on the order of picobarns to nanobarns, resulting in the creation of only a few atoms per minute or even per day.[3]

  • Radiological Hazards: As a radioactive element, this compound and its decay products pose significant radiological risks, necessitating sophisticated and well-shielded experimental setups.

Q2: What are the primary methods for producing this compound isotopes for chemical studies?

A2: this compound isotopes are synthesized in particle accelerators by bombarding heavy actinide targets with light to medium-mass ion beams.[2] The choice of reaction depends on the desired isotope and available facilities. Common production reactions include:

  • ²⁴⁸Cm (¹⁸O, 5n) ²⁶¹Rf[4]

  • ²⁴⁹Cf (¹²C, 4n) ²⁵⁷Rf[1][2]

  • ²³⁸U (²⁶Mg, xn) ²⁶⁴⁻ˣRf[3]

  • ²⁴²Pu (²²Ne, 4n) ²⁶⁰Rf[5]

Q3: How can chemical properties be studied with only a few atoms?

A3: The study of this compound relies on "atom-at-a-time" chemistry, where the chemical behavior of individual atoms is observed and statistically analyzed over many repetitions of the experiment.[6][7] This requires highly efficient and rapid chemical separation and detection systems that can handle the low statistics and short half-lives.

Q4: What are the main experimental techniques used to study this compound's chemistry?

A4: Due to the need for speed and efficiency, automated systems are essential. The main techniques are:

  • Gas-Phase Chromatography: This method separates volatile compounds of this compound, such as its halides (e.g., RfCl₄), from other reaction products. The separation is based on the different volatilities and adsorption properties of the compounds on a surface.[8][9]

  • Aqueous-Phase (Liquid) Chromatography: This involves techniques like ion-exchange and extraction chromatography to study the behavior of this compound in solution.[6][10][11] These experiments provide insights into its complex formation and ionic radius.

  • Liquid-Liquid Extraction: Systems like SISAK (Short-lived Isotopes Studied by the AKUFVE technique) use continuous liquid-liquid extraction to rapidly separate this compound from a complex mixture of reaction products.[12][13]

Troubleshooting Guides

Issue 1: Low Yield of this compound Atoms at the Detector

Possible Causes & Solutions

CauseTroubleshooting Steps
Inefficient Nuclear Reaction - Verify and optimize the beam energy to match the peak of the excitation function for the desired isotope.[3]- Ensure the target integrity and thickness are optimal. Target degradation can lead to reduced yields.
Poor Transport Efficiency - Check the gas-jet transport system for leaks or obstructions. Ensure the aerosol particles (e.g., KCl) are of the correct size and concentration for efficient transport of recoil products.[6]- Minimize the transport distance and transit time from the target chamber to the chemistry apparatus.
Chemical Separation Inefficiency - For gas-phase chromatography, ensure the temperature of the chromatography column is optimal for the desired separation and that the reactive gas (e.g., chlorinating agent) is pure and at the correct concentration.[8]- For aqueous chromatography, check the column packing, and ensure the eluent composition and flow rate are correct. Column degradation can occur over time.[6][10]- In liquid-liquid extraction, verify the phase mixing and separation efficiency of the centrifuges. Ensure the organic and aqueous phases are of the correct composition.[12][13]
Decay Losses - The entire process from production to detection must be faster than the half-life of the this compound isotope being studied. Analyze each step of the process to identify and minimize time delays.[1]
Detector Inefficiency - Calibrate the detectors (e.g., alpha spectrometers) with known sources to ensure they are operating at optimal efficiency and resolution.- Check for any contamination on the detector surface that could be degrading performance.
Issue 2: Inconclusive or Non-reproducible Chemical Separation Results

Possible Causes & Solutions

CauseTroubleshooting Steps
Statistical Fluctuations - Due to the "atom-at-a-time" nature of the experiments, a large number of experimental cycles are required to obtain statistically significant results.[7] Increase the number of runs to improve the statistical reliability of the data.
Contamination - Unwanted reaction byproducts can interfere with the chemical separation and detection of this compound. Improve the selectivity of the chemical separation system to better isolate this compound from its homologs (Zr, Hf) and other actinides.[10]- Ensure all reagents and gases are of high purity.
Changing Experimental Conditions - Monitor and maintain stable experimental parameters throughout the experiment, including beam intensity, gas flow rates, temperatures, and chemical concentrations. Fluctuations in these parameters can lead to inconsistent results.
Complex Chemical Behavior - The chemical behavior of this compound may be influenced by relativistic effects, causing it to deviate from its lighter homologs.[9] Carefully compare the behavior of this compound with its homologs under identical conditions to identify these differences.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound chemistry experiments.

Table 1: Production Cross-Sections for the ²³⁸U(²⁶Mg, xn)²⁶⁴⁻ˣRf Reaction

Exit Channel (xn)Peak Cross-Section (pb)Beam Energy (MeV)
3n28 +92/-26~138
4n1100 ± 200~145
5n2100 ± 300~155
6n900 ± 200~165

Data adapted from a study on the synthesis of this compound isotopes.[3]

Table 2: Half-Lives of Selected this compound Isotopes

IsotopeHalf-Life
²⁵⁷Rf~4.7 s
²⁵⁹Rf~3.1 s
²⁶¹Rf~68 s
²⁶³Rf~10 min
²⁶⁷Rf~1.3 h

Data compiled from various sources.[1]

Table 3: Adsorption Enthalpies of Group 4 Tetrachlorides on a Quartz Surface

CompoundAdsorption Enthalpy (kJ/mol)
ZrCl₄-74 ± 5
HfCl₄-96 ± 5
RfCl₄-77 ± 6

Data from gas-phase chromatography studies.[9]

Experimental Protocols

Protocol 1: Gas-Phase Isothermal Chromatography of this compound Chloride

This protocol outlines the general steps for studying the volatility of this compound tetrachloride (RfCl₄).

  • Production and Transport:

    • Produce ²⁶¹Rf via the ²⁴⁸Cm(¹⁸O, 5n) reaction.

    • The recoiling ²⁶¹Rf atoms are stopped in a helium gas stream containing KCl aerosols.

    • Transport the activity-laden aerosols via a capillary tube to the chromatography setup.

  • Chlorination:

    • The aerosols are passed through a quartz wool plug heated to a high temperature (e.g., >800°C).

    • A chlorinating gas mixture (e.g., HCl/SOCl₂) is introduced to convert the this compound to its volatile tetrachloride, RfCl₄.

  • Isothermal Chromatography:

    • The volatile chlorides are carried by the helium gas into a quartz chromatography column maintained at a constant temperature (isothermal section).

    • The retention time of the RfCl₄ in the column is a function of its adsorption enthalpy on the quartz surface.

  • Detection:

    • The compounds that elute from the column are transported to a detection system, typically an array of alpha detectors.

    • The yield of ²⁶¹Rf is measured as a function of the column temperature.

  • Data Analysis:

    • The adsorption enthalpy of RfCl₄ is determined by fitting the experimental yield curve with a Monte Carlo simulation of the chromatographic process.[9]

Protocol 2: Automated Anion-Exchange Chromatography of this compound

This protocol describes the separation of this compound from its homologs in an acidic solution using an automated system like AIDA (Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy).[10]

  • Production and Collection:

    • Produce ²⁶¹Rf atoms, which are then transported via a gas-jet system and collected on a degradation foil.

  • Dissolution:

    • The collected activity is automatically washed from the foil with a specific aqueous solution (e.g., 8 M HNO₃ or varying concentrations of HCl).[10]

  • Chromatographic Separation:

    • The solution is loaded onto a miniaturized anion-exchange column (e.g., MCI GEL CA08Y).[10][14]

    • An eluent is passed through the column to separate the different elements based on their affinity for the resin. For example, in high concentrations of HCl, Rf, Zr, and Hf are adsorbed while trivalent actinides are eluted.[6][10]

  • Fraction Collection and Measurement:

    • The eluent is collected in fractions on tantalum discs.

    • The discs are automatically evaporated to dryness and moved to a series of alpha detectors to measure the ²⁶¹Rf and its daughter ²⁵⁷No.

  • Data Analysis:

    • The distribution of ²⁶¹Rf between the column and the eluent is determined for different acid concentrations to study its complex formation behavior relative to its homologs.[10]

Visualizations

Experimental_Workflow_Gas_Chromatography cluster_production Production & Transport cluster_chemistry Chemical Separation cluster_detection Detection & Analysis Target Target Gas_Jet Gas-Jet Transport (He + KCl Aerosols) Target->Gas_Jet Recoils Ion_Beam Ion Beam Ion_Beam->Target Chlorination Formation of Volatile Chlorides Gas_Jet->Chlorination Column Isothermal Chromatography Column Chlorination->Column Detector Alpha Detector Column->Detector Eluted Species Analysis Data Analysis (Yield vs. Temperature) Detector->Analysis

Caption: Workflow for gas-phase chromatography of this compound.

Troubleshooting_Low_Yield Start Low Rf Yield Detected Check_Production Verify Production Parameters (Beam Energy, Target Integrity) Start->Check_Production Check_Transport Inspect Gas-Jet Transport System Check_Production->Check_Transport Check_Chemistry Evaluate Chemical Separation Efficiency Check_Transport->Check_Chemistry Check_Timing Analyze for Decay Losses Check_Chemistry->Check_Timing Check_Detector Calibrate and Check Detector System Check_Timing->Check_Detector Result Yield Improved? Check_Detector->Result End Problem Resolved Result->End Yes Re-evaluate Further Investigation Required Result->Re-evaluate No

References

techniques for overcoming difficulties in single-atom chemical experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during single-atom chemical experiments.

Troubleshooting Guides

Issue 1: Low Metal Loading in Single-Atom Catalysts (SACs)

Symptom: The concentration of single atoms on the support material is consistently below the desired or theoretical loading.

Possible Causes & Solutions:

  • Weak Metal-Support Interaction: The precursor may not be effectively anchoring to the support.

    • Solution: Enhance the interaction by introducing surface defects or functional groups on the support material. For carbon-based supports, doping with heteroatoms like nitrogen can create effective anchoring sites.

  • Precursor Agglomeration: The metal precursor may be agglomerating before single-atom formation.

    • Solution: Optimize the precursor concentration and the impregnation/deposition conditions. Using a highly diluted metal precursor solution can help prevent agglomeration.

  • Sub-optimal Synthesis Method: The chosen synthesis method may not be suitable for achieving high metal loading for the specific metal-support combination.

    • Solution: Consider alternative synthesis strategies known for achieving higher metal loadings, such as using graphene quantum dots as a support to provide numerous anchoring sites.[1]

Issue 2: Agglomeration and Sintering of Single Atoms

Symptom: Characterization techniques reveal the presence of nanoparticles or clusters instead of isolated single atoms, either immediately after synthesis or after a catalytic reaction. This is often due to the high surface free energy of single atoms.[2][3]

Possible Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures during synthesis or catalysis can provide sufficient energy for single atoms to migrate and agglomerate.

    • Solution: Employ synthesis methods that can be conducted at lower temperatures. For catalytic reactions, consider if the reaction temperature can be optimized without significantly compromising activity. The use of an atom-trapping method, where a support material captures mobile metal species at high temperatures, can produce thermally stable SACs.[4][5]

  • Reductive Reaction Environment: Reducing atmospheres can promote the reduction of metal ions to a zero-valent state, which are more prone to aggregation.

    • Solution: If the catalytic reaction allows, maintaining a slightly oxidizing environment can help stabilize the single atoms in a higher oxidation state. Oxidative treatment following a reaction under reducing conditions can sometimes redisperse aggregated nanoparticles back into single atoms.[2]

  • Inadequate Support Stability: The support material itself may not be stable under the reaction conditions, leading to the loss of anchoring sites.

    • Solution: Select a support material with high thermal and chemical stability under the intended reaction conditions.

Frequently Asked Questions (FAQs)

Synthesis & Preparation

  • Q1: What are the most common methods for synthesizing single-atom catalysts?

    • A1: Common methods include co-precipitation, impregnation, atomic layer deposition (ALD), and atom trapping. The choice of method depends on the desired metal, support material, and the intended application.[6][7]

  • Q2: How can I prevent the agglomeration of single atoms during synthesis?

    • A2: To prevent agglomeration, it is crucial to have strong metal-support interactions. This can be achieved by using supports with abundant anchoring sites (e.g., defects, step edges), controlling the precursor loading, and optimizing the synthesis temperature and atmosphere.[2]

  • Q3: What is the "atom trapping" method and when should I use it?

    • A3: The atom trapping method involves using a support material that can capture mobile metal species at high temperatures to form thermally stable single-atom sites.[4] This method is particularly useful for creating catalysts that need to be stable under high-temperature reaction conditions, such as in automotive exhaust treatment.[8]

Characterization

  • Q4: How can I confirm that I have synthesized single atoms and not nanoparticles?

    • A4: A combination of characterization techniques is essential. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can provide direct visual evidence of isolated atoms. X-ray absorption spectroscopy (XAS), particularly Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the coordination environment of the metal atoms, where the absence of metal-metal bonds is a strong indicator of single-atom dispersion.

  • Q5: What are the challenges in characterizing single-atom catalysts?

    • A5: A key challenge is the low concentration of single atoms, which can make them difficult to detect and distinguish from the support material. Another challenge is the potential for the electron beam in microscopy to induce changes in the sample, such as atom migration or agglomeration. Therefore, using multiple complementary characterization techniques is crucial for reliable analysis.

Stability & Performance

  • Q6: Why is the stability of single-atom catalysts a major concern?

    • A6: Single atoms are thermodynamically unstable due to their high surface energy and have a strong tendency to agglomerate into more stable nanoparticles, especially under reaction conditions.[2][3] This agglomeration leads to a loss of the unique catalytic properties associated with single-atom sites.

  • Q7: How can I improve the thermal stability of my single-atom catalyst?

    • A7: Improving thermal stability involves strengthening the interaction between the single atom and the support. This can be achieved by selecting supports with strong anchoring sites, such as defects or step edges on metal oxides, or by using methods like atom trapping that are designed to create thermally robust SACs.[4][9]

Data Presentation

Table 1: Comparison of Common Synthesis Strategies for Single-Atom Catalysts

Synthesis StrategyTypical Single MetalsCommon SupportsAdvantagesDisadvantages
Co-precipitation Pt, Au, Ir, PdMetal oxides (e.g., FeOx, CeO2)Simple procedure, uniform dispersion.Can be difficult to control the final loading precisely.
Impregnation Pt, Pd, RhCarbon, Al2O3, CeO2Simple and widely applicable method.Risk of nanoparticle formation if not carefully controlled.
Atomic Layer Deposition (ALD) Pt, Pd, CoGraphene, TiO2, ZnOPrecise control over loading and uniformity.[6]Slow process, can have low metal loadings.[10]
Atom Trapping Pt, PdCeO2, ZeolitesProduces highly thermally stable SACs.[3][4]Requires high temperatures, may not be suitable for all supports.

Table 2: Reported Metal Loadings for Different SAC Synthesis Methods

MetalSupportSynthesis MethodMax. Metal Loading (wt%)Reference
NiN-doped CarbonGraphene Quantum Dots~40%[1]
PtGrapheneAtomic Layer Deposition~1.5%[11]
PtCeO2Atom Trapping~1%[8]
PdAl2O3Co-impregnation>0.18% (atomic ratio)[12]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Pt/FeOx Single-Atom Catalyst

This protocol is adapted from the synthesis of a Pt1/FeOx single-atom catalyst.[13][14][15]

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a mixed aqueous solution of Fe(NO₃)₃·9H₂O and H₂PtCl₆·6H₂O with the desired Pt to Fe molar ratio.

  • Prepare a separate aqueous solution of Na₂CO₃.

  • Slowly add the Na₂CO₃ solution to the mixed metal salt solution under vigorous stirring to induce co-precipitation. Maintain a constant pH during precipitation.

  • Age the resulting precipitate in the mother liquor under stirring for a specified time (e.g., 1-2 hours).

  • Filter and wash the precipitate thoroughly with deionized water to remove any residual ions.

  • Dry the precipitate in an oven at a controlled temperature (e.g., 80-100 °C) overnight.

  • Calcine the dried powder in air at a high temperature (e.g., 300-500 °C) for several hours to obtain the final Pt/FeOx single-atom catalyst.

Protocol 2: Atomic Layer Deposition (ALD) Synthesis of Pt/Graphene Single-Atom Catalyst

This protocol describes a typical ALD process for depositing single Pt atoms on a graphene support.[11]

Materials:

  • Graphene support

  • Platinum precursor (e.g., (trimethyl)methylcyclopentadienylplatinum(IV) - MeCpPtMe₃)

  • Oxygen (O₂) as the co-reactant

Procedure:

  • Place the graphene support into the ALD reactor chamber.

  • Heat the reactor to the desired deposition temperature (e.g., 250-300 °C).

  • ALD Cycle:

    • Step 1 (Precursor Pulse): Introduce the Pt precursor vapor into the reactor for a specific duration to allow it to react with the functional groups on the graphene surface.

    • Step 2 (Purge): Purge the reactor with an inert gas (e.g., Ar or N₂) to remove any unreacted precursor and gaseous byproducts.

    • Step 3 (Co-reactant Pulse): Introduce O₂ into the reactor to react with the adsorbed precursor layer, forming a new oxygen-terminated surface.

    • Step 4 (Purge): Purge the reactor again with an inert gas to remove residual O₂ and byproducts.

  • Repeat the ALD cycle until the desired Pt loading is achieved. The loading is precisely controlled by the number of cycles.

Protocol 3: Atom Trapping Synthesis of Pt/CeO₂ Single-Atom Catalyst

This protocol is based on the principle of trapping mobile Pt species on a CeO₂ support at high temperatures.[4][8]

Materials:

  • Pt/Al₂O₃ catalyst (as a source of mobile Pt species)

  • CeO₂ support material

Procedure:

  • Physically mix the Pt/Al₂O₃ catalyst and the CeO₂ support material in a desired ratio.

  • Place the mixture in a furnace.

  • Heat the mixture in an oxidizing atmosphere (e.g., air) to a high temperature (e.g., 800 °C). At this temperature, Pt can form volatile species that migrate from the Al₂O₃ to the CeO₂ support.

  • Hold the temperature for an extended period (e.g., several hours) to allow for efficient trapping of the Pt single atoms onto the CeO₂ surface.

  • Cool the sample down to room temperature. The resulting material will be a Pt/CeO₂ single-atom catalyst.

Mandatory Visualization

Troubleshooting_SAC_Synthesis cluster_synthesis Single-Atom Catalyst Synthesis Workflow cluster_troubleshooting Troubleshooting Guide start Start Synthesis synthesis Prepare Support & Precursor start->synthesis deposition Metal Deposition / Co-precipitation synthesis->deposition thermal_treatment Thermal Treatment (Calcination/Reduction) deposition->thermal_treatment characterization Characterization (STEM, XAS, etc.) thermal_treatment->characterization product Desired Single-Atom Catalyst characterization->product Successful Synthesis issue Problem Identified characterization->issue low_loading Low Metal Loading issue->low_loading Low Yield agglomeration Atom Agglomeration / Sintering issue->agglomeration Nanoparticles Observed check_interaction Check Metal-Support Interaction low_loading->check_interaction optimize_precursor Optimize Precursor Concentration low_loading->optimize_precursor change_method Change Synthesis Method low_loading->change_method check_temp Check Reaction/Calcination Temperature agglomeration->check_temp check_atmosphere Check Reaction Atmosphere agglomeration->check_atmosphere stabilize_support Improve Support Stability agglomeration->stabilize_support check_interaction->deposition optimize_precursor->synthesis change_method->start check_temp->thermal_treatment check_atmosphere->thermal_treatment stabilize_support->synthesis Characterization_Workflow cluster_workflow Characterization of Single-Atom vs. Nanocluster Formation start Synthesized Catalyst haadf_stem HAADF-STEM Imaging start->haadf_stem decision_stem Isolated Bright Dots? haadf_stem->decision_stem xas X-ray Absorption Spectroscopy (XAS) decision_xas No Metal-Metal Coordination? xas->decision_xas probe_ir Probe Molecule IR Spectroscopy (e.g., CO-IR) decision_ir Characteristic Single-Atom Adsorption Bands? probe_ir->decision_ir decision_stem->xas Yes nanocluster Conclusion: Nanoclusters / Nanoparticles Present decision_stem->nanocluster No decision_xas->probe_ir Yes decision_xas->nanocluster No single_atom Conclusion: Single-Atom Catalyst decision_ir->single_atom Yes decision_ir->nanocluster No

References

managing and identifying radioactive decay products in rutherfordium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on experiments involving rutherfordium (Rf) and the management and identification of its radioactive decay products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in managing and identifying this compound decay products?

A1: The principal challenges stem from the "one-atom-at-a-time" nature of this compound experiments.[1] Production rates are extremely low, and the half-lives of this compound isotopes are very short, ranging from microseconds to a few minutes.[2][3] This necessitates highly efficient and rapid experimental techniques to transport, separate, and detect the atoms and their decay products before they decay.[1]

Q2: What are the common decay modes of this compound isotopes?

A2: this compound isotopes primarily decay through two main processes: alpha decay and spontaneous fission.[4] Generally, lighter isotopes and those with an even number of neutrons have a higher probability of undergoing spontaneous fission, while some lighter isotopes with an odd number of neutrons also exhibit significant alpha decay branches.[4]

Q3: How are this compound atoms and their decay products identified?

A3: Identification relies on a technique known as "mother-daughter" or genetic correlation. The decay of a parent nucleus (the "mother," e.g., an Rf isotope) is correlated in time and position with the decay of its subsequent daughter and granddaughter nuclei (e.g., nobelium, fermium).[4][5] This is achieved by implanting the this compound atom into a position-sensitive detector and recording the sequence of decay events (alpha particles or fission fragments) at that specific location.[6] The characteristic decay energies and half-lives of the known daughter products help to unambiguously identify the original parent nucleus.[4]

Q4: What are the key experimental systems used in these studies?

A4: A typical experimental setup involves several key components:

  • Heavy Ion Accelerator: To produce this compound through nuclear fusion reactions.[7]

  • Recoil Separator: To separate the this compound atoms from the intense primary beam and other unwanted reaction products.

  • Gas-Jet Transport System: To rapidly transport the separated atoms from the recoil separator to the chemistry or detection apparatus.[8]

  • Chemical Separation System: Automated systems for rapid gas-phase (thermochromatography) or aqueous-phase (ion-exchange chromatography) separation to study the chemical properties of this compound and isolate it from other elements.[9][10][11]

  • Detection System: Typically an array of silicon strip detectors that can measure the position, time, and energy of incoming particles and their subsequent decay products.[6]

Troubleshooting Guides

Gas-Jet Transport System
Issue Possible Causes Troubleshooting Steps
Low Transport Efficiency - Inefficient aerosol generation.- Leaks in the gas lines or reaction chamber.- Suboptimal gas flow rate.- Clogging in the capillary tube.- Check the aerosol generator (e.g., KCl oven) temperature and carrier gas flow.- Perform a leak test on the entire system.- Optimize the carrier gas (e.g., He) pressure and flow rate.- Inspect and clean or replace the capillary tube.
Increased Background in Detector - Contamination in the gas-jet system.- Incomplete separation of unwanted reaction products.- Clean the reaction chamber and transport lines.- Ensure the recoil separator is functioning optimally to suppress unwanted products before they enter the gas-jet system.[8]
Inconsistent Transport Time - Fluctuations in gas flow.- Instability in the aerosol generator.- Use a high-precision mass flow controller for the carrier gas.- Monitor and stabilize the temperature of the aerosol generator.
Rapid Chemical Separation (Ion-Exchange Chromatography)
Issue Possible Causes Troubleshooting Steps
Poor Separation of this compound - Incorrect eluent concentration.- Improper column conditioning.- Flow rate is too high for efficient exchange.- Inappropriate resin for the separation.- Verify the concentration and pH of the eluting acid (e.g., HF, HNO3).[11]- Ensure the column is properly pre-equilibrated with the starting buffer.[12]- Reduce the flow rate to allow for sufficient interaction time with the resin.- Confirm that the chosen anion or cation exchange resin is suitable for separating group 4 elements from actinides.[11][13]
Low Yield of this compound - this compound decaying before elution.- Adsorption to tubing or system components.- Incomplete elution from the column.- Minimize the time between production and elution.- Use inert materials like PEEK or Teflon for all tubing and connectors.- Increase the eluent volume or concentration to ensure complete removal of this compound from the resin.
Column Clogging - Particulates from the gas-jet aerosol.- Precipitation of salts in the column.- Install a filter between the gas-jet collection site and the chromatography column.- Ensure the sample is fully dissolved and that the eluent is compatible with any salts present.
Alpha/Fission Spectroscopy
Issue Possible Causes Troubleshooting Steps
Poor Energy Resolution - Thick sample source, causing energy degradation of alpha particles.[14]- Detector issues (e.g., radiation damage, improper biasing).- Electronic noise.- For chemically separated samples, ensure the electrodeposition or evaporation process creates a very thin, uniform layer.- Check the detector's specifications and operating parameters. Anneal or replace the detector if necessary.- Check for and eliminate sources of electronic noise in the signal processing chain.
High Background Count Rate - Insufficient shielding from ambient radiation.- Contamination of the detector or vacuum chamber.- Random coincidences from unreacted beam particles or other reaction products.- Improve the shielding around the detector setup.- Clean the detector and the inside of the vacuum chamber.- Optimize the recoil separator to minimize the number of unwanted particles reaching the detector.
Inaccurate Decay Half-Life Measurement - Low statistics (too few decay events).- Incorrect background subtraction.- Time-walk issues in the electronics.- Increase the experiment duration to collect more data.- Accurately measure and subtract the background from the decay curve.- Calibrate the timing electronics carefully.

Data Presentation

This compound Isotope Properties
IsotopeHalf-lifePrimary Decay Mode(s)Alpha Decay Energy (MeV)Spontaneous Fission TKE (MeV)Production Reaction Example
²⁵⁵Rf ~1.6 sα, SF8.7 - 9.1~201²⁰⁷Pb(⁵⁰Ti, 2n)
²⁵⁶Rf ~6.7 msSF-~200²⁰⁸Pb(⁵⁰Ti, 2n)
²⁵⁷Rf ~4.7 sα, SF8.7 - 9.2-²⁴⁹Cf(¹²C, 4n)[15]
²⁵⁸Rf ~12 msSF, α (rare)9.05~207²⁴⁹Cf(¹³C, 4n)
²⁵⁹Rf ~2.8 sα, SF8.7 - 8.8-²⁴⁹Cf(¹³C, 3n)[15]
²⁶⁰Rf ~21 msSF--²⁴⁴Pu(²²Ne, 6n)
²⁶¹Rf ~68 sα, SF8.28-²⁴⁸Cm(¹⁸O, 5n)[5]
²⁶¹ᵐRf ~4 sα, SF8.52-Decay from ²⁶⁵Sg
²⁶²Rf ~2.3 sSF, α (rare)8.44-²⁴⁴Pu(²²Ne, 4n)
²⁶³Rf ~11 minSF, α8.0 - 8.2-²⁴⁸Cm(²²Ne, 5n)
²⁶⁵Rf ~1.3 minSF--Decay from ²⁸⁵Fl
²⁶⁷Rf ~1.3 hSF, α--Decay from ²⁸⁷Fl

Note: Decay energies and Total Kinetic Energies (TKE) are approximate and can have multiple components. Production reactions are examples and not exhaustive.[3][16][17][18]

Experimental Protocols

Anion-Exchange Chromatography for this compound Separation

This protocol outlines a rapid, automated method to separate tetravalent this compound from trivalent actinides.

  • Column Preparation:

    • Use a small column (e.g., 1.6 mm ID x 7 mm) packed with a strongly basic anion-exchange resin.

    • Pre-equilibrate the column with the starting eluent, for example, 9 M HCl.

  • Sample Loading:

    • The this compound atoms, transported via a gas-jet system, are collected on a surface or in a solution.

    • The collected activity is dissolved in the starting eluent (9 M HCl).

    • The solution is then automatically injected onto the equilibrated column.

  • Elution:

    • Step 1 (Actinide Removal): Elute the column with 9 M HCl. Trivalent actinides do not form strong anionic chloride complexes and will pass through the column.

    • Step 2 (this compound Elution): Switch the eluent to a lower concentration of HCl (e.g., 4 M HCl). This will weaken the chloride complex of this compound, causing it to be eluted from the column.

  • Detection:

    • The eluate containing the this compound is collected on a sample planchet or directly electrodeposited onto a detector for alpha and spontaneous fission spectroscopy.

Gas Thermochromatography of this compound Chloride

This protocol describes a method to study the volatility of this compound chloride compared to its homologs, zirconium (Zr) and hafnium (Hf).

  • Apparatus Setup:

    • A quartz chromatography column is placed in a tube furnace capable of creating a negative temperature gradient.

    • The column outlet is connected to a detector array (e.g., PIPS detectors).

  • Reaction and Transport:

    • This compound atoms produced in a nuclear reaction are transported by a He gas jet containing a chlorinating agent (e.g., SOCl₂ or CCl₄ vapor).

    • The gas mixture passes through a high-temperature zone to form volatile chloride compounds (e.g., RfCl₄).

  • Chromatographic Separation:

    • The volatile chlorides are carried into the thermochromatography column.

    • As the compounds travel along the decreasing temperature gradient, they will adsorb onto the quartz surface at a specific temperature characteristic of their volatility.[9] More volatile compounds travel further down the column to lower temperatures.

  • Detection and Analysis:

    • The detectors positioned along the column record the decay events of the deposited isotopes.

    • The position of the detected decays corresponds to a specific deposition temperature.

    • By comparing the deposition temperature of this compound chloride with that of simultaneously produced Zr and Hf chlorides, the relative volatility can be determined.[19]

Mandatory Visualizations

Experimental_Workflow cluster_Production Production & Separation cluster_Transport Transport & Chemistry cluster_Detection Detection & Identification Accelerator Accelerator Target Target Accelerator->Target Heavy Ion Beam Recoil_Separator Recoil Separator Target->Recoil_Separator Reaction Products Gas_Jet Gas-Jet Transport Recoil_Separator->Gas_Jet Rf Atoms Chemistry Rapid Chemical Separation Gas_Jet->Chemistry Detector_Array Position-Sensitive Detector Array Chemistry->Detector_Array Separated Rf Data_Acquisition Data Acquisition (Time, Position, Energy) Detector_Array->Data_Acquisition Correlation_Analysis Correlation Analysis (Mother-Daughter Decays) Data_Acquisition->Correlation_Analysis

Caption: Experimental workflow for this compound identification.

Decay_Chain_Logic Start Implanted Rf Atom (Position P, Time T₀) Detect_Alpha1 Detect α₁ at P (Energy E₁, Time T₁) Start->Detect_Alpha1 Check_Correlation1 Is T₁-T₀ consistent with Rf half-life? Detect_Alpha1->Check_Correlation1 Daughter_No Daughter Nucleus: Nobelium (No) Check_Correlation1->Daughter_No Yes End Identification Confirmed Check_Correlation1->End No (Random Event) Detect_Alpha2 Detect α₂ at P (Energy E₂, Time T₂) Daughter_No->Detect_Alpha2 Check_Correlation2 Is T₂-T₁ consistent with No half-life? Detect_Alpha2->Check_Correlation2 Granddaughter_Fm Granddaughter Nucleus: Fermium (Fm) Check_Correlation2->Granddaughter_Fm Yes Check_Correlation2->End No (Inconclusive) Granddaughter_Fm->End

Caption: Logic for mother-daughter decay correlation analysis.

References

Technical Support Center: Precise Calibration of Detectors for Rutherfordium's Alpha Decay Signatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precise calibration of detectors for Rutherfordium's alpha decay signatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting the alpha decay of this compound isotopes?

A1: The primary challenges in detecting this compound's alpha decay stem from its nature as a synthetic, transactinide element. These challenges include:

  • Short Half-Lives: Many this compound isotopes have very short half-lives, ranging from microseconds to a few minutes, which necessitates rapid and efficient detection systems.[1][2][3]

  • Low Production Rates: this compound is produced in particle accelerators, and the production rates are extremely low, often on the order of a few atoms per week or even per month.[4]

  • Complex Decay Chains: this compound isotopes decay through a series of alpha emissions and spontaneous fission, creating a complex spectrum of particles that need to be distinguished. Some isotopes also have isomeric states with different decay properties, further complicating analysis.[1][3][5]

  • Interference from Daughter Products: The alpha decay of this compound produces daughter nuclides that are also alpha emitters, and their peaks can overlap with or be close to the peaks of the this compound isotope of interest.

Q2: Which this compound isotopes are most commonly studied via alpha spectroscopy, and what are their key decay characteristics?

A2: this compound-261 (²⁶¹Rf) is a frequently studied isotope due to its relatively longer half-life of just over a minute, which makes chemical and spectroscopic experiments more feasible.[6] Other isotopes of interest include those with half-lives in the order of seconds, which still allow for some experimental investigation.[6] The key decay characteristics, including alpha decay energies and half-lives for various this compound isotopes, are summarized in the data tables below.

Q3: What type of detector is best suited for this compound alpha spectroscopy?

A3: Silicon charged-particle detectors, particularly passivated ion-implanted silicon (PIPS) detectors, are the standard for high-resolution alpha spectrometry of heavy elements like this compound.[7] These detectors offer excellent energy resolution, which is crucial for distinguishing between the closely spaced alpha peaks of different this compound isotopes and their decay products.

Q4: How is a detector calibrated for measuring this compound's alpha decay?

A4: Detector calibration involves two main aspects: energy calibration and efficiency calibration.

  • Energy Calibration: This is performed using a standard calibration source containing alpha-emitting nuclides with well-known and distinct alpha energies. A common approach is to use a mixed-nuclide source containing isotopes like ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm. By plotting the known alpha energies against the channel number of the corresponding peaks in the spectrum, a calibration curve (typically linear) can be generated.

  • Efficiency Calibration: This determines the relationship between the number of alpha particles detected and the number emitted by the source. The intrinsic efficiency of silicon detectors is typically 100%, so the absolute efficiency is primarily governed by the geometry of the setup (solid angle between the source and the detector).

Troubleshooting Guides

This section provides solutions to common problems encountered during the alpha spectroscopy of this compound.

Problem 1: Poor Energy Resolution (Broad Peaks)

Symptoms:

  • Alpha peaks in the spectrum are wider than expected (high Full Width at Half Maximum - FWHM).

  • Difficulty in distinguishing between closely spaced alpha peaks.

Possible Causes and Solutions:

CauseSolution
Thick or Uneven Source Preparation The sample source for this compound should be as thin and uniform as possible to minimize self-absorption of alpha particles. Consider using electrodeposition or rare earth fluoride (B91410) microprecipitation techniques for source preparation.[8][9][10]
Poor Vacuum in the Chamber A high pressure in the vacuum chamber can cause energy straggling of the alpha particles, leading to peak broadening. Ensure the vacuum is below 10⁻² torr.
Detector Contamination or Damage The detector surface can become contaminated from sputtering of the radioactive source. This can be checked by acquiring a background spectrum. If contaminated, the detector may need to be carefully cleaned according to the manufacturer's instructions. Physical damage to the detector can also degrade resolution.
Incorrect Electronic Settings Optimize the shaping time on the amplifier. A shaping time that is too short or too long can degrade the energy resolution.
High Detector Leakage Current This can be caused by detector damage or high operating temperatures. Ensure the detector is operated within its specified temperature range.
Problem 2: Inaccurate Peak Energy Identification

Symptoms:

  • The energies of the observed alpha peaks do not match the expected energies for this compound isotopes or their decay products.

  • Non-linear energy calibration curve.

Possible Causes and Solutions:

CauseSolution
Incorrect Energy Calibration Recalibrate the detector using a certified multi-nuclide alpha source with well-separated peaks. Ensure the calibration source is placed in the same geometry as the this compound sample.
Electronic Instability Drifts in the electronics (preamplifier, amplifier, ADC) can cause shifts in the peak positions over time.[11] Allow the electronics to warm up and stabilize before starting a measurement. Monitor the position of a known peak over time to check for drift.
Presence of Unidentified Isotopes The sample may contain unexpected isotopes from side reactions in the production of this compound or from the decay of heavier elements. Carefully analyze all peaks in the spectrum and compare them to known alpha emitters in the expected decay chains.
Problem 3: High Background Noise

Symptoms:

  • High number of counts in the spectrum that are not associated with alpha peaks.

  • Difficulty in identifying low-intensity alpha peaks from this compound.

Possible Causes and Solutions:

CauseSolution
Detector Contamination As mentioned above, the detector can become contaminated. A long background count should be performed to identify any contaminant peaks.
Cosmic Ray Background For very low-level measurements, cosmic ray-induced events can be a source of background. This can be mitigated by using shielding around the detector setup.
Electronic Noise Electronic noise can contribute to the background. Ensure all connections are secure and that the preamplifier is properly grounded.
Radon Progeny Radon gas can be present in the laboratory air and its decay products can be deposited on the detector surface. Purging the vacuum chamber with an inert gas like argon before evacuation can help reduce this.

Quantitative Data

Table 1: Alpha Decay Properties of Selected this compound Isotopes

IsotopeHalf-LifeDecay ModeAlpha Decay Energy (MeV)Branching Ratio (%)
²⁵³Rf 9.9(12) msSF (83%), α (17%)9.3817
²⁵⁴Rf 22.9(10) µsSF--
²⁵⁵Rf 1.63(5) sα, SF8.7-9.1~80 (α)
²⁵⁶Rf 6.7(3) msSF, α8.81~1 (α)
²⁵⁷Rf 4.7(3) sα, EC, SF8.7-9.2~85 (α)
²⁵⁸Rf 14.7(-1.0,+1.2) msSF, α9.05(3)31(11) (α)
²⁵⁹Rf 2.5(-0.3,+0.4) sα, SF, EC8.7-9.1~93 (α)
²⁶⁰Rf 22.2(-2.4,+3.0) msSF, α8.95~7 (α)
²⁶¹Rf 2.1(2) sα, SF8.52~75 (α)
²⁶¹ᵐRf 74(4) sα, IT8.28~80 (α)
²⁶²Rf 2.1(2) sSF, α8.46~5 (α)
²⁶³Rf 10(2) minSF, α8.25(15)~30 (α)
²⁶⁵Rf 1.0 minSF--
²⁶⁷Rf ~1.3 hSF--

Data compiled from multiple sources.[1][2][3][5][12][13][14][15] Note that values may have some uncertainties and can vary slightly between different publications.

Table 2: Common Alpha Calibration Sources

IsotopeHalf-LifePrincipal Alpha Energies (keV)
²³⁹Pu 24,110 years5156.6, 5144.3, 5105.5
²⁴¹Am 432.2 years5485.6, 5442.8
²⁴⁴Cm 18.1 years5804.8, 5762.7
²³⁸U 4.468 x 10⁹ years4198, 4151
²³⁴U 245,500 years4774.6, 4723.4
²¹⁰Po 138.4 days5304.3

This table provides examples of commonly used calibration sources.[16][17][18][19]

Experimental Protocols

Protocol 1: Energy and Efficiency Calibration of an Alpha Spectrometer
  • Setup:

    • Place a certified mixed-nuclide alpha calibration source (e.g., containing ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm) in the vacuum chamber at a fixed and reproducible distance from the detector.

    • Evacuate the chamber to a pressure below 10⁻² torr.

    • Apply the recommended bias voltage to the detector.

    • Ensure the preamplifier, amplifier, and multi-channel analyzer (MCA) are properly connected and powered on. Allow for a sufficient warm-up period for electronic stability.

  • Data Acquisition:

    • Acquire a spectrum for a sufficient amount of time to obtain well-defined peaks with low statistical uncertainty.

    • Save the acquired spectrum.

  • Energy Calibration:

    • Identify the prominent alpha peaks in the spectrum corresponding to the nuclides in the calibration source.

    • Determine the centroid channel number for each peak using the MCA software's peak analysis tools.

    • Create a table of the known alpha energies for the calibration source and the corresponding centroid channel numbers.

    • Perform a linear fit of energy versus channel number to obtain the energy calibration equation (Energy = slope * channel + intercept).

  • Efficiency Calibration:

    • For each peak, determine the net counts (total counts minus background).

    • Calculate the expected count rate for each nuclide based on the certified activity of the calibration source and the branching ratio of the specific alpha decay.

    • The detection efficiency for each energy is the ratio of the measured net count rate to the expected emission rate.

    • For a given geometry, the efficiency should be nearly constant across the energy range of interest for this compound.

Protocol 2: this compound Source Preparation by Fluoride Microprecipitation

This protocol is adapted for the rapid preparation of sources from a purified this compound fraction, which is crucial given the short half-lives of its isotopes.[8]

  • Sample Preparation:

    • The this compound atoms, produced in a nuclear reaction, are typically transported via a gas-jet system and collected on a substrate.

    • The collected activity is dissolved in a small volume of dilute acid (e.g., HCl).

  • Microprecipitation:

    • To the acidic solution containing the this compound, add a small amount of a lanthanide carrier (e.g., 50 µg of La³⁺ or Ce³⁺).

    • Add hydrofluoric acid (HF) to precipitate the lanthanide fluoride, which will co-precipitate the trivalent and tetravalent actinides, including this compound.

    • Allow a few minutes for the precipitate to form.

  • Source Mounting:

    • Filter the solution through a fine-pore filter membrane (e.g., using a Resolve® Filter Funnel) to collect the precipitate.[8]

    • Wash the precipitate with dilute HF and then with ethanol.

    • Carefully remove the filter membrane and mount it on a stainless steel planchet for counting in the alpha spectrometer.

Visualizations

Experimental_Workflow Experimental Workflow for Detector Calibration cluster_setup System Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_result Result Source Place Calibration Source Vacuum Evacuate Chamber Source->Vacuum Bias Apply Detector Bias Vacuum->Bias Electronics Power On Electronics Bias->Electronics Acquire Acquire Spectrum Electronics->Acquire IdentifyPeaks Identify Peaks Acquire->IdentifyPeaks EnergyCal Perform Energy Calibration IdentifyPeaks->EnergyCal EfficiencyCal Perform Efficiency Calibration IdentifyPeaks->EfficiencyCal Ready Calibrated Detector EnergyCal->Ready EfficiencyCal->Ready

Caption: Workflow for the energy and efficiency calibration of an alpha detector.

Troubleshooting_Tree Troubleshooting Common Spectral Issues Start Spectrum Acquired CheckResolution Are peaks sharp and well-defined? Start->CheckResolution CheckEnergy Are peak energies correct? CheckResolution->CheckEnergy Yes BadResolution Broad Peaks: - Check source preparation - Check vacuum - Check electronics CheckResolution->BadResolution No CheckBackground Is background level acceptable? CheckEnergy->CheckBackground Yes BadEnergy Incorrect Energies: - Recalibrate detector - Check for electronic drift CheckEnergy->BadEnergy No GoodSpectrum Spectrum OK CheckBackground->GoodSpectrum Yes HighBackground High Background: - Check for detector contamination - Check for radon CheckBackground->HighBackground No

Caption: Decision tree for troubleshooting common alpha spectrometry issues.

Decay_Chain Simplified Decay of this compound-261 Rf261 ²⁶¹Rf (t½ ≈ 2.1 s) No257 ²⁵⁷No (t½ ≈ 25 s) Rf261->No257 α (8.52 MeV) Fm253 ²⁵³Fm (t½ ≈ 3 d) No257->Fm253 α (8.32 MeV) Es249 ²⁴⁹Es (t½ ≈ 1.7 h) Fm253->Es249 EC (100%) Final ... Es249->Final α (7.03 MeV)

References

Validation & Comparative

Experimental Confirmation of Rutherfordium's Atomic Number: A Comparative Analysis of Seminal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing the pivotal experiments that confirmed the atomic number of rutherfordium (Rf), element 104. This report synthesizes data from the foundational studies that established this compound's place in the periodic table, offering a comparative look at the methodologies that defined a new era of superheavy element research.

The discovery and confirmation of this compound were marked by a period of intense competition between research groups at the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union, and the Lawrence Berkeley Laboratory (LBL) in the United States. While the JINR first reported the synthesis of an isotope of element 104 in 1964, the definitive confirmation of its atomic number, Z=104, was established through a series of meticulous experiments, primarily at LBL, which identified its unique radioactive decay properties and chemical behavior. Later chemical studies, including those by a Japanese team, further solidified its position as the first transactinide element.

This guide provides a comparative overview of the key experimental approaches used to confirm the atomic number of this compound: the physical identification of isotopes through their alpha decay chains and the chemical separation experiments that demonstrated its behavior as a homolog of hafnium in Group 4 of the periodic table.

Data Presentation: A Comparative Summary of Experimental Data

The confirmation of this compound's atomic number hinged on two main lines of experimental evidence: the identification of its decay products (physical method) and the characterization of its chemical properties (chemical method). The following tables summarize the key quantitative data from these seminal experiments.

Physical Identification of this compound Isotopes

The unambiguous assignment of the atomic number was achieved by identifying the daughter nuclides produced during the alpha decay of this compound isotopes. The Berkeley group, led by Albert Ghiorso, successfully identified the alpha-decay product of this compound-257 as nobelium-253.[1]

IsotopeHalf-life (s)Alpha Decay Energy (MeV)Daughter IsotopeDaughter Half-life (s)
²⁵⁷Rf 4.4 ± 0.39.083²⁵³No 105

Table 1: Decay properties of ²⁵⁷Rf and its daughter nuclide as measured in the Berkeley experiments.[1][2]

Chemical Identification of this compound

Chemical experiments were crucial in confirming that element 104 behaves as the heaviest member of Group 4, as predicted by the periodic table. These experiments compared the chemical properties of this compound with its lighter homologs, zirconium (Zr) and hafnium (Hf), and distinguished it from the trivalent actinides.

Early chemical studies at Dubna, led by Ivo Zvara, investigated the volatility of this compound chloride. These experiments demonstrated that this compound formed a chloride that was more volatile than the chlorides of the actinides, a characteristic property of Group 4 elements.

CompoundAdsorption Enthalpy on Quartz (kJ/mol)
ZrCl₄-74 ± 5
RfCl₄ -77 ± 6
HfCl₄-96 ± 5

Table 2: Adsorption enthalpies of Group 4 tetrachlorides on a quartz surface, indicating the relative volatility. A less negative enthalpy corresponds to higher volatility.[3]

Later experiments, including significant work by a Japanese team at the Japan Atomic Energy Research Institute (JAERI), provided more definitive evidence of this compound's Group 4 behavior using automated rapid chemical separation systems.[4] These studies measured the distribution coefficients (Kd) of this compound in comparison to its homologs in various acidic solutions.

ElementDistribution Coefficient (Kd) in 5.4 M HF
Rf 28 ± 6

Table 3: Distribution coefficient of this compound on an anion-exchange resin in hydrofluoric acid solution.[5]

ElementElution Behavior in HNO₃/HF
ZrEluted at lower HF concentrations
HfEluted at lower HF concentrations
Rf Retained, eluted at higher HF concentrations
Th (pseudo-homolog)Similar retention to Rf

Table 4: Comparative elution behavior of this compound and its homologs from a cation-exchange resin in a nitric acid/hydrofluoric acid system.[6][7]

Experimental Protocols

The confirmation of this compound's atomic number was a technological feat, requiring sophisticated experimental setups to produce and identify atoms on a one-at-a-time basis.

Physical Identification: Alpha Decay Correlation

The Berkeley team's confirmation of Z=104 relied on the principle of genetic correlation. An atom of a potential new element is identified by observing its characteristic alpha decay, followed by the known alpha decay of its daughter nucleus.

Experimental Workflow:

  • Production: A target of californium-249 (²⁴⁹Cf) was bombarded with a beam of carbon-12 (¹²C) ions from the Heavy Ion Linear Accelerator (HILAC). The nuclear fusion reaction produced this compound-257 (²⁵⁷Rf) and four neutrons.

  • Recoil and Collection: The newly formed ²⁵⁷Rf atoms recoiled from the target and were collected on the surface of a rotating wheel.

  • Detection: The wheel rotated to position the collected atoms in front of a series of semiconductor detectors. These detectors measured the energy of the alpha particles emitted during the decay of the atoms.

  • Correlation: The key to the identification was a "mother-daughter" correlation. The detectors first registered the alpha decay of a ²⁵⁷Rf atom. Then, after the known half-life of the daughter nobelium-253 (²⁵³No), the same detector registered the characteristic alpha decay of ²⁵³No. This genetic link provided strong evidence that the parent atom was indeed ²⁵⁷Rf.

Chemical Identification: Gas-Phase Thermochromatography

The Dubna experiments exploited the expected difference in volatility between the tetrachlorides of Group 4 elements and the trichlorides of actinide elements.

Experimental Workflow:

  • Production and Chlorination: A target of plutonium-242 (²⁴²Pu) was bombarded with neon-22 (²²Ne) ions. The reaction products were mixed with a chlorinating agent (e.g., ZrCl₄ vapor) at high temperature to form volatile chlorides.

  • Thermochromatographic Separation: The mixture of gaseous chlorides was passed through a long quartz tube with a decreasing temperature gradient.

  • Deposition and Detection: The different chlorides would deposit on the walls of the tube at different temperatures corresponding to their volatilities. The location of the deposited this compound atoms was determined by detecting the spontaneous fission tracks left by their decay. The deposition temperature of this compound chloride was found to be similar to that of hafnium chloride, indicating similar volatility and confirming its Group 4 character.[8]

Chemical Identification: Aqueous-Phase Ion-Exchange Chromatography

These experiments use liquid chromatography to separate this compound from other elements based on its complex-forming ability in acidic solutions.

Experimental Workflow:

  • Production and Transport: this compound isotopes, such as the 78-second ²⁶¹Rf produced from a curium-248 (B1219616) target and an oxygen-18 beam, were generated. The recoiling atoms were stopped in a gas chamber and transported via a gas jet to the chemistry apparatus.[4]

  • Automated Rapid Chemical Separation: The atoms were dissolved in an acidic solution (e.g., HNO₃/HF). This solution was then passed through a miniaturized chromatography column containing an ion-exchange resin.

  • Elution and Detection: The solution was passed through the column at a high flow rate. Different elements interact with the resin to varying degrees. By changing the composition of the acid, elements can be selectively eluted from the column. The solution flowing out of the column was collected and evaporated on a series of tantalum discs.

  • Alpha Spectroscopy: The discs were then moved in front of alpha detectors to measure the characteristic radiation of the this compound isotopes, confirming their presence in the separated chemical fraction. The behavior of this compound was compared to that of its homologs Zr and Hf, and was shown to be distinct from the actinides.

Mandatory Visualizations

The following diagrams illustrate the logical flow and experimental setups described above.

experimental_workflow_physical_id cluster_production Production cluster_collection Collection & Detection cluster_analysis Analysis Cf249 ²⁴⁹Cf Target Recoiling_Rf ²⁵⁷Rf Atoms Recoil Cf249->Recoiling_Rf C12 ¹²C Beam HILAC HILAC Accelerator HILAC->Cf249 Bombardment Rotating_Wheel Rotating Wheel Collector Recoiling_Rf->Rotating_Wheel Detectors Alpha Detectors Rotating_Wheel->Detectors Positioning Alpha_Decay_Rf ²⁵⁷Rf α-decay observed Detectors->Alpha_Decay_Rf Daughter_Nucleus ²⁵³No Daughter Alpha_Decay_Rf->Daughter_Nucleus Alpha_Decay_No ²⁵³No α-decay observed Daughter_Nucleus->Alpha_Decay_No Time Correlation

Physical Identification of this compound-257.

experimental_workflow_chemical_id cluster_production Production & Transport cluster_separation Aqueous-Phase Separation cluster_detection Detection & Analysis Target ²⁴⁸Cm Target Rf_atoms ²⁶¹Rf Atoms Target->Rf_atoms Beam ¹⁸O Beam Accelerator Tandem Accelerator Accelerator->Target Bombardment Gas_Jet Gas Jet Transport Rf_atoms->Gas_Jet Dissolution Dissolution in Acid Gas_Jet->Dissolution Chrom_Column Ion-Exchange Column Dissolution->Chrom_Column Elution Elution Chrom_Column->Elution Collection Collection on Discs Elution->Collection Alpha_Detector Alpha Spectroscopy Collection->Alpha_Detector Data_Analysis Compare with Homologs Alpha_Detector->Data_Analysis

Aqueous-Phase Chemical Identification Workflow.

logical_relationship Z104_Confirmation Confirmation of Atomic Number 104 Physical_ID Physical Identification Z104_Confirmation->Physical_ID Chemical_ID Chemical Identification Z104_Confirmation->Chemical_ID Alpha_Decay Alpha-Decay Chain (Rf -> No + α) Physical_ID->Alpha_Decay Gas_Phase Gas-Phase Chemistry (Volatility of RfCl₄) Chemical_ID->Gas_Phase Aqueous_Phase Aqueous-Phase Chemistry (Ion Exchange) Chemical_ID->Aqueous_Phase Alpha_Decay->Z104_Confirmation Gas_Phase->Z104_Confirmation Aqueous_Phase->Z104_Confirmation

References

A Comparative Analysis of the Chemical Properties of Rutherfordium and Hafnium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical properties of rutherfordium (Rf) and hafnium (Hf), elements of Group 4 in the periodic table. While hafnium's chemistry is well-established, this compound, a synthetic and highly radioactive transactinide element, presents a unique challenge for experimental investigation. Its properties are primarily understood through sophisticated "atom-at-a-time" experiments and theoretical calculations. This document summarizes the current understanding of their chemical behaviors, supported by available experimental data and methodologies.

I. Overview of Chemical Properties

This compound, as the first transactinide element, is the heaviest known member of Group 4.[1] Its chemical behavior is largely predicted to follow that of its lighter homolog, hafnium, due to their similar valence electron configurations ([Rn] 5f¹⁴ 6d² 7s² for Rf and [Xe] 4f¹⁴ 5d² 6s² for Hf).[2][3] Both elements predominantly exhibit a stable +4 oxidation state.[1][4] However, relativistic effects, which become significant for elements with high atomic numbers, are expected to cause some deviations in the chemical properties of this compound compared to hafnium.[5]

Hafnium is a lustrous, silvery, ductile metal that is highly resistant to corrosion due to the formation of a protective oxide layer.[4] It is chemically very similar to zirconium.[4] this compound is expected to be a solid under normal conditions.[2]

II. Quantitative Comparison of Chemical Properties

The following table summarizes key quantitative chemical data for this compound and hafnium. It is important to note that many of the values for this compound are theoretical estimations or have been determined through experiments with a very small number of atoms.

PropertyThis compound (Rf)Hafnium (Hf)
Atomic Number 10472
Electron Configuration [Rn] 5f¹⁴ 6d² 7s²[Xe] 4f¹⁴ 5d² 6s²
Most Stable Oxidation State +4 +4
Atomic Radius (empirical) ~150 pm (estimated)[2]~155 pm[3]
Ionic Radius (for +4 charge) ~76 pm[2]~78 pm[6]
First Ionization Energy ~580 kJ/mol (estimated)[2][7]658.5 kJ/mol[8]
Electronegativity (Pauling Scale) No reliable data1.3[6]

III. Experimental Protocols for the Study of this compound

The investigation of this compound's chemical properties is a significant experimental challenge due to its short half-life and the production of only one atom at a time. The following methodologies are employed:

A. Gas-Phase Chemistry: Isothermal Chromatography

Gas-phase chromatography is a key technique used to study the volatility of compounds formed by transactinide elements.

Experimental Workflow:

  • Production and Transport: this compound isotopes, such as ²⁶¹ᵐRf, are produced in a particle accelerator by bombarding a target (e.g., ²⁴⁸Cm) with a beam of heavy ions (e.g., ¹⁸O).[9][10] The recoiling Rf atoms are then transported by a gas jet (e.g., a helium aerosol) to the experimental setup.[9]

  • Chlorination: The transported atoms are passed through a heated tube containing a chlorinating agent (e.g., HCl gas or ZrCl₄ vapor) to form volatile chlorides, such as RfCl₄.[2]

  • Chromatographic Separation: The volatile chlorides are then carried through a quartz chromatography column with a temperature gradient. The deposition position of the RfCl₄ molecules is compared to that of its lighter homologs, ZrCl₄ and HfCl₄, which are produced and studied under the same conditions.[11]

  • Detection: The separated atoms are deposited on a detector array, and their radioactive decay is measured to determine their position in the column.

This method allows for the determination of the relative volatility and adsorption enthalpies of the compounds, providing insights into their chemical bonding.[11]

B. Aqueous Chemistry: Ion-Exchange Chromatography

Aqueous-phase experiments are crucial for understanding the behavior of this compound in solution, particularly its complex-forming ability.

Experimental Workflow:

  • Production and Collection: Similar to gas-phase experiments, Rf isotopes are produced in a particle accelerator. The recoiling atoms are collected and dissolved in an acidic solution.[2][9]

  • Automated Rapid Separation: Due to the short half-lives, automated and rapid chemical separation systems are essential. These systems typically involve high-performance liquid chromatography (HPLC) with miniature columns.[9]

  • Ion-Exchange: The acidic solution containing Rf⁴⁺ ions is passed through an ion-exchange resin. By varying the concentration of the acid (e.g., HCl or HF), the elution behavior of this compound is compared with that of hafnium and other elements.[2][9]

  • Detection: The eluate is collected in fractions, and the radioactivity of each fraction is measured to determine the elution position of this compound.

These experiments have confirmed that this compound behaves as a typical Group 4 element in aqueous solutions, forming complex ions like [RfCl₆]²⁻ in a manner similar to hafnium.[2]

IV. Comparative Chemical Behavior

Complex Formation

Both this compound and hafnium readily form complexes in their +4 oxidation state. In hydrochloric acid solutions, both elements form hexachloro-complexes, [RfCl₆]²⁻ and [HfCl₆]²⁻, respectively.[2] However, studies on fluoride (B91410) complexation have revealed some interesting differences. Anion-exchange chromatography experiments in hydrofluoric acid solutions have shown that this compound forms significantly weaker fluoride complexes than zirconium and hafnium.[5] This suggests a decreased tendency for complex formation in this compound, which is attributed to relativistic effects.[5]

G cluster_Rf This compound (Rf) cluster_Hf Hafnium (Hf) Rf4_aq Rf⁴⁺ (aq) RfCl6 [RfCl₆]²⁻ Rf4_aq->RfCl6 + 6Cl⁻ RfF6 [RfF₆]²⁻ Rf4_aq->RfF6 + 6F⁻ Hf4_aq Hf⁴⁺ (aq) HfCl6 [HfCl₆]²⁻ Hf4_aq->HfCl6 + 6Cl⁻ HfF7 [HfF₇]³⁻ Hf4_aq->HfF7 + 7F⁻

Comparison of Chloride and Fluoride Complex Formation

V. Relativistic Effects

Relativistic effects play a crucial role in the chemistry of superheavy elements like this compound. These effects arise from the high velocity of the inner-shell electrons in atoms with large nuclear charges. This leads to a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals.

For this compound, these effects are predicted to:

  • Influence its ionization potential and atomic radius.[2]

  • Affect the stability and geometry of its complexes.[5]

  • Potentially lead to a preference for a coordination number of 6 in aqueous solutions, unlike hafnium which can exhibit higher coordination numbers.[5]

VI. Conclusion

The chemical properties of this compound, as determined by a limited number of challenging experiments and extensive theoretical calculations, largely align with its position as the heaviest member of Group 4, showing strong similarities to hafnium. Both elements share a stable +4 oxidation state and form similar halide complexes. However, subtle but significant differences, particularly in complex formation, have been observed and are attributed to the influence of relativistic effects. Future "atom-at-a-time" experiments with longer-lived isotopes of this compound will be crucial to further refine our understanding of its chemical behavior and the impact of relativity on the periodic table's heaviest elements.

References

A Comparative Analysis of the Chemical Behavior of Rutherfordium and Zirconium

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Nuclear Chemistry and Superheavy Element Science

This guide provides a detailed comparison of the chemical properties of the superheavy element rutherfordium (Rf, Z=104) and its lighter homolog, zirconium (Zr, Z=40). As the first transactinide element, this compound's chemical characterization is crucial for understanding the influence of relativistic effects on the properties of elements at the upper end of the periodic table. Experimental studies, performed on an atom-at-a-time scale, have consistently demonstrated that this compound behaves as a typical member of Group 4, exhibiting a stable +4 oxidation state and chemical properties broadly similar to zirconium and hafnium.[1][2] However, subtle but significant differences in its behavior, particularly in complex formation and volatility, have been observed, providing valuable insights into the interplay of periodic trends and relativistic effects.

General Chemical Properties

Both zirconium and this compound are members of Group 4 of the periodic table and are expected to share similar chemical characteristics. Zirconium is a well-studied transition metal known for its high corrosion resistance and the stability of its +4 oxidation state.[3] It readily forms a stable oxide, ZrO₂, and various halide and oxyhalide compounds.[3]

Theoretical calculations and experimental evidence confirm that this compound is the heavier homolog to hafnium and zirconium.[1][2] Its electron configuration is predicted to be [Rn] 5f¹⁴ 6d² 7s², leading to a stable +4 oxidation state.[3] Like zirconium, this compound is expected to form a very stable oxide, RfO₂, and volatile tetrahalides (RfX₄).[3]

Quantitative Comparison of Chemical Behavior

The following tables summarize the available quantitative experimental data comparing the chemical behavior of this compound and zirconium. These data have been obtained through sophisticated experimental techniques capable of handling the short half-lives and low production rates of this compound isotopes.

Aqueous Phase Chemistry: Ion Exchange Behavior

Ion exchange chromatography is a key technique for studying the complexation behavior of this compound in aqueous solutions. The distribution coefficient (Kᵈ), which represents the ratio of the element's concentration on the stationary phase (resin) to its concentration in the mobile phase (solution), is a measure of its retention on the column and provides insights into the stability of its complexes.

Table 1: Distribution Coefficients (Kᵈ) in Anion Exchange Chromatography

ElementSystemKᵈ ValueObservations
This compound (Rf) Anion exchange resin in 5.4 M HF28 ± 6 mL/g
Zirconium (Zr) Anion exchange resin in HF/HNO₃ solutionsKᵈ values show a rise between 10⁻³ M and 10⁻² M HF.This indicates the formation of anionic fluoride (B91410) complexes.
This compound (Rf) Anion exchange resin in HF/HNO₃ solutionsNo significant rise in Kᵈ values up to 1 M HF.Suggests weaker formation of anionic fluoride complexes compared to Zr and Hf.

Table 2: Distribution Coefficients (Kᵈ) in Cation Exchange Chromatography

ElementSystemKᵈ Value TrendObservations
Zirconium (Zr) Cation exchange resin in HF/HNO₃ solutionsDecrease in Kᵈ values between 10⁻³ M and 10⁻² M HF.Indicates the formation of neutral or anionic fluoride complexes that are less retained by the cation exchange resin.
This compound (Rf) Cation exchange resin in HF/HNO₃ solutionsDecrease in Kᵈ values at HF concentrations an order of magnitude higher than for Zr.Suggests that Rf forms fluoride complexes at higher ligand concentrations than Zr, indicating weaker complexation.
Gas Phase Chemistry: Volatility of Tetrachlorides

Gas thermochromatography is employed to study the volatility of compounds of superheavy elements. The enthalpy of adsorption (ΔHₐₑₙₜ) on a surface, such as quartz, provides a measure of the compound's volatility. More negative values indicate stronger adsorption and lower volatility.

Table 3: Adsorption Enthalpies of Tetrachlorides on Quartz

CompoundAdsorption Enthalpy (ΔHₐₑₙₜ)Observations
This compound Tetrachloride (RfCl₄) -77 ± 6 kJ/molThe volatility of RfCl₄ is similar to that of ZrCl₄.[4]
Zirconium Tetrachloride (ZrCl₄) -74 ± 5 kJ/mol

Complex Formation

Fluoride Complexation

Experimental evidence from ion exchange studies suggests that the fluoride complexation of this compound is weaker than that of zirconium and hafnium.[5][6] While zirconium readily forms anionic fluoride complexes such as [ZrF₆]²⁻ in hydrofluoric acid solutions, this compound shows a reduced tendency to form such complexes.[5] This is indicated by its elution at higher HF concentrations from cation exchange resins and its weaker retention on anion exchange resins compared to zirconium.[5][7]

For zirconium, the overall stability constants (β) for the formation of fluoride complexes have been determined potentiometrically. For example, the logβ values for the formation of [ZrF]³⁺, [ZrF₂]²⁺, [ZrF₃]⁺, and [ZrF₄] are 8.49, 15.76, 21.57, and 26.68, respectively.[1] While specific stability constants for this compound fluoride complexes have not been experimentally determined, the maximum possible value for the formation constant of [RfF₆]²⁻ is estimated to be at least one order of magnitude smaller than that for the corresponding zirconium and hafnium complexes.[8]

Chloride Complexation

In hydrochloric acid solutions, both this compound and zirconium form stable chloride complexes.[9][10] Anion exchange experiments have shown that this compound's adsorption on the resin increases with HCl concentration, a behavior that is typical for Group 4 elements and indicates the formation of anionic chloride complexes like [RfCl₆]²⁻.[9] The chloride complexation of this compound is stronger than that of trivalent actinides and is quite similar to that of hafnium, its direct homolog.[6] It has been suggested that the formation constant for [RfCl₆]²⁻ is intermediate between those of the corresponding zirconium and hafnium complexes.[11]

Experimental Protocols

The chemical studies of this compound are performed on an atom-at-a-time basis due to its short half-life and low production rates. This necessitates the use of highly efficient and rapid experimental techniques.

Production of this compound Isotopes

This compound isotopes for chemical studies are typically produced in heavy-ion accelerators. A common reaction is the bombardment of a curium-248 (B1219616) (²⁴⁸Cm) target with an oxygen-18 (¹⁸O) beam to produce this compound-261 (²⁶¹Rf), which has a half-life of 78 seconds.[9]

Production_of_this compound ¹⁸O Beam ¹⁸O Beam Compound Nucleus ²⁶⁶Rf* ¹⁸O Beam->Compound Nucleus Fusion ²⁴⁸Cm Target ²⁴⁸Cm Target ²⁴⁸Cm Target->Compound Nucleus ²⁶¹Rf ²⁶¹Rf Compound Nucleus->²⁶¹Rf Evaporation 5n 5 Neutrons Compound Nucleus->5n

Production of this compound-261 via a fusion-evaporation reaction.
Aqueous Phase Chemistry Experimental Workflow

The study of this compound's aqueous chemistry involves a series of rapid and automated steps to transport, separate, and detect the few atoms produced.

Aqueous_Chemistry_Workflow cluster_production Production cluster_transport Transport cluster_separation Chemical Separation cluster_detection Detection Production ¹⁸O + ²⁴⁸Cm → ²⁶¹Rf + 5n GasJet He/KCl Gas Jet Production->GasJet Recoil Dissolution Dissolution in Acid GasJet->Dissolution Collection Chromatography Automated Ion Exchange Chromatography (ARCA) Dissolution->Chromatography AlphaSpectroscopy Alpha Spectroscopy Chromatography->AlphaSpectroscopy Elution & Measurement

Automated workflow for aqueous chemistry studies of this compound.
  • Production and Transport : this compound atoms, recoiling from the target, are stopped in a gas-filled chamber and transported by a He/KCl gas-jet system to the chemistry apparatus.[9]

  • Collection and Dissolution : The transported atoms are collected on a surface and dissolved in an appropriate acidic solution (e.g., HF/HNO₃ or HCl).[9]

  • Chemical Separation : The solution is passed through a miniaturized chromatography column using an automated rapid chemistry apparatus (ARCA).[9] The separation is based on the differential partitioning of the element between the stationary resin and the mobile liquid phase.

  • Detection : The eluate from the column is collected and subjected to alpha spectroscopy to detect the characteristic alpha decay of the this compound isotope and its daughters, confirming its presence.[9]

Gas Phase Chemistry Experimental Workflow

Gas thermochromatography experiments are designed to probe the volatility of this compound compounds, typically the tetrachloride.

Gas_Phase_Workflow cluster_production_transport Production & Transport cluster_chemistry On-line Chemistry cluster_detection_analysis Detection & Analysis Production Nuclear Reaction GasJet He/KCl Gas Jet Production->GasJet Chlorination In-situ Chlorination (e.g., with HCl/CCl₄) GasJet->Chlorination Thermochromatography Isothermal or Gradient Thermochromatography Column Chlorination->Thermochromatography Transport in Carrier Gas Detection Deposition & Alpha/Fission Detection Thermochromatography->Detection Analysis Monte Carlo Simulation to determine ΔHₐₑₙₜ Detection->Analysis

Workflow for gas thermochromatography of this compound chloride.
  • Production and Transport : As in the aqueous experiments, this compound isotopes are produced and transported via a gas jet.

  • In-situ Chlorination : The this compound atoms are reacted with a chlorinating agent (e.g., a mixture of HCl and CCl₄ gas) at high temperature to form volatile RfCl₄ molecules.[4]

  • Thermochromatography : The volatile chlorides are carried by a gas stream through a chromatography column with a negative temperature gradient. The molecules adsorb and desorb from the column surface (e.g., quartz) multiple times, depositing at a specific temperature zone determined by their volatility.[4][12]

  • Detection and Analysis : Detectors placed along the column record the decay of the deposited this compound atoms. The resulting deposition profile is then analyzed using a Monte Carlo simulation to determine the enthalpy of adsorption.[4]

Conclusion

The chemical behavior of this compound closely mirrors that of its lighter homolog, zirconium, confirming its position in Group 4 of the periodic table. Both elements exhibit a stable +4 oxidation state and form similar compounds, such as volatile tetrachlorides. However, experimental data reveals subtle differences, particularly in the stability of their fluoride complexes, where this compound shows weaker complexation than zirconium. These deviations from simple periodic trends are attributed to strong relativistic effects influencing the electronic structure of this superheavy element. Continued research with more sensitive experimental setups and longer-lived isotopes of this compound will further refine our understanding of its chemical properties and the intricate interplay of relativistic and periodic effects at the extremes of the periodic table.

References

Rutherfordium's Place in the Periodic Table: An Experimental Verification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the experimental data solidifying Rutherfordium's classification in Group 4 of the periodic table, alongside its lighter homologs, Zirconium and Hafnium.

This compound (Rf), a synthetic, superheavy element with atomic number 104, occupies a critical position in the periodic table as the first transactinide element.[1][2][3] Its placement in Group 4, directly below titanium, zirconium (Zr), and hafnium (Hf), is not merely a theoretical prediction but has been substantiated through a series of sophisticated and challenging "atom-at-a-time" chemistry experiments.[4][5] These experiments, conducted in both aqueous and gas phases, have provided compelling evidence that this compound behaves as a true homolog to zirconium and hafnium, thereby validating its classification.[1][2][6]

This guide provides a comprehensive overview of the key experimental findings that have been instrumental in characterizing the chemical properties of this compound and confirming its position in Group 4.

Comparative Chemical Properties: Aqueous and Gas Phase Studies

The chemical characterization of this compound has been achieved through various experimental techniques, primarily focusing on its extraction behavior from solutions and the volatility of its compounds. These studies consistently compare the properties of this compound with its lighter Group 4 counterparts, Zr and Hf, and sometimes with the pseudo-homolog thorium (Th) to distinguish it from actinide behavior.[1][7]

Aqueous Chemistry: Extraction and Ion-Exchange Behavior

Aqueous-phase experiments have been pivotal in demonstrating this compound's Group 4 characteristics.[1][4] Japanese researchers at the Japan Atomic Energy Research Institute (JAERI) have performed some of the most definitive studies using the isotope 261mRf.[1]

Extraction experiments from hydrochloric acid solutions have shown a non-actinide behavior for this compound.[1] A key finding is the formation of a hexachlororutherfordate complex ([RfCl6]2-) in chloride solutions, a behavior analogous to that of zirconium and hafnium under similar conditions.[1]

In a series of ion-exchange chromatography experiments, the adsorption behavior of this compound on anion-exchange resins was compared with that of Zr and Hf as a function of HCl concentration. The results clearly showed that this compound's adsorption increases with HCl concentration, a trend characteristic of the Group 4 elements.[3]

Table 1: Comparison of Adsorption Behavior in Anion-Exchange Chromatography

ElementAdsorption Behavior in HClInferred Chemical Species
This compound (Rf) Increases with HCl concentration[RfCl6]2-
Zirconium (Zr) Increases with HCl concentration[ZrCl6]2-
Hafnium (Hf) Increases with HCl concentration[HfCl6]2-

This table summarizes the qualitative trend observed in ion-exchange experiments.[3]

Coprecipitation experiments have further solidified this compound's placement in Group 4. Studies investigating its behavior in basic solutions containing ammonia (B1221849) or sodium hydroxide (B78521) found that this compound coprecipitates as a hydroxide, likely Rf(OH)4, which is consistent with the behavior of other Group 4 elements.[1]

Gas Phase Chemistry: Volatility of Halides

Gas-phase chromatography has been employed to study the volatility of this compound compounds, particularly its tetrachloride (RfCl4).[8] These experiments are based on the principle that Group 4 elements form volatile tetrachlorides.[9]

Early work in this area was conducted at the Joint Institute for Nuclear Research in Dubna.[1] More recent and reliable studies have utilized the isotope 261mRf.[1] Isothermal chromatography experiments have measured the adsorption enthalpies of the tetrachlorides of Rf, Zr, and Hf on quartz surfaces. The results indicate that RfCl4 is more volatile than HfCl4 due to its more covalent bonds.[1]

Table 2: Adsorption Enthalpies of Group 4 Tetrachlorides on Quartz

CompoundAdsorption Enthalpy (kJ/mol)
ZrCl4-74 ± 5
HfCl4-96 ± 5
RfCl4 -77 ± 6

Data from gas chromatographic studies.[8]

This deviation from a simple downward trend in volatility within the group is an interesting feature attributed to relativistic effects in the superheavy element region.[8]

Experimental Protocols

The chemical studies of this compound are performed "atom-at-a-time," requiring highly specialized and automated rapid chemical separation systems.[4]

Automated Rapid Ion-Exchange Separation

A common experimental setup for aqueous chemistry studies involves a gas-jet coupled, automated, rapid ion-exchange separation apparatus.[3]

  • Production and Transport: The this compound isotope (e.g., 261Rf) is produced by bombarding a target, such as 248Cm, with a heavy ion beam (e.g., 18O).[3] The resulting atoms are transported via a gas-jet system, typically using a helium/KCl aerosol, to the chemistry apparatus.[7]

  • Chemical Separation: The transported atoms are dissolved in an appropriate aqueous solution (e.g., varying concentrations of HCl). This solution is then passed through a micro-column containing an ion-exchange resin.[3]

  • Detection: The eluent from the column is collected, and the characteristic alpha decay of the this compound isotope is measured to determine its retention or elution behavior. This is compared with the behavior of Zr and Hf isotopes under identical conditions.

Experimental_Workflow cluster_production Isotope Production & Transport cluster_separation Chemical Separation cluster_detection Detection & Analysis Target Target (e.g., 248Cm) Rf_isotope Rf Isotope Production Target->Rf_isotope Beam Heavy Ion Beam (e.g., 18O) Beam->Target Gas_Jet Gas-Jet Transport (He/KCl) Rf_isotope->Gas_Jet Dissolution Dissolution in Aqueous Phase (e.g., HCl) Gas_Jet->Dissolution Column Ion-Exchange Column Dissolution->Column Elution Elution Column->Elution Alpha_Detector Alpha Spectroscopy Elution->Alpha_Detector Data_Analysis Data Analysis & Comparison with Homologs Alpha_Detector->Data_Analysis

Automated Ion-Exchange Chromatography Workflow

Logical Placement of this compound in Group 4

The collective experimental evidence strongly supports the placement of this compound as the heaviest member of Group 4. Its chemical properties, including the stable +4 oxidation state, formation of halide complexes, and hydroxide precipitation, are consistent with the trends observed for Zirconium and Hafnium.

Group4_Homology cluster_periodic_table Periodic Table - Group 4 cluster_properties Experimental Evidence Ti Titanium (Ti) Period 4 Zr Zirconium (Zr) Period 5 Ti->Zr Increasing Atomic Number & Relativistic Effects Hf Hafnium (Hf) Period 6 Zr->Hf Increasing Atomic Number & Relativistic Effects Rf This compound (Rf) Period 7 Hf->Rf Increasing Atomic Number & Relativistic Effects Prop1 Stable +4 Oxidation State Rf->Prop1 Prop2 Forms [XCl6]2- complexes Rf->Prop2 Prop3 Forms Volatile Tetrachlorides Rf->Prop3 Prop4 Precipitates as Hydroxide Rf->Prop4

This compound's Position in Group 4

References

Illuminating the Atom's Edge: A Comparative Guide to the Theoretical Modeling of Rutherfordium's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

The study of superheavy elements like Rutherfordium (Rf), with an atomic number of 104, pushes the boundaries of our understanding of chemistry and physics. Due to its extreme radioactivity and the production of only a few atoms at a time, experimental characterization is incredibly challenging.[1][2] Consequently, theoretical calculations and computational modeling are indispensable tools for predicting its electronic structure and chemical properties.[3] This guide provides a comparative overview of the primary theoretical methods employed, presenting key calculated data and the underlying computational protocols.

A central challenge in modeling this compound is the profound influence of relativistic effects.[4] With 104 protons in its nucleus, Rf's inner electrons travel at speeds approaching the speed of light, leading to a significant relativistic mass increase. This causes a direct relativistic contraction and energy stabilization of the s and p orbitals. Conversely, the d and f orbitals, being more shielded from the nucleus by the contracted inner orbitals, experience an indirect relativistic expansion and energy destabilization. These effects are so pronounced that they can alter the expected periodic trends and are crucial for accurate predictions.[4]

Early calculations suggested that these strong relativistic effects might alter the valence electron configuration to 6d¹7s²7p¹ or even 7s²7p², which would have made this compound behave more like lead than hafnium.[4] However, more sophisticated modern calculation methods and experimental studies have since confirmed that this compound behaves as a typical member of group 4, with a valence electron configuration of [Rn] 5f¹⁴ 6d² 7s².[4][5]

Comparative Analysis of Theoretical Methods

The accurate modeling of this compound's electronic structure necessitates methods that can robustly handle both electron correlation and relativistic effects. The three main classes of methods employed are Relativistic Mean-Field Theories (like Dirac-Fock), Density Functional Theory (DFT), and high-level wave function-based methods such as Coupled Cluster (CC) and Configuration Interaction (CI).

MethodCore PrincipleTreatment of Relativistic EffectsTreatment of Electron CorrelationComputational Cost
Dirac-Fock (DF) Solves the many-electron Dirac equation within a mean-field approximation (single Slater determinant).Inherently relativistic from the outset.Correlation is largely neglected, similar to non-relativistic Hartree-Fock.[6]Moderate
Density Functional Theory (DFT) Solves the Kohn-Sham equations where properties are determined from the electron density.[7]Incorporated through relativistic Hamiltonians (e.g., scalar relativistic or full four-component) and relativistic exchange-correlation functionals.[5][8]Included via the exchange-correlation functional, with varying levels of accuracy depending on the chosen functional.[6]Low to Moderate
Coupled Cluster (CC) A highly accurate wave function-based method that provides a sophisticated treatment of electron correlation.[9]Requires a relativistic Hamiltonian, such as the Dirac-Coulomb-Breit Hamiltonian, as the starting point.[10]Systematically and accurately includes electron correlation. Considered a "gold standard" for small to medium-sized systems.[9][10]Very High
Configuration Interaction (CI) A wave function-based method that constructs the wave function as a linear combination of Slater determinants.[3]Requires a relativistic Hamiltonian.Can provide very accurate correlation energies, but the "full CI" is computationally prohibitive for all but the smallest systems.[9]High to Very High

Calculated Properties of this compound

The following table summarizes key atomic properties of this compound predicted by various theoretical methods. These values are critical for understanding its potential chemical behavior and for designing future experiments.

PropertyTheoretical ValueMethod / Note
Electron Configuration [Rn] 5f¹⁴ 6d² 7s²Confirmed by high-level ab initio calculations.[11]
First Ionization Potential 6.02 ± 0.04 eV[12]Theoretical value from Dzuba et al. (2016).[12]
~6.0 eV[11]Calculation.[11]
581 kJ/mol (6.02 eV)[13]Calculated.[13]
580 kJ/mol (6.01 eV)[4]Estimated.[4]
Second Ionization Potential 1390 kJ/mol (14.4 eV)[4]Estimated.[4]
1380 kJ/mol (14.3 eV)[13]Estimated.[13]
Third Ionization Potential 2300 kJ/mol (23.8 eV)[4][13]Estimated.[4][13]
Excitation Energy 0.3–0.5 eVFor the low-lying excited 6d¹7s²7p¹ state.[4][11]
Atomic Radius ~150 pm[4][11]Empirical/Estimated.[4][11]
Covalent Radius 157 pm[4][14]Estimated.[4][14]
148.5 pm[5]Calculated using DFT.[5]
Ionic Radius (Rf⁴⁺) 76 pm[11]Relativistic calculations show a slight increase over Hf⁴⁺.[11]
Density ~17 g/cm³[4][11]Predicted.[4][11]
Crystal Structure Hexagonal close-packed (hcp)[4][5][11]Predicted, similar to its lighter homolog hafnium.[4][5]

Computational Methodologies and Protocols

Accurate theoretical predictions for superheavy elements rely on sophisticated computational protocols that correctly implement relativistic quantum mechanics.

  • Relativistic Hamiltonians : The foundation of any calculation is the Hamiltonian. For heavy elements like Rf, the four-component Dirac-Coulomb-Breit (DCB) Hamiltonian is often used.[10] This approach properly accounts for scalar relativistic effects (like the mass-velocity term) and spin-orbit coupling from the start. Simpler, approximate methods like scalar relativistic formalisms can also be used, sometimes with spin-orbit coupling added later.[5]

  • Basis Sets : The atomic orbitals are mathematically described by a "basis set." For heavy elements, these basis sets must be extensive and flexible, particularly for the valence orbitals (6d and 7s). They must be specifically designed to account for relativistic effects to prevent errors in the calculation.

  • Electron Correlation Methods :

    • Coupled Cluster (CC) : The Fock-space coupled cluster method is a particularly powerful variant used for superheavy elements.[10] It can accurately calculate properties like ionization potentials and excitation energies. The quality of CC calculations is often considered the benchmark for other methods.[10]

    • Density Functional Theory (DFT) : In DFT, the choice of the exchange-correlation (XC) functional is critical. These functionals are approximations of the complex many-body effects.[6] For superheavy elements, functionals must be tested for their ability to reproduce results from higher-level methods or experimental data where available. Calculations often compare results from different functionals to gauge the robustness of the prediction.

  • Solid-State Calculations : To predict properties like crystal structure and density, calculations often employ methods like the Full Potential Linearized Augmented Plane Wave (FP-LAPW) method within the framework of DFT.[5] These calculations determine the most stable crystal structure by comparing the total energy of different configurations (e.g., hcp, bcc, fcc) at 0 K.[5]

Visualizing Theoretical Frameworks

The following diagrams illustrate the workflow of theoretical calculations and the fundamental impact of relativity on this compound's electronic structure.

G cluster_input 1. Input & Setup cluster_calc 2. Computational Method cluster_post 3. Post-SCF Analysis cluster_output 4. Output A Define Atomic System (Z=104, N, Charge) B Choose Relativistic Hamiltonian (e.g., Dirac-Coulomb-Breit) A->B C Select Basis Set (Relativistically-contracted) B->C D Select Method (DFT, CC, CI, etc.) C->D E Perform Self-Consistent Field (SCF) Calculation D->E F Calculate Electron Correlation Energy E->F If CC, CI, etc. G Compute Properties E->G If DFT F->G H Ground State Energy G->H I Ionization Potentials G->I J Excitation Energies G->J K Atomic Radii G->K

Figure 1: A generalized workflow for relativistic quantum chemistry calculations on this compound.

G nr_7s 7s nr_6d 6d nr_7s->nr_6d nr_6p 6p nr_6d->nr_6p r_7s 7s r_6p 6p r_7s->r_6p r_6d 6d r_6p->r_6d eff1 Direct Relativistic Effect: Contraction & Stabilization eff1->r_7s eff1->r_6p eff2 Indirect Relativistic Effect: Expansion & Destabilization eff2->r_6d

Figure 2: Impact of relativistic effects on this compound's valence orbital energies.

References

Unveiling the Volatility of Group 4 Tetrachlorides: A Comparative Analysis Featuring Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists comparing the volatility of rutherfordium tetrachloride with its lighter group 4 homologs—titanium, zirconium, and hafnium tetrachlorides. This report synthesizes available experimental and theoretical data, details experimental methodologies, and explores the underlying periodic trends influencing their physicochemical properties.

The investigation of the chemical properties of superheavy elements, such as this compound (Rf, Z=104), provides a unique window into the influence of relativistic effects on chemical behavior. One of the key properties that has been experimentally and theoretically studied for this compound is the volatility of its tetrachloride (RfCl₄). Understanding this property is crucial for its chemical separation and for validating theoretical models that predict the behavior of elements in the extended periodic table. This guide provides a detailed comparison of the volatility of this compound tetrachloride with the other group 4 tetrachlorides: titanium tetrachloride (TiCl₄), zirconium tetrachloride (ZrCl₄), and hafnium tetrachloride (HfCl₄).

Quantitative Volatility Data

The volatility of a compound is inversely related to its boiling point or sublimation temperature. For the group 4 tetrachlorides, a clear trend can be observed, with some notable deviations explained by relativistic effects.

CompoundFormulaBoiling Point (°C)Sublimation Temperature (°C)Enthalpy of Sublimation (kJ/mol)Adsorption Enthalpy on Quartz (kJ/mol)
Titanium TetrachlorideTiCl₄136.4[1]--Not available
Zirconium TetrachlorideZrCl₄-331[2]103.3[3]-74 ± 5[1]
Hafnium TetrachlorideHfCl₄-317[4]107.9-96 ± 5[1]
This compound TetrachlorideRfCl₄Not availableNot availableNot available-77 ± 6[1]

Note: this compound tetrachloride is too unstable and produced in insufficient quantities for traditional boiling or sublimation point measurements. Its volatility is inferred from gas-phase chromatography experiments.

Experimental Protocols

The determination of volatility for the group 4 tetrachlorides employs different experimental techniques due to the vast differences in their availability and stability.

Standard Methods for TiCl₄, ZrCl₄, and HfCl₄

The boiling point of titanium tetrachloride, a liquid at room temperature, is determined using standard distillation methods under controlled pressure. For zirconium and hafnium tetrachlorides, which are solids at room temperature, their volatility is characterized by their sublimation temperatures. This is typically measured by heating the solid under a vacuum or in an inert gas stream and observing the temperature at which it transitions directly into the gaseous phase. The enthalpy of sublimation can be derived from the temperature dependence of the vapor pressure, often measured using techniques like the transpiration method.

Gas-Phase Thermochromatography of this compound Tetrachloride

Due to the "one-atom-at-a-time" nature of superheavy element production, the volatility of this compound tetrachloride is investigated using gas-phase thermochromatography.[1]

Experimental Workflow:

  • Production: Atoms of a this compound isotope, such as ²⁶¹Rf (half-life ~65 seconds), are produced via a nuclear fusion reaction, for example, by bombarding a curium-248 (B1219616) target with oxygen-18 ions.

  • Chlorination: The reaction products are rapidly transported in a gas stream (e.g., helium mixed with a chlorinating agent like HCl/CCl₄) to a reaction chamber where volatile chloride compounds are formed.

  • Chromatographic Separation: The gas mixture is then passed through a chromatography column, typically a quartz tube, which has a negative temperature gradient along its length.

  • Deposition and Detection: As the volatile compounds travel down the column, they adsorb and desorb from the surface. The less volatile compounds are deposited at higher temperatures, while more volatile compounds travel further to cooler sections of the column. The position of deposition is determined by detecting the radioactive decay of the this compound atoms.

  • Data Analysis: The deposition temperature is correlated with the enthalpy of adsorption. By comparing the deposition temperature of RfCl₄ with that of its homologs (ZrCl₄ and HfCl₄) under identical conditions, a relative measure of volatility can be established. A Monte Carlo simulation is often used to model the chromatographic process and extract a quantitative value for the adsorption enthalpy.[1]

Factors Influencing Volatility: A Periodic Perspective

The volatility of the group 4 tetrachlorides is governed by the interplay of molecular structure, intermolecular forces, and, particularly for this compound, relativistic effects.

periodic_trends Factors Influencing Volatility of Group 4 Tetrachlorides Ti Titanium (Ti) Zr Zirconium (Zr) Polarizability Polarizability Ti->Polarizability Covalency Covalent Character Ti->Covalency Hf Hafnium (Hf) Zr->Polarizability Zr->Covalency Rf This compound (Rf) Hf->Polarizability Hf->Covalency Rf->Polarizability Rf->Covalency RelativisticEffects Relativistic Effects Rf->RelativisticEffects Volatility Volatility Polarizability->Volatility Increases down the group, generally decreases volatility Covalency->Volatility Increases down the group, generally increases volatility RelativisticEffects->Covalency Significant for Rf, increases covalency RelativisticEffects->Volatility Indirectly increases volatility of RfCl₄

Caption: Periodic trends influencing the volatility of Group 4 tetrachlorides.

Generally, as one moves down a group in the periodic table, the increase in the number of electrons leads to stronger van der Waals forces, which would suggest a decrease in volatility. This trend holds for TiCl₄ to HfCl₄. However, experimental and theoretical studies indicate that RfCl₄ is more volatile than HfCl₄.[1] This reversal is attributed to significant relativistic effects in the heavy element this compound. These effects cause a contraction and stabilization of the s and p orbitals and a destabilization and expansion of the d and f orbitals. This leads to a stronger covalent bond between this compound and chlorine, resulting in a more molecular and, consequently, more volatile compound.

Conclusion

The comparative study of the volatility of group 4 tetrachlorides reveals a fascinating interplay of periodic trends and relativistic effects. While titanium, zirconium, and hafnium tetrachlorides exhibit a general decrease in volatility down the group, this compound tetrachloride deviates from this trend, showing a higher volatility than its lighter homolog, hafnium tetrachloride. This observation, made possible by sophisticated "one-atom-at-a-time" experimental techniques like gas-phase thermochromatography, provides crucial experimental validation for theoretical predictions of the chemical properties of superheavy elements and underscores the importance of relativistic effects in the chemistry of the heaviest elements.

References

Unraveling the Fleeting Existence of Rutherfordium: A Comparative Guide to its Decay Chain Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental and theoretical data on the decay chains of Rutherfordium (Rf) isotopes is presented, offering researchers a valuable comparative guide for this superheavy element. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of decay pathways and experimental workflows, facilitating a deeper understanding of the nuclear structure and stability at the upper limits of the periodic table.

This compound, a synthetic element with atomic number 104, is a subject of intense scientific scrutiny due to its position as the first transactinide element. Its isotopes are highly unstable, undergoing radioactive decay through alpha emission and spontaneous fission within seconds or even milliseconds of their creation. The validation and verification of the decay data of these fleeting nuclei are paramount for advancing our understanding of nuclear physics and the forces that govern the existence of superheavy elements.

Quantitative Comparison of this compound Isotope Decay Data

Experimental data for the decay of this compound isotopes has been meticulously gathered from various research institutions worldwide. Concurrently, theoretical models provide predictions for these decay properties, offering a framework for comparison and a guide for future experiments. The following tables present a side-by-side comparison of experimental and theoretical data for key this compound isotopes.

Table 1: Experimental Decay Data for Selected this compound Isotopes

IsotopeHalf-life (t½)Decay ModeAlpha-particle Energy (Eα) (MeV)Branching Ratio (%)Daughter Isotope
²⁵⁵Rf1.68 (+0.09, -0.08) sα, SF8.77, 8.7152 (α), 48 (SF)²⁵¹No
²⁵⁷Rf4.3 (+0.5, -0.4) sα, EC, SF8.97, 8.78~85 (α), ~15 (EC), ~0.1 (SF)²⁵³No, ²⁵⁷Lr
²⁵⁹Rf2.8 (+0.4, -0.3) sα, SF8.87, 8.7793 (α), 7 (SF)²⁵⁵No
²⁶¹Rf5.5 (+0.6, -0.5) sα, SF8.5275 (α), 25 (SF)²⁵⁷No
²⁶¹ᵐRf78 (+10, -8) sα8.28100²⁵⁷No
²⁶³Rf~11 minα, SF8.19~10 (α), ~90 (SF)²⁵⁹No
²⁶⁷Rf~1.3 hSF-~100-

Note: Data compiled from various experimental sources. Uncertainties are provided where available. EC stands for electron capture and SF for spontaneous fission.

Table 2: Theoretical Predictions for this compound Isotope Decay Properties

IsotopePredicted Half-life (t½)Predicted Dominant Decay ModePredicted Qα-value (MeV)
²⁵⁵Rf1.5 sα9.01
²⁵⁷Rf3.8 sα8.85
²⁵⁹Rf6.2 sα8.64
²⁶¹Rf7.0 sα8.35
²⁶³Rf600 sSF8.25
²⁶⁷Rf4700 sSF7.89

Note: Theoretical predictions are based on various nuclear models and may differ between models. The presented values are representative examples.

Experimental Protocols for this compound Decay Studies

The validation of this compound's decay chain data relies on sophisticated experimental techniques capable of producing and identifying these superheavy nuclei on an atom-at-a-time basis.

A typical experimental setup involves the following key components and procedures:

  • Production: this compound isotopes are synthesized in heavy-ion accelerators by bombarding a target of a heavy element (e.g., Plutonium-242, Californium-249) with a beam of lighter ions (e.g., Neon-22, Carbon-12). The energy of the ion beam is precisely controlled to maximize the production cross-section of the desired isotope.

  • Separation: The newly formed this compound atoms, recoiling from the target, are swiftly separated from the unreacted beam particles and other reaction byproducts using a recoil separator. This device utilizes magnetic and electric fields to guide the desired isotopes to a detector system. Gas-filled separators, such as the Berkeley Gas-filled Separator (BGS) or the Dubna Gas-Filled Recoil Separator (DGFRS), are commonly employed for their high transmission efficiency.

  • Detection: The separated this compound isotopes are implanted into a position-sensitive silicon detector, typically a double-sided silicon strip detector (DSSD). The subsequent radioactive decay of the implanted nucleus is then recorded.

  • Data Acquisition and Analysis: The signals from the detector are processed by a data acquisition system that records the energy, time, and position of each decay event. The genetic correlation method is then used to establish a decay chain. This involves identifying a sequence of alpha decays originating from the same position in the detector, culminating in the decay of a known daughter or granddaughter nuclide. This "time and position correlation" is a powerful tool for identifying the parent this compound isotope. For alpha spectroscopy, the detectors are calibrated using known alpha sources with well-defined energies. Gamma-ray spectroscopy, often performed in coincidence with alpha decay using germanium detectors, provides further information on the nuclear structure of the daughter nuclei.

Visualizing the Decay Process and Experimental Workflow

To further elucidate the complex processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

DecayChain_Rf261 261Rf 261Rf 257No 257No 261Rf->257No α (8.52 MeV) ~75% Spontaneous Fission Products Spontaneous Fission Products 261Rf->Spontaneous Fission Products SF ~25%

Caption: Decay chain of the this compound-261 isotope.

ExperimentalWorkflow cluster_Production Production cluster_Separation Separation cluster_Detection Detection & Analysis Ion Beam Ion Beam Target Target Ion Beam->Target Bombardment Recoil Separator Recoil Separator Target->Recoil Separator Recoiling Rf atoms Detector System (DSSD) Detector System (DSSD) Recoil Separator->Detector System (DSSD) Implantation Data Acquisition Data Acquisition Detector System (DSSD)->Data Acquisition Decay Signals Decay Chain Analysis Decay Chain Analysis Data Acquisition->Decay Chain Analysis Data Processing

Caption: A typical experimental workflow for studying this compound's decay.

The ongoing efforts to refine both experimental measurements and theoretical models of this compound's decay are crucial for pushing the boundaries of our knowledge of the nuclear landscape. The data and methodologies presented in this guide aim to provide a solid foundation for researchers in this challenging and exciting field.

Comparative Experimental Studies of Rutherfordium and Other Transactinide Elements

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Nuclear Chemistry and Physics

This guide provides an objective comparison of the experimental studies on rutherfordium (Rf), the first transactinide element, and its lighter homologs in Group 4, zirconium (Zr) and hafnium (Hf). The chemical properties of these elements are of fundamental interest to researchers as they probe the influence of relativistic effects on the electronic structure and chemical behavior of the heaviest elements. This document summarizes key experimental data, details the methodologies of pivotal experiments, and visualizes the complex workflows involved in "atom-at-a-time" chemistry.

Data Presentation: A Comparative Overview

The study of this compound is exceptionally challenging due to its production at rates of only a few atoms per minute and its short half-life. Consequently, all chemical studies are performed on an "atom-at-a-time" basis. The following tables present a summary of the key quantitative data obtained from comparative experimental studies of this compound and its homologs.

Gas-Phase Chromatography

Gas-phase chromatography is a crucial technique for studying the volatility of compounds of transactinide elements. In these experiments, the tetrachlorides of this compound, hafnium, and zirconium are passed through a column with a temperature gradient to determine their deposition temperature, which is related to their volatility and adsorption enthalpy.

ElementCompoundAdsorption Enthalpy on Quartz (kJ/mol)Volatility Relative to HomologsReference Isotope
This compound (Rf)RfCl₄-77 ± 6More volatile than HfCl₄²⁶¹ᵐRf
Hafnium (Hf)HfCl₄-96 ± 5Less volatile than RfCl₄¹⁶²Hf
Zirconium (Zr)ZrCl₄-74 ± 5Similar volatility to RfCl₄⁹⁸Zr

Table 1: Comparative adsorption enthalpies of Group 4 tetrachlorides on a quartz surface. Data from gas-phase isothermal chromatography experiments.

Aqueous-Phase Chemistry: Liquid-Liquid Extraction

Liquid-liquid extraction experiments provide insights into the complex formation and ionic radii of transactinide elements in aqueous solutions. These experiments measure the distribution coefficient (K_d), which represents the ratio of the concentration of the element in the organic phase to its concentration in the aqueous phase.

ElementExtraction Systemlog K_dInferred Chemical BehaviorReference Isotope
This compound (Rf)Tributylphosphate (TBP) / HCl~ HfForms stable chloride complexes²⁶¹ᵐRf
Hafnium (Hf)Tributylphosphate (TBP) / HClSlightly lower than ZrForms stable chloride complexes¹⁷⁵Hf
Zirconium (Zr)Tributylphosphate (TBP) / HClHighest among the threeForms stable chloride complexes⁸⁸Zr
This compound (Rf)Trioctylamine (TOA) / HFLower than Zr and HfWeaker fluoride (B91410) complexation²⁶¹ᵐRf
Hafnium (Hf)Trioctylamine (TOA) / HFHigher than RfStronger fluoride complexation¹⁷⁵Hf
Zirconium (Zr)Trioctylamine (TOA) / HFHigher than RfStronger fluoride complexation⁸⁸Zr

Table 2: Comparative liquid-liquid extraction behavior of Group 4 elements. The distribution coefficients indicate the tendency of the elements to form complexes and move into the organic phase.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used in the comparative studies of this compound and its homologs.

Gas-Phase Isothermal Chromatography of Group 4 Tetrachlorides

This protocol is a composite based on experiments conducted to determine the volatility of this compound tetrachloride.

1. Production of Nuclides:

  • The isotope ²⁶¹ᵐRf (half-life of ~78 seconds) is produced via the nuclear reaction ¹⁸O + ²⁴⁸Cm → ²⁶¹ᵐRf + 5n.

  • The isotopes of hafnium (e.g., ¹⁶²Hf) and zirconium (e.g., ⁹⁸Zr) are produced in separate calibration experiments using appropriate target and beam combinations.

2. Transport and Chlorination:

  • The reaction products recoil from the target and are stopped in a gas-filled chamber.

  • They are then transported by a gas jet (e.g., a He/KCl aerosol) to a quartz column.

  • A reactive gas mixture (e.g., HCl/CCl₄) is introduced to convert the transported atoms into their volatile tetrachlorides.

3. Isothermal Chromatography:

  • The volatile chlorides are carried through a quartz chromatography column maintained at a specific isothermal temperature.

  • The deposition of the molecules along the column is observed.

4. Detection:

  • The end of the chromatography column is coupled to a detection system, such as the Rotating Wheel System for Alpha Spectroscopy (ROSA), to detect the alpha decay of the this compound atoms.

  • The number of detected atoms at a given temperature is used to determine the adsorption enthalpy.

5. Data Analysis:

  • The adsorption enthalpy is calculated from the distribution of the deposited atoms using a Monte Carlo simulation that models the gas flow and adsorption-desorption process in the column.

Automated Liquid-Liquid Extraction of this compound

This protocol describes the general procedure for automated, rapid liquid-liquid extraction using a system like the Automated Rapid Chemistry Apparatus (ARCA II).

1. Production and Collection:

  • This compound isotopes are produced in a nuclear reaction as described above.

  • The recoiling atoms are collected on an aerosol and transported to the chemistry apparatus.

2. Dissolution and Phase Mixing:

  • The aerosols are dissolved in a pre-determined aqueous phase (e.g., HCl or HF solution).

  • This aqueous solution is then mixed with an immiscible organic phase (e.g., tributylphosphate in toluene).

3. Phase Separation:

  • The two phases are vigorously mixed to facilitate the transfer of the element of interest from the aqueous to the organic phase.

  • The mixture is then rapidly separated using a centrifuge or a membrane.

4. Measurement:

  • The separated aqueous and organic phases are directed to alpha-spectroscopy detectors to measure the amount of the this compound isotope in each phase.

5. Determination of Distribution Coefficient (K_d):

  • The distribution coefficient is calculated as the ratio of the activity in the organic phase to the activity in the aqueous phase.

  • This value is then compared to the K_d values of its homologs (Zr and Hf) and other elements studied under identical conditions.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the experimental study of transactinide elements.

Experimental_Workflow cluster_Production Production cluster_Separation Chemical Separation cluster_Detection Detection Accelerator Particle Accelerator Target Target Material (e.g., Cm-248) Accelerator->Target Heavy Ion Beam (e.g., O-18) GasJet Gas-Jet Transport Target->GasJet Recoiling Products Chemistry Automated Chemistry (Gas/Liquid Phase) GasJet->Chemistry Detector Alpha/Fission Detector Chemistry->Detector Separated Atoms DataAnalysis Data Analysis Detector->DataAnalysis Decay Data

Caption: Atom-at-a-time experimental workflow.

Liquid_Extraction_Logic cluster_Measurement Measurement Start Rf atoms in Aqueous Phase (e.g., HCl) Mix Mix with Organic Phase (e.g., TBP in Toluene) Start->Mix Separate Centrifugal Separation Mix->Separate Aqueous_Detection Measure Activity in Aqueous Phase Separate->Aqueous_Detection Organic_Detection Measure Activity in Organic Phase Separate->Organic_Detection Calculate Calculate Distribution Coefficient (K_d) Aqueous_Detection->Calculate Organic_Detection->Calculate

Caption: Liquid-liquid extraction process flow.

Distinguishing Rutherfordium: A Comparative Guide to Experimental Separation from Actinides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Nuclear Chemistry and Materials Science on the Experimental Differentiation of Rutherfordium from Actinide Elements.

This publication provides a detailed comparison of experimental methodologies and supporting data crucial for the chemical identification of this compound (Rf), the first transactinide element. For researchers, scientists, and professionals in drug development working with heavy elements, understanding these distinctions is fundamental. This compound's placement in Group 4 of the periodic table, as a heavier homolog to zirconium (Zr) and hafnium (Hf), dictates a chemical behavior markedly different from the preceding actinide series. This guide outlines the key experimental techniques that exploit these differences, providing a clear framework for its separation and characterization.

The chemistry of this compound is investigated on a "one-atom-at-a-time" basis due to its short half-life and low production rates.[1] These sophisticated experiments have consistently demonstrated that Rf exhibits properties typical of a Group 4 element, contrasting with the behavior of trivalent and tetravalent actinides.[2][3]

Key Experimental Differentiators

The primary methods to distinguish this compound from actinides rely on differences in their:

  • Ionic Exchange Behavior: In both cation and anion exchange chromatography, this compound's behavior aligns with its Group 4 counterparts, Zr and Hf, and diverges from that of actinides.

  • Solvent Extraction Properties: The efficiency of extracting this compound into various organic phases using specific ligands differs significantly from that of actinides.

  • Volatility of Halide Compounds: The volatility of this compound tetrachloride (RfCl₄) is more akin to the tetrachlorides of Zr and Hf than to the less volatile actinide tetrachlorides.

Below, we delve into the experimental protocols and quantitative data that underpin these distinctions.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from key experiments, highlighting the contrasting chemical properties of this compound, its homologs, and representative actinides.

Table 1: Cation Exchange Chromatography in HF/HNO₃ Solutions

ElementFluoride (B91410) Ion Concentration [F⁻] (M)Distribution Coefficient (K_d)
This compound (Rf) 1.0 x 10⁻³Low (elutes)
Zirconium (Zr) 1.0 x 10⁻³Low (elutes)
Hafnium (Hf) 1.0 x 10⁻³Low (elutes)
Thorium (Th) 1.0 x 10⁻³High (retained)

Data sourced from experiments demonstrating that the decrease in K_d values for Rf due to fluoride complexation occurs at higher HF concentrations than for Zr and Hf, but more similarly to Th.[4]

Table 2: Anion Exchange Chromatography in HCl Solutions

ElementHCl Concentration (M)Adsorption Behavior
This compound (Rf) > 8Strong Adsorption
Zirconium (Zr) > 8Strong Adsorption
Hafnium (Hf) > 8Strong Adsorption
Thorium (Th) > 8Weak to No Adsorption
Trivalent Actinides (e.g., Am, Cm) > 8No Adsorption

This table illustrates that in concentrated HCl, Rf, like Zr and Hf, forms anionic chloride complexes that are strongly retained on anion exchange resins, a behavior not observed for tetravalent Th or trivalent actinides.[3]

Table 3: Solvent Extraction with Tributylphosphate (TBP) from HCl

ElementHCl Concentration (M)Extraction Percentage (%)
This compound (Rf) 8.0~40
Zirconium (Zr) 8.0>80
Hafnium (Hf) 8.0~40
Plutonium (IV) 8.0Decreases at high [HCl]

Extraction of Rf into TBP increases with HCl concentration, similar to Zr and Hf. The extraction sequence is generally Zr > Hf ≈ Rf.[5][6] In contrast, the extraction of Pu(IV) decreases at high chloride concentrations.[7]

Table 4: Gas Thermochromatography of Chloride Compounds

CompoundAdsorption Enthalpy (-ΔH_a) on Quartz (kJ/mol)
This compound Tetrachloride (RfCl₄) 77 ± 6
Zirconium Tetrachloride (ZrCl₄) 74 ± 5
Hafnium Tetrachloride (HfCl₄) 96 ± 5
Actinide Chlorides (e.g., PuCl₄) Significantly higher (less volatile)

The adsorption enthalpy of RfCl₄ is similar to that of ZrCl₄, indicating comparable volatility, and is significantly lower than that of HfCl₄.[8] Actinide chlorides are generally much less volatile.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted for "one-atom-at-a-time" studies.

Cation Exchange Chromatography

Objective: To demonstrate the weaker fluoride complexation of this compound compared to its homologs.

Methodology:

  • Isotope Production: The isotope ²⁶¹Rf (t₁/₂ = 78 s) is produced via the nuclear reaction ²⁴⁸Cm(¹⁸O, 5n)²⁶¹Rf.

  • Atom Transport: The synthesized Rf atoms are transported from the target chamber to the chemistry apparatus using a gas-jet system with a He/KCl aerosol.

  • Sample Preparation: The atoms are collected and dissolved in a mixed solution of nitric acid (HNO₃) and varying concentrations of hydrofluoric acid (HF).

  • Chromatographic Separation: The solution is passed through a cation exchange column (e.g., CK08Y resin).

  • Elution and Detection: The eluate is collected and evaporated on a detection plate. The alpha decay of ²⁶¹Rf and its daughter ²⁵⁷No is measured to determine the amount of Rf that eluted.

  • Data Analysis: The distribution coefficient (K_d) is calculated based on the amount of Rf in the eluate versus the amount retained on the resin. This is compared with the behavior of Zr, Hf, and Th under identical conditions.[9]

Anion Exchange Chromatography

Objective: To show the formation of anionic chloride complexes by this compound, characteristic of Group 4 elements.

Methodology:

  • Isotope Production and Transport: As described in the cation exchange protocol.

  • Sample Preparation: The collected atoms are dissolved in hydrochloric acid (HCl) of varying concentrations (e.g., 4 M to 11 M).

  • Chromatographic Separation: The solution is passed through an anion exchange column.

  • Elution and Detection: The column is washed with the same concentration of HCl to remove non-adsorbed species. The column itself is then measured for retained alpha activity, or the retained elements are eluted with a different solution (e.g., dilute HF).

  • Data Analysis: The percentage of adsorption is determined for Rf and compared with the behavior of Zr, Hf, and actinides.[3]

Solvent Extraction

Objective: To compare the extraction of this compound into an organic phase with that of its homologs and actinides.

Methodology:

  • Isotope Production and Transport: As previously described.

  • Phase Preparation: An aqueous phase containing the produced atoms in a specific concentration of acid (e.g., 8 M HCl) is prepared. An organic phase consisting of an extracting agent (e.g., Tributylphosphate - TBP) in a solvent (e.g., benzene) is also prepared.

  • Liquid-Liquid Extraction: The aqueous and organic phases are vigorously mixed for a set period to allow for the transfer of the complexed species into the organic phase.

  • Phase Separation: The two phases are separated by centrifugation.

  • Detection: Aliquots from both the aqueous and organic phases are taken, evaporated, and their alpha activity is measured.

  • Data Analysis: The extraction percentage is calculated from the relative activities in the two phases and compared across the different elements.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical placement of this compound, which underpins its distinct chemical behavior.

experimental_workflow_ion_exchange cluster_production Isotope Production & Transport cluster_chemistry Chemical Separation cluster_detection Detection & Analysis Target Cm-248 Target Reaction Nuclear Reaction (248Cm(18O, 5n)261Rf) Target->Reaction Beam O-18 Beam Beam->Target GasJet Gas-Jet Transport (He/KCl Aerosol) Reaction->GasJet Dissolution Dissolution in Acidic Solution (e.g., HCl or HF/HNO3) GasJet->Dissolution Column Ion Exchange Column Dissolution->Column Elution Elution Column->Elution Rf Elutes or is Retained Detector Alpha Spectrometry Elution->Detector Analysis Calculate Kd or Adsorption % Detector->Analysis

Caption: Workflow for "one-atom-at-a-time" ion exchange experiments.

solvent_extraction_workflow cluster_analysis Analysis start Rf Atoms in Aqueous Phase (HCl) organic Add Organic Phase (e.g., TBP in Benzene) start->organic mix Vigorous Mixing organic->mix separate Phase Separation (Centrifugation) mix->separate aq_phase Aqueous Phase (Actinides Preferentially Remain) separate->aq_phase org_phase Organic Phase (Rf Extracts) separate->org_phase detect_aq Alpha Counting aq_phase->detect_aq detect_org Alpha Counting org_phase->detect_org

Caption: General workflow for a solvent extraction experiment.

periodic_table_logic cluster_group4 Group 4 Elements cluster_actinides Actinides Zr Zirconium (Zr) Hf Hafnium (Hf) Rf This compound (Rf) Rf->Hf Similar Chemical Behavior Th Thorium (Th) Rf->Th Different Chemical Behavior Pu Plutonium (Pu) Rf->Pu Different Chemical Behavior Ac Actinium (Ac) Lr Lawrencium (Lr)

References

Relativistic Effects in Rutherfordium: A Comparative Analysis with Zirconium and Hafnium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical and physical properties of rutherfordium (Rf) and its lighter homologs in Group 4, zirconium (Zr) and hafnium (Hf). A central focus is the significant influence of relativistic effects on the behavior of this compound, leading to notable deviations from the periodic trends observed for lighter elements. The experimental data and theoretical calculations presented herein offer valuable insights for researchers in the fields of nuclear chemistry, atomic physics, and materials science.

Introduction to Relativistic Effects in Heavy Elements

For elements with high atomic numbers, such as this compound (Z=104), the electrons, particularly those in the inner s and p orbitals, travel at speeds approaching the speed of light. According to Einstein's theory of special relativity, this causes an increase in the electron's mass, leading to a contraction of these orbitals and a stabilization of their energy levels. This is known as the direct relativistic effect .[1][2][3]

Conversely, the outer d and f orbitals are better shielded from the nuclear charge by the contracted s and p orbitals. This results in an expansion and destabilization of the d and f orbitals, an outcome referred to as the indirect relativistic effect .[1][2] A third key relativistic phenomenon is spin-orbit splitting , which is the interaction between the electron's spin and its orbital angular momentum. This effect becomes much more pronounced in heavy elements and can significantly alter the energy levels of orbitals with non-zero angular momentum (p, d, and f orbitals).[1]

These relativistic effects collectively influence various properties of this compound, including its electron configuration, ionization energy, ionic radius, and chemical reactivity, causing it to behave differently than would be predicted by simple extrapolation from its lighter congeners, zirconium and hafnium.

Comparative Analysis of Atomic and Physical Properties

Relativistic effects directly impact the fundamental properties of this compound. The following tables summarize the key atomic and physical data for the Group 4 elements, highlighting the influence of these effects.

Table 1: Comparison of Atomic Properties

PropertyZirconium (Zr)Hafnium (Hf)This compound (Rf)
Atomic Number (Z)4072104
Ground State Electron Configuration[Kr] 4d² 5s²[Xe] 4f¹⁴ 5d² 6s²[Rn] 5f¹⁴ 6d² 7s²[4]
First Ionization Energy (kJ/mol)640.1658.5~580 (predicted)
Ionic Radius (M⁴⁺, pm)7271~76 (predicted)

Table 2: Comparison of Physical Properties

PropertyZirconium (Zr)Hafnium (Hf)This compound (Rf)
Melting Point (°C)18552233~2100 (predicted)
Boiling Point (°C)44094603~5500 (predicted)
Density (g/cm³)6.5213.31~17 (predicted)

Influence of Relativistic Effects on Chemical Behavior

The altered electronic structure of this compound due to relativistic effects manifests in its chemical properties, particularly in its complexation behavior and the volatility of its compounds.

Complex Formation in Aqueous Phase

Experiments have shown that this compound exhibits distinct behavior in the formation of aqueous complexes compared to zirconium and hafnium. For instance, in mixed sulfuric and nitric acid solutions, this compound shows a weaker tendency to form sulfate (B86663) complexes than hafnium. This is attributed to a larger ionic radius and a less ionic character of the Rf-ligand bonds, both consequences of relativistic effects.

Volatility of Tetrachlorides

A key experimental observation highlighting relativistic effects is the volatility of the Group 4 tetrachlorides. Contrary to the trend of decreasing volatility down the group (ZrCl₄ is more volatile than HfCl₄), this compound tetrachloride (RfCl₄) has been found to be more volatile than hafnium tetrachloride (HfCl₄).[5][6] This is a direct consequence of the relativistic destabilization of the 6d orbitals in this compound, which weakens the metal-halogen bonds.

Table 3: Comparison of Tetrachloride Properties

PropertyZrCl₄HfCl₄RfCl₄
Sublimation Temperature (°C)~331~317~220 (condensation temp.)[1]
Enthalpy of Sublimation (kJ/mol)103.3 - 104.8[6][7][8]~105~77 (adsorption enthalpy)[9]

Experimental Protocols for Studying this compound

The study of this compound is exceptionally challenging due to its short half-life (the longest-lived isotope, ²⁶⁷Rf, has a half-life of about 1.3 hours) and low production rates (often one atom at a time).[4][10] This necessitates the use of sophisticated and rapid experimental techniques.

Gas-Phase Chemistry: On-Line Gas Chromatography (OLGA)

Gas chromatography is employed to study the volatility of this compound compounds. The On-Line Gas chemistry Apparatus (OLGA) is a system designed for such experiments.

Experimental Workflow:

  • Production and Transport: this compound isotopes are produced in a nuclear reaction, for example, by bombarding a ²⁴⁸Cm target with ¹⁸O ions. The recoiling Rf atoms are transported by a gas jet (e.g., He/KCl) to the chromatography setup.

  • In-situ Halogenation: The transported atoms are reacted with a halogenating gas (e.g., a mixture of HCl and CCl₄) at elevated temperatures to form volatile tetrachlorides.

  • Chromatographic Separation: The volatile chlorides are then passed through a chromatography column (e.g., a quartz tube) with a temperature gradient.

  • Detection: The deposition position of the this compound compounds is determined by detecting their radioactive decay (alpha particles or spontaneous fission fragments) with detectors placed along the column. The deposition temperature is then correlated with the compound's volatility.

Aqueous-Phase Chemistry: Short-lived Isotopes Studied by the AKUFVE-technique (SISAK)

The SISAK system is a rapid liquid-liquid extraction technique used to study the aqueous chemistry of short-lived isotopes.

Experimental Workflow:

  • Production and Transport: Similar to gas-phase experiments, this compound isotopes are produced and transported to the SISAK system.

  • Dissolution: The atoms are dissolved in an aqueous phase (e.g., nitric or sulfuric acid).

  • Liquid-Liquid Extraction: The aqueous solution is rapidly and continuously mixed with an immiscible organic solvent containing a complexing agent (e.g., trioctylamine (B72094) in toluene).

  • Phase Separation: The two phases are separated using high-speed centrifuges.

  • Detection: The amount of this compound in each phase is determined by measuring its radioactivity, allowing for the calculation of distribution coefficients and providing insights into its complexation behavior.[9][11][12][13]

Visualizing Relativistic Effects and Experimental Workflows

Relativistic_Effects Relativistic Effects on Atomic Orbitals in Heavy Elements cluster_non_relativistic Non-Relativistic Atom cluster_relativistic Relativistic Atom (e.g., this compound) nr_s s-orbital r_s s-orbital (Contracted & Stabilized) nr_s->r_s Direct Effect nr_p p-orbital r_p12 p1/2-orbital (Contracted & Stabilized) nr_p->r_p12 Direct Effect r_p32 p3/2-orbital (Spin-Orbit Splitting) nr_p->r_p32 Spin-Orbit Splitting nr_d d-orbital r_d d-orbital (Expanded & Destabilized) nr_d->r_d Indirect Effect nr_f f-orbital r_f f-orbital (Expanded & Destabilized) nr_f->r_f Indirect Effect Direct Effect Direct Effect Indirect Effect Indirect Effect Spin-Orbit Splitting Spin-Orbit Splitting

Caption: Relativistic effects in heavy elements.

Experimental_Workflow General Workflow for Single-Atom Chemistry of this compound cluster_gas Gas-Phase (e.g., OLGA) cluster_liquid Liquid-Phase (e.g., SISAK) Production 1. Isotope Production (e.g., 248Cm + 18O → 261Rf + 5n) Transport 2. Gas-Jet Transport Production->Transport Chemical_Reaction 3. Chemical Reaction (Gas or Liquid Phase) Transport->Chemical_Reaction Halogenation In-situ Halogenation Chemical_Reaction->Halogenation Dissolution Dissolution in Acid Chemical_Reaction->Dissolution Separation 4. Separation Detection 5. Detection of Decay (α-spectroscopy or fission) Separation->Detection Data_Analysis 6. Data Analysis Detection->Data_Analysis Chromatography Thermochromatography Halogenation->Chromatography Chromatography->Separation Extraction Liquid-Liquid Extraction Dissolution->Extraction Extraction->Separation

Caption: Experimental workflow for this compound.

Conclusion

The study of this compound and its comparison with its lighter homologs, zirconium and hafnium, provides a compelling illustration of the importance of relativistic effects in the chemistry of superheavy elements. These effects lead to significant deviations from periodic trends, influencing properties such as ionization energy, ionic radius, and chemical reactivity. While experimental investigations are hampered by the instability and low production rates of this compound, sophisticated techniques have allowed scientists to probe its chemical behavior, confirming its placement in Group 4 of the periodic table while also revealing its unique, relativistically-driven characteristics. Continued research in this area will further enhance our understanding of the fundamental principles governing the structure and behavior of matter at the extremes of the periodic table.

References

A Comparative Analysis of the Ionization Potentials of Rutherfordium and Hafnium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the first ionization potentials of rutherfordium (Rf) and its lighter homolog, hafnium (Hf). For researchers and professionals in drug development and related scientific fields, understanding the fundamental atomic properties of elements, including the superheavy ones, is crucial for predicting their chemical behavior and potential applications. This comparison is supported by theoretical data and an overview of the sophisticated experimental techniques required for such measurements.

Data Presentation: Ionization Potentials

The first ionization potential is the energy required to remove one electron from a neutral atom in its gaseous phase. Below is a summary of the available theoretical and experimental values for this compound and hafnium.

ElementAtomic Number (Z)Electron ConfigurationFirst Ionization Potential (eV)First Ionization Potential (kJ/mol)Data Type
Hafnium (Hf) 72[Xe] 4f¹⁴ 5d² 6s²6.8251[1][2]658.5Experimental
This compound (Rf) 104[Rn] 5f¹⁴ 6d² 7s²[3]6.02 ± 0.04[3]~580[4]Theoretical

Note: The conversion from eV to kJ/mol is approximated using the factor 1 eV ≈ 96.485 kJ/mol.

As indicated in the table, the first ionization potential of this compound is predicted to be lower than that of hafnium. This is contrary to the general periodic trend where ionization energy decreases down a group[5][6][7]. However, for heavier elements, this trend is significantly influenced by relativistic effects, which cause a stabilization of s-orbitals and a destabilization of d-orbitals[4][8]. In this compound, the relativistic stabilization of the 7s orbital and destabilization of the 6d orbital leads to a more complex electronic environment compared to hafnium[4]. Theoretical calculations suggest that this compound's fundamental properties will be similar to other group 4 elements[4][9].

Experimental Protocols

The experimental determination of the ionization potential of superheavy elements like this compound is a formidable challenge due to their extremely low production rates and short half-lives[10][11]. These experiments are conducted on an "atom-at-a-time" basis[10].

A key experimental technique employed for measuring the first ionization potential of the heaviest elements is surface ionization . The methodology involves the following steps:

  • Production of Superheavy Elements: The element of interest, such as this compound, is produced through nuclear reactions at a particle accelerator. For instance, a target material is bombarded with a beam of heavy ions[12].

  • Thermalization and Transport: The reaction products are thermalized in a gas catcher and then transported to an ion source.

  • Surface Ionization: The neutral atoms are then directed onto a hot metallic surface. The high temperature of this surface provides the energy for ionization. The efficiency of this ionization process is dependent on the work function of the surface material, the surface temperature, and the first ionization potential of the atom being studied[10].

  • Mass Separation: The resulting ions are extracted from the ion source and guided into a mass separator, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions of the superheavy element are then guided to a detector system that can identify them based on their characteristic radioactive decay.

By systematically varying the temperature of the ionizing surface and measuring the corresponding ionization efficiency, the first ionization potential of the element can be determined[10]. This technique has been successfully applied to determine the first ionization potential of lawrencium (Z=103)[10].

Mandatory Visualization

The following diagram illustrates the comparison of the ionization potentials of Group 4 elements, highlighting the influence of relativistic effects on this compound.

Ionization_Potential_Comparison cluster_explanation Key Factors Ti Titanium (Ti) IP: 6.8281 eV Zr Zirconium (Zr) IP: 6.6339 eV Ti->Zr Decreases (Expected Trend) Hf Hafnium (Hf) IP: 6.8251 eV Zr->Hf Increases (Lanthanide Contraction) Rf This compound (Rf) IP: ~6.0 eV (Theoretical) Hf->Rf Decreases (Relativistic Effects) RelativisticEffects Relativistic Effects RelativisticEffects->Rf Lowers IP Shielding Electron Shielding Shielding->Zr Lowers IP Shielding->Hf Less effective due to 4f electrons

References

experimental validation of the predicted hexagonal close-packed crystal structure of rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Theoretical Predictions for Rutherfordium's Solid-State Structure

Introduction

This compound (Rf), a synthetic transactinide element with atomic number 104, presents a formidable challenge to experimental characterization due to its extreme instability and production at the atom-at-a-time scale.[1] Consequently, its fundamental physical properties, including its crystal structure, have not been experimentally determined. However, theoretical calculations, drawing upon the behavior of its lighter homologues in Group 4 of the periodic table (titanium, zirconium, and hafnium), provide robust predictions for its solid-state arrangement. This guide provides a comparative overview of the theoretically predicted crystal structures of this compound, outlines the immense experimental challenges hindering their validation, and proposes a hypothetical workflow for future experimental endeavors.

Predicted Crystal Structures of this compound: A Comparison

Theoretical models, primarily based on density functional theory, predict that this compound will adopt a hexagonal close-packed (hcp) crystal structure under standard conditions.[2][3] This prediction is consistent with the crystal structure of its lighter congener, hafnium.[2] Additionally, an alternative crystal structure, body-centered cubic (bcc), is predicted to emerge under extreme pressure.[1][2]

Data Presentation: Predicted Structural Properties

The following table summarizes the quantitative data derived from theoretical calculations for the predicted crystal structures of this compound.

PropertyPredicted Hexagonal Close-Packed (hcp)Predicted Body-Centered Cubic (bcc)
Conditions Standard Temperature and PressureHigh Pressure (~50-72 GPa)[1][2]
c/a ratio ~1.61[1][2]Not Applicable
Predicted Density ~17 g/cm³[2]Not Calculated
Coordination Number 128
Packing Efficiency ~74%~68%

Experimental Protocols: The Challenge of Validation

The experimental validation of this compound's crystal structure remains one of the most challenging endeavors in modern chemistry and physics. The primary hurdles include:

  • Extreme Instability: The most stable known isotope of this compound, 267Rf, has a half-life of only about 1.3 hours, while other isotopes decay within minutes or seconds.[1] This provides an exceptionally short window for any experimental measurement.

  • Atom-at-a-Time Production: this compound can only be synthesized in particle accelerators by bombarding heavy element targets with ion beams, producing just a few atoms at a time.[4] Accumulating a sufficient quantity of material to form a crystal lattice for diffraction studies is currently impossible.

  • Radiological Hazards: The intense radioactivity of this compound necessitates sophisticated remote handling and heavily shielded experimental setups.

Hypothetical Experimental Workflow for Crystal Structure Determination

Given the aforementioned challenges, a future experimental validation of this compound's crystal structure would require significant advancements in both production and measurement techniques. A plausible, albeit highly complex, experimental workflow is outlined below. This protocol is hypothetical and serves to illustrate the necessary steps and technological requirements.

  • Isotope Production and Separation:

    • A long-lived isotope of this compound, such as 267Rf, would be produced via a nuclear reaction (e.g., bombarding a plutonium target with neon ions).

    • The produced this compound atoms would need to be rapidly and efficiently separated from the target material and other reaction byproducts using a gas-filled recoil separator.

  • Atom Trapping and Deposition:

    • The separated this compound ions would be thermalized and trapped in a cryogenic buffer gas cell.

    • The trapped atoms would then be guided and deposited onto a microscopic, inert substrate (e.g., a diamond anvil for high-pressure studies or a carbon-coated grid) in an ultra-high vacuum environment to attempt to form a nanocrystal.

  • Synchrotron-Based Micro-X-ray Diffraction:

    • The substrate with the deposited this compound atoms would be positioned in the beamline of a high-brilliance synchrotron radiation source.

    • A micro-focused X-ray beam would be used to perform diffraction experiments on the deposited sample.

    • A highly sensitive, fast-readout area detector would be required to capture the weak diffraction patterns from the minuscule sample size before it decays.

  • Data Analysis:

    • The collected diffraction patterns would be analyzed to determine the crystal lattice parameters.

    • These experimental results would then be compared with the theoretically predicted values for the hcp or bcc structures.

Mandatory Visualization

The following diagrams illustrate the logical relationships and a hypothetical workflow for the experimental validation of this compound's crystal structure.

Predicted_Crystal_Structures cluster_predictions Theoretical Predictions Rf_Standard This compound (Standard Conditions) HCP Hexagonal Close-Packed (hcp) c/a ≈ 1.61 Density ≈ 17 g/cm³ Rf_Standard->HCP Predicted Structure Rf_HighP This compound (High Pressure) BCC Body-Centered Cubic (bcc) Rf_HighP->BCC Predicted Structure

Caption: Predicted crystal structures of this compound under different conditions.

Experimental_Workflow Hypothetical Experimental Workflow for this compound Crystal Structure Validation Production 1. Isotope Production (Particle Accelerator) Separation 2. Rapid Separation (Recoil Separator) Production->Separation Trapping 3. Atom Trapping & Cooling (Cryogenic Gas Cell) Separation->Trapping Deposition 4. Deposition on Substrate (Ultra-High Vacuum) Trapping->Deposition Diffraction 5. Micro-X-ray Diffraction (Synchrotron) Deposition->Diffraction Analysis 6. Data Analysis & Structure ID Diffraction->Analysis

Caption: A proposed workflow for the experimental determination of this compound's crystal structure.

References

Safety Operating Guide

Navigating the Disposal of a Fleeting Element: Prudent Procedures for Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cutting-edge nuclear chemistry, the handling of synthetic elements like rutherfordium (Rf) presents unique safety and logistical challenges. Given its extreme radioactivity and transient nature, direct disposal of this compound is not a practical consideration. Instead, a comprehensive understanding of its properties and adherence to rigorous radiological safety protocols are paramount. This guide provides essential information on the nature of this compound and outlines the necessary procedures for managing materials following its production.

This compound is a synthetic, highly radioactive transactinide element with no stable isotopes.[1][2] It is produced in particle accelerators in minuscule quantities—often just a few atoms at a time—for fundamental scientific research.[3][4][5] Due to its incredibly short half-life, with its most stable known isotope, this compound-267, having a half-life of approximately 48 minutes, the element rapidly decays into other elements.[1][2][6] Consequently, specific disposal procedures for this compound itself are not established; the focus is on managing its radioactive decay and the resulting contaminated materials as high-level radioactive waste.[7]

Understanding this compound's Fleeting Existence: Isotopic Data

The management of any substance containing this compound is fundamentally dictated by its rapid radioactive decay. The following table summarizes the half-lives of several this compound isotopes, illustrating the element's inherent instability.

IsotopeHalf-LifePrimary Decay Mode
252Rf < 1 microsecondSpontaneous Fission
255Rf ~1.5 secondsAlpha Decay, Spontaneous Fission
257Rf ~4.7 secondsAlpha Decay, Spontaneous Fission
259Rf ~3.1 secondsAlpha Decay, Spontaneous Fission
261Rf ~1.1 minutesAlpha Decay, Spontaneous Fission
263Rf ~10 minutesSpontaneous Fission, Alpha Decay
265Rf ~1.5 minutesSpontaneous Fission
267Rf ~48 minutesSpontaneous Fission, Alpha Decay

This table presents a selection of this compound isotopes and their respective half-lives and primary decay modes. Data sourced from various nuclear science databases.[1][3][6][8]

Core Safety and Management Protocols

Given that this compound cannot be handled directly for disposal, a "decay-in-place" strategy within a controlled environment is the only viable approach. All materials that come into contact with this compound, including targets, foils, and experimental apparatus, must be treated as highly radioactive waste. The following workflow outlines the essential steps for managing these materials.

Rutherfordium_Management_Workflow cluster_0 Initial Handling & Decay cluster_1 Waste Characterization & Segregation cluster_2 Final Disposal Pathway synthesis This compound Synthesis (Particle Accelerator) containment Immediate Shielded Containment (Hot Cell) synthesis->containment Transfer decay Decay-in-Place (Secure, Shielded Storage) containment->decay Storage characterization Radiological Survey (Identify Decay Products) decay->characterization Post-Decay segregation Waste Segregation (Based on Half-life & Activity) characterization->segregation packaging Packaging in Approved Containers segregation->packaging Prepare for Disposal disposal Transfer to Licensed Geological Repository packaging->disposal

Caption: Logical workflow for the management of materials contaminated with this compound.

Detailed Procedural Steps

1. Immediate Containment and Shielding:

  • All experiments involving the synthesis of this compound must be conducted within specialized facilities equipped with radiation shielding and remote handling equipment, such as hot cells.[9]

  • Any materials potentially contaminated with this compound must be immediately secured in shielded containers.[9]

2. Decay-in-Place:

  • Due to its short half-life, the primary management strategy is to allow the this compound to decay into its daughter nuclides.

  • Contaminated materials must be stored in a designated, secure, and shielded area. The storage duration will depend on the half-lives of the decay products, which may be significantly longer than that of this compound itself.

3. Radiological Characterization:

  • After a sufficient decay period, a thorough radiological survey of the waste must be conducted. This is crucial to identify the remaining radioactive isotopes and their concentrations.

  • The decay of this compound will produce a series of other radioactive elements, which must be identified to determine the final disposal pathway.

4. Waste Classification and Segregation:

  • Based on the characterization, the waste will be classified according to national and international regulations.

  • It is likely that the waste will be categorized as transuranic (TRU) waste if it contains alpha-emitting transuranic radionuclides with half-lives greater than 20 years and at concentrations exceeding 100 nanocuries per gram.[10][11]

  • The waste should be segregated based on its radiological characteristics to ensure appropriate handling and disposal.

5. Packaging and Transportation:

  • The waste must be packaged in containers that meet the specific requirements for its classification (e.g., contact-handled or remote-handled TRU waste).[10][12]

  • Transportation to a disposal facility must be carried out in accordance with strict regulatory standards for radioactive materials.

6. Final Disposal:

  • The final step is the permanent disposal of the radioactive waste in a licensed deep geological repository. In the United States, for example, defense-related TRU waste is disposed of at the Waste Isolation Pilot Plant (WIPP).[10][12][13]

References

Essential Safety and Logistical Information for Handling Rutherfordium

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Rutherfordium's Hazardous Properties

This compound (Rf) is a synthetically produced, intensely radioactive transactinide element.[1][2] Its handling is governed by its extreme instability and potent radiological hazards. All known isotopes of this compound have short half-lives, with the most stable, 267Rf, having a half-life of only about 1.3 hours.[1][3] The element is produced in minute quantities, often on an atom-by-atom basis, within specialized particle accelerator facilities. Consequently, it has no commercial or biological applications.[2][4][5]

The primary safety concern with this compound is its intense radioactivity. Its isotopes decay through spontaneous fission and alpha decay, emitting high-energy particles, neutrons, and gamma radiation.[1] Even individual atoms present a theoretical health risk, necessitating absolute containment protocols.[1] Due to these properties, direct handling of this compound is not feasible. Protection relies on a multi-layered system of engineering controls and specialized remote handling procedures rather than traditional personal protective equipment (PPE) alone.

Primary Protective Systems: Engineered Controls

The principal "protective equipment" for this compound is the specialized facility in which it is synthesized and studied. These facilities provide the necessary containment and shielding to protect researchers and the environment from its intense radiation.

  • Hot Cells: All work with this compound is conducted remotely within "hot cells." These are heavily shielded chambers with walls made of thick lead or high-density concrete to block gamma and neutron radiation.

  • Remote Manipulators: Operations inside the hot cell are performed using robotic or mechanical arms. This allows researchers to conduct experiments without any direct physical contact with the element.

  • Specialized Ventilation Systems: The atmosphere within the hot cell is maintained at a negative pressure to ensure that any airborne radioactive particles are contained and do not leak into the surrounding laboratories.

Personal Protective Equipment for Ancillary and Emergency Procedures

While direct interaction with this compound is avoided, personnel working in the vicinity of containment facilities or involved in maintenance, decontamination, or emergency response must wear extensive PPE. This PPE is designed to protect against potential exposure to a broad spectrum of radiation and radioactive contamination, drawing from protocols for other transuranic elements and high-radiation environments.[6][7][8]

Core PPE Ensemble:

  • Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is mandatory to prevent the inhalation of radioactive particulates, which is the most significant route for internal exposure to transuranic elements.[7][9] For lower-risk areas, full-face air-purifying respirators with appropriate cartridges may be used.[8]

  • Full-Body Coverage: Multiple layers of protective clothing are required. This typically includes:

    • A base layer of cotton undergarments.[8]

    • One or more layers of disposable, chemical-resistant coveralls (e.g., Tyvek).[8]

    • An outer, totally encapsulated chemical- and vapor-protective suit for the highest-risk scenarios (Level A protection).[9]

  • Gloves: Several layers of gloves are necessary to protect against contamination and physical hazards.[8] An inner pair of cotton or surgical gloves is worn next to the skin, followed by multiple layers of chemical-resistant gloves (e.g., nitrile or neoprene), and an outer layer of heavy-duty or cut-resistant gloves for mechanical protection.[8][10]

  • Footwear: Chemical-resistant, steel-toed boots are standard.[9] These are often worn with disposable outer booties that can be removed to prevent the spread of contamination.

  • Dosimetry: Continuous radiation monitoring is critical. This includes whole-body dosimeters, as well as extremity dosimeters (e.g., ring badges worn under gloves), to track the radiation dose received by personnel.[10] Alarming dosimeters that provide real-time feedback on radiation levels are also essential.

Radiological Hazard Data

Due to its extreme rarity and instability, extensive quantitative safety data for this compound is limited. The primary hazards stem from its radioactive decay modes.

Hazard TypeDescriptionPrimary Emitted Radiation
Extreme Radioactivity This compound is intensely radioactive. The most stable isotope, 267Rf, has a half-life of only 1.3 hours.[1]Alpha particles, Gamma rays, Neutrons
Spontaneous Fission Isotopes of this compound undergo spontaneous nuclear fission, breaking into smaller, highly energetic fragments.[1]Fission fragments, Neutrons, Gamma rays
Alpha Decay This compound isotopes decay by emitting alpha particles, which are highly damaging to biological tissue if the element is inhaled or ingested.[1][7]Alpha particles
Internal Exposure Hazard The primary health concern arises from internal exposure, particularly through inhalation of airborne particles.[7]Alpha particles

Experimental Protocol: Synthesis of this compound

The only "handling" of this compound occurs during its synthesis and subsequent analysis. The following is a generalized methodology for its production in a particle accelerator.[1][5]

  • Target Preparation: A target of a heavy element, such as plutonium-242, plutonium-244, or californium-249, is prepared.[1]

  • Ion Beam Acceleration: A beam of lighter ions (e.g., neon-22, carbon-12, or oxygen-16) is generated and accelerated to high energies in a particle accelerator.[1]

  • Bombardment: The high-energy ion beam is directed onto the target material.[5]

  • Nuclear Fusion: If the collision energy is precisely calibrated, the nuclei of the ion beam and the target can fuse, forming a nucleus of this compound.[1]

  • Separation and Detection: The newly formed this compound atoms must be rapidly separated from the target material and unreacted ions. This can be achieved using techniques like gas-phase chromatography or aqueous chemistry.

  • Analysis: The properties of the isolated this compound atoms are then studied using sophisticated detection systems before they decay.

This compound Handling and Analysis Workflow

Rutherfordium_Handling_Workflow cluster_accelerator Particle Accelerator Facility cluster_hotcell Hot Cell (Absolute Containment) cluster_waste Waste Management synthesis 1. Synthesis (Target Bombardment) separation 2. Rapid Separation (e.g., Gas Chromatography) synthesis->separation Transfer of Atoms analysis 3. Experimental Analysis (Remote Operation) separation->analysis Isolated Rf Atoms decay 4. Radioactive Decay (Short Half-Life) analysis->decay disposal 5. Minimal Disposal (Negligible Quantity) decay->disposal

Caption: Workflow for the synthesis, analysis, and decay of this compound within a controlled environment.

Disposal Plan

Given that this compound is produced in minuscule, atom-at-a-time quantities and possesses very short half-lives, a large-scale disposal plan is not necessary.[11] The element and its immediate decay products will decay rapidly into other elements within the experimental apparatus. Any residual contamination on equipment would be managed according to the standard protocols for transuranic waste at the research facility.[1][7] This typically involves decontamination procedures and eventual disposal in a deep geological repository for long-lived alpha-emitting radionuclides.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.